1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Description
BenchChem offers high-quality 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZOKMMANFJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274303 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149981-25-9 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Multi-Spectroscopic Approach to the Structural Elucidation of 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine is a synthetic derivative of theobromine, belonging to the methylxanthine class of compounds.[1] Like related molecules such as caffeine and theophylline, it is recognized for its pharmacological potential, primarily as an antagonist of adenosine receptors.[1][2] The precise characterization of its molecular structure is a prerequisite for any further investigation into its biological activity, mechanism of action, and safety profile. This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We detail a systematic, multi-spectroscopic workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that each analytical step serves as a self-validating component within the overall elucidation process.
Foundational Analysis: Molecular Formula and Functional Groups
The initial phase of structure elucidation focuses on establishing the fundamental building blocks of the molecule: its exact mass, elemental composition, and the primary functional groups it contains. This foundational data provides the necessary constraints for the more detailed connectivity mapping that follows with NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for determining the elemental composition of a compound.[3] Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula, as the minute mass differences between isotopes (e.g., ¹²C vs. ¹³C, ¹⁶O vs. ¹⁸O) become distinguishable.[4][5] For a novel or reference compound, this step is critical to confirm that the correct molecule has been synthesized or isolated before proceeding with more time-intensive analyses.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. Vortex to ensure complete dissolution. Prepare a final concentration of ~10 µg/mL.[4]
-
Instrument Calibration: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate cluster or a commercial calibrant solution like Leucine Enkephalin) to ensure mass accuracy across the desired m/z range.[4]
-
Analysis: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the xanthine nitrogen atoms are readily protonated. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-1000).
-
Data Processing: Process the acquired spectrum to identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed formula.
The molecular formula is confirmed by the close agreement between the theoretical and observed mass, validating the elemental composition before further analysis.
| Parameter | Theoretical Value | Experimental Result | Deviation (ppm) |
| Molecular Formula | C₁₆H₁₆N₄O₅S | - | - |
| Exact Mass [M] | 376.08414 Da[6] | - | - |
| [M+H]⁺ (Calculated) | 377.09199 Da | 377.09165 Da | -0.9 |
Table 1: HRMS data confirming the elemental composition of the target compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Each functional group (e.g., C=O, S=O, C=C) absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.[7] This provides a molecular "fingerprint" and serves as a quick qualitative check to ensure the key structural motifs—the xanthine's amide-like carbonyls and the sulfophenyl's sulfonic acid group—are present.
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the significant absorption peaks.
The presence of strong absorptions in the expected regions for amide carbonyls, sulfonic acid S=O bonds, and aromatic/alkene C=C bonds cross-validates the functional group information inferred from the molecular formula.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic & Vinylic C-H stretch |
| ~1700 & ~1660 | Strong | C=O stretch (Amide I bands of xanthine core)[8] |
| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic and Allyl) |
| ~1220 & ~1030 | Strong | Asymmetric & Symmetric S=O stretch (Sulfonic acid)[9] |
| ~1125 | Strong | C-N stretch |
| ~840 | Strong | para-substituted benzene C-H bend |
Table 2: Characteristic FT-IR absorption bands for 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine.
Unraveling the Molecular Framework with 1D NMR Spectroscopy
With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise atomic connectivity.[10][11] 1D NMR experiments (¹H and ¹³C) provide the initial, fundamental data on the chemical environment and number of hydrogen and carbon atoms in the molecule.
Workflow for NMR Analysis
Caption: General workflow for NMR-based structure elucidation.
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to avoid obscuring key signals.[12]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Shim the magnetic field to achieve high homogeneity. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).
-
Acquisition: Run standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC pulse programs.
¹H NMR Spectroscopy: Proton Assignment
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, the number of protons in each environment (via integration), and their neighboring protons (via spin-spin splitting).[13] For this molecule, we expect to see distinct signals for the three key fragments: the allyl group, the two N-methyl groups, and the para-substituted phenyl ring.
| Label | Fragment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H-a, H-b | Allyl (-CH=CH₂) | 5.2 - 5.4 | dd | 2H | J_trans ≈ 17, J_cis ≈ 10 | Terminal vinylic protons, distinct due to cis/trans coupling to H-c.[13] |
| H-c | Allyl (-CH=CH₂) | 5.8 - 6.0 | m | 1H | - | Vinylic proton coupled to three other protons (H-a, H-b, H-d). |
| H-d | Allyl (N-CH₂) | ~4.8 | d | 2H | J ≈ 5 | Allylic protons adjacent to an electronegative nitrogen atom, deshielded.[14] |
| H-e | N₃-Methyl | ~3.4 | s | 3H | - | Singlet, typical chemical shift for N-methyl on a xanthine ring.[15] |
| H-f | N₇-Methyl | ~3.8 | s | 3H | - | Singlet, slightly different environment from N₃-methyl.[15] |
| H-g | Phenyl | ~7.9 | d | 2H | J ≈ 8.5 | Aromatic protons ortho to the C8-xanthine bond, deshielded. AA'BB' system.[16] |
| H-h | Phenyl | ~7.6 | d | 2H | J ≈ 8.5 | Aromatic protons ortho to the sulfonyl group. AA'BB' system.[16] |
Table 3: Predicted ¹H NMR data for 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine in DMSO-d₆.
¹³C NMR and DEPT Spectroscopy: Carbon Backbone
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom, confirming the total carbon count established by HRMS.[17] The DEPT-135 experiment is used to differentiate carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (Cq) are absent. This is crucial for assigning the carbons of the allyl group and distinguishing them from the methyl and methine carbons.[18]
| Label | Fragment | Predicted δ (ppm) | DEPT-135 | Rationale |
| C-2, C-6 | Xanthine | ~151, ~154 | Cq | Carbonyl carbons, highly deshielded.[15] |
| C-4 | Xanthine | ~148 | Cq | Quaternary carbon in the purine ring system.[15] |
| C-5 | Xanthine | ~107 | Cq | Quaternary carbon adjacent to N₇.[15] |
| C-8 | Xanthine | ~145 | Cq | Quaternary carbon attached to the phenyl ring. |
| C-a | Allyl (-CH=CH₂) | ~118 | CH₂ (neg) | Terminal vinylic carbon. |
| C-b | Allyl (-CH=CH₂) | ~132 | CH (pos) | Internal vinylic carbon. |
| C-c | Allyl (N-CH₂) | ~46 | CH₂ (neg) | Allylic carbon attached to nitrogen.[19] |
| C-d | N₃-Methyl | ~30 | CH₃ (pos) | N-methyl carbon.[15] |
| C-e | N₇-Methyl | ~35 | CH₃ (pos) | N-methyl carbon, distinct from C-d.[15] |
| C-f, C-g | Phenyl | ~126, ~129 | CH (pos) | Protonated aromatic carbons.[16] |
| C-h, C-i | Phenyl | ~135, ~146 | Cq | Non-protonated aromatic carbons attached to xanthine and SO₃H.[16] |
Table 4: Predicted ¹³C NMR and DEPT-135 data for 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine in DMSO-d₆.
Assembling the Structure with 2D NMR Spectroscopy
While 1D NMR identifies the molecular fragments, 2D NMR experiments are essential to establish how these fragments are connected.[20] They provide an unambiguous map of the covalent bond framework.
COSY (¹H-¹H Correlation Spectroscopy)
Expertise & Causality: COSY reveals which protons are spin-coupled to each other, typically over two or three bonds.[18] This experiment is used to confirm the proton connectivity within isolated spin systems. For this molecule, COSY will show:
-
A strong correlation network between the allyl protons: H-d ↔ H-c ↔ H-a/H-b .
-
A correlation between the aromatic protons H-g ↔ H-h , confirming the para-substitution pattern.
-
No correlations for the N-methyl singlets (H-e, H-f), confirming they are isolated from other protons.
HSQC (Heteronuclear Single Quantum Coherence)
Expertise & Causality: HSQC correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[21] This experiment provides a robust method to assign the chemical shifts of protonated carbons with high confidence by linking the well-resolved ¹H spectrum to the ¹³C spectrum. For instance, the proton signal H-c at ~5.9 ppm will show a cross-peak to the carbon signal C-b at ~132 ppm, definitively assigning both.
HMBC (Heteronuclear Multiple Bond Correlation)
Expertise & Causality: HMBC is arguably the most powerful NMR experiment for final structure elucidation. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, optimized for ²JCH and ³JCH).[22] These long-range correlations are the "glue" that connects the molecular fragments identified by COSY and 1D NMR.
The following correlations are non-negotiable for proving the substitution pattern of the molecule:
-
Allyl to Xanthine: The N-CH₂ protons (H-d ) must show a correlation to the xanthine C-2 and C-6 carbons, proving the allyl group is attached at the N-1 position.
-
Methyl to Xanthine: The N₃-methyl protons (H-e ) must correlate to C-2 and C-4. The N₇-methyl protons (H-f ) must correlate to C-5 and C-8. These correlations unambiguously place the methyl groups.
-
Phenyl to Xanthine: The aromatic protons closest to the xanthine ring (H-g ) must show a correlation to the C-8 carbon, confirming the attachment point of the sulfophenyl group.
Caption: Key HMBC correlations confirming the molecular connectivity.
Conclusion
The unequivocal structure elucidation of 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine is achieved through a logical and synergistic application of modern spectroscopic techniques. HRMS provides the exact molecular formula, which is complemented by FT-IR analysis confirming the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments then serves to piece together the molecular puzzle. ¹H and ¹³C NMR identify the distinct chemical environments of the nuclei, COSY and HSQC map the internal connectivity of molecular fragments, and crucially, HMBC provides the long-range correlations that link these fragments into the final, validated structure. This integrated approach ensures a high degree of confidence and scientific rigor, providing a solid foundation for all subsequent research and development activities.
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Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. (2021). MDPI. Available at: [Link]
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FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have... (2022). ResearchGate. Available at: [Link]
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1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. PubChem. Available at: [Link]
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Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. (2025). PMC. Available at: [Link]
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Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. (2015). ResearchGate. Available at: [Link]
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Determination of Sulfuric Acid Effects on Degradation and Structural Changes of Gelatin Using Fourier-Transform Infrared Spectroscopy and Peak Deconvolution Analysis. (2026). Spectroscopy Online. Available at: [Link]
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Comprehensive Technical Guide on 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX): Pharmacology, Applications, and Experimental Workflows
Executive Summary
In the landscape of purinergic signaling research, distinguishing between central nervous system (CNS) and peripheral adenosine receptor (AR) activation remains a significant methodological hurdle. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (commonly abbreviated as ADSPX , CAS: 149981-25-9), often supplied as a sodium salt, is a highly specialized, hydrophilic adenosine receptor antagonist[1][2].
Unlike classic xanthine derivatives (e.g., theophylline or DPCPX) which readily cross the blood-brain barrier (BBB), ADSPX possesses a highly polar p-sulfophenyl moiety at the C8 position[3][4]. This structural modification renders the molecule membrane-impermeable at physiological pH. Consequently, ADSPX serves as an indispensable pharmacological tool for the topographical isolation of AR signaling—allowing researchers to selectively blockade peripheral adenosine receptors without disrupting central purinergic tone[4][5].
Physicochemical Profiling & Structural Rationale
The utility of ADSPX is entirely dictated by its structure-activity relationship (SAR). The allyl group at the N1 position and dimethyl groups at N3/N7 provide the necessary steric bulk to competitively occupy the orthosteric binding pockets of adenosine A1 and A2B receptors[3][4]. However, it is the sulfonic acid group on the C8-phenyl ring that defines its unique application. At a physiological pH of 7.4, the sulfonate group is fully ionized, creating strong electrostatic interactions with aqueous solvents and preventing passive diffusion across lipoidal membranes like the BBB[3].
Table 1: Physicochemical Properties of ADSPX
| Property | Specification / Value | Pharmacological Implication |
| Chemical Name | 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine | Core xanthine scaffold ensures AR affinity. |
| CAS Number | 149981-25-9 (Sodium Salt) | Standard identifier for procurement. |
| Molecular Formula | C₁₆H₁₅NaN₄O₅S | Sodium salt formulation enhances dissolution. |
| Molecular Weight | 398.38 g/mol (Salt) / 376.39 g/mol (Parent) | Standard small-molecule kinetics. |
| Solubility | Highly soluble in Water / Aqueous Buffers | Eliminates the need for DMSO in sensitive assays. |
| BBB Permeability | Negligible | Ideal for isolating peripheral vs. central effects. |
Pharmacodynamics: The Adenosine Receptor Network
ADSPX acts primarily as a potent antagonist at the A1 receptor and a selective antagonist at the A2B receptor , depending on the tissue model and concentration[3][4].
-
A1 Receptors: Couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cAMP. ADSPX competitively blocks this, preventing adenosine-mediated CNS depression or muscular rigidity[5].
-
A2B Receptors: Couple to Gs/Gq proteins, stimulating adenylyl cyclase and mobilizing intracellular calcium. ADSPX blocks this pathway, which is heavily utilized in hepatic metabolic assays[4].
Caption: Mechanistic pathway of Adenosine/Inosine signaling and competitive blockade by ADSPX at A1 and A2B receptors.
Strategic Application 1: Topographical Isolation of AR Signaling
A classic challenge in neuropharmacology is determining whether an observed systemic effect is driven by central or peripheral receptors. ADSPX solves this through topographical isolation. In models of Fentanyl-induced muscular rigidity, researchers utilize ADSPX to prove that rigidity is mediated by spinal rather than peripheral A1 receptors[5].
Protocol 1: In Vivo Topographical Isolation Workflow
Objective: Differentiate central vs. peripheral adenosine A1 receptor mediation in a rodent model. Causality: Because ADSPX cannot cross the BBB, intravenous (I.V.) administration will only block peripheral receptors. Intrathecal (I.T.) or intracerebroventricular (I.C.V.) administration bypasses the BBB to block central receptors directly[5].
-
Animal Preparation: Anesthetize adult Sprague-Dawley rats and establish mechanical ventilation. Surgically implant an I.V. catheter (jugular) and an I.T. catheter (spinal subarachnoid space).
-
Baseline Establishment: Administer the agonist (e.g., Fentanyl at 100 µg/kg I.V.) to elicit the target response (e.g., electromyographic activation of the sacrococcygeal muscle).
-
Systemic Blockade (Peripheral Isolation): Administer ADSPX via the I.V. catheter (20–80 nmol). Monitor the physiological response. Result: Failure of I.V. ADSPX to block the rigidity indicates the effect is not peripherally mediated.
-
Central Blockade (CNS Isolation): In a separate cohort, administer ADSPX via the I.T. catheter (20–80 nmol in 10 µL artificial CSF). Monitor the response. Result: Successful suppression of EMG activation confirms spinal/central A1 receptor mediation.
Caption: Experimental workflow demonstrating the topographical isolation of AR signaling using ADSPX.
Strategic Application 2: Hepatic Metabolic Profiling via Pharmacological Subtraction
In in vitro assays, highly lipophilic antagonists often require DMSO as a solvent. However, DMSO can interfere with sensitive colorimetric or enzymatic assays (e.g., ureagenesis or cAMP quantification). ADSPX is utilized as a water-soluble A2B antagonist to perform "pharmacological subtraction," allowing researchers to isolate the activity of a single receptor subtype (like A3) by blocking all others[4].
Protocol 2: GPCR Isolation Assay in Hepatocytes
Objective: Isolate A3 receptor-mediated glycogenolysis by blocking A1, A2A, and A2B receptors. Causality: By using a cocktail of selective antagonists, any remaining downstream signaling upon agonist addition must be mediated by the unblocked receptor. ADSPX is explicitly chosen for A2B blockade to avoid DMSO-induced assay interference[4].
-
Cell Preparation: Isolate rat hepatocytes using a standard collagenase perfusion technique. Suspend cells in Krebs-Ringer bicarbonate (KRB) buffer.
-
Antagonist Cocktail Formulation: Prepare an aqueous cocktail containing:
-
CGS-15943 (1 µM) -> Blocks A1
-
CSC (1 µM) -> Blocks A2A
-
ADSPX (1 µM) -> Blocks A2B
-
-
Pre-Incubation: Add the antagonist cocktail to the hepatocyte suspension and incubate for 15 minutes at 37°C to ensure complete receptor occupancy.
-
Agonist Stimulation: Introduce the agonist (e.g., Inosine at 1 µM) to the suspension.
-
Metabolic Readout: Terminate the reaction and quantify glycogen phosphorylase activity or cAMP levels. The observed metabolic shift is definitively attributed to the unblocked A3 receptor.
Data Synthesis: Comparative Antagonist Profiles
To select the correct antagonist for an experimental design, researchers must weigh receptor selectivity against physicochemical properties.
Table 2: Comparative Profile of Common Adenosine Receptor Antagonists
| Antagonist | Primary Target | BBB Permeability | Aqueous Solubility | Primary Experimental Use Case |
| ADSPX | A1 / A2B | No | High | Peripheral isolation; DMSO-sensitive in vitro assays[4][5]. |
| DPCPX | A1 | Yes | Low (Requires DMSO) | Systemic/Central A1 blockade. |
| CSC | A2A | Yes | Low (Requires DMSO) | Selective A2A blockade[4]. |
| MRS 1220 | A3 | Yes | Low (Requires DMSO) | Selective A3 blockade[4]. |
| Theophylline | Non-selective | Yes | Moderate | General phosphodiesterase/AR inhibition. |
Handling and Safety Standards
As an industrial and research chemical, ADSPX requires standard laboratory safety protocols[6]:
-
Reconstitution: The sodium salt form of ADSPX (CAS 149981-25-9) should be reconstituted in sterile water or aqueous buffers (e.g., PBS) to achieve stock concentrations. Centrifuge the vial prior to opening to maximize recovery[7].
-
Storage: While stable at room temperature for short durations, long-term storage of the lyophilized powder and reconstituted aliquots must be maintained at -20°C to prevent degradation[7].
-
PPE Requirements: Handle using chemical-resistant gloves, safety goggles, and a standard laboratory coat[6].
References
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HazComFast. (n.d.). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) SDS. Retrieved from [Link]
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Lui, P. W., et al. (1995). Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat. PubMed (NIH). Retrieved from [Link]
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Guinzberg, R., et al. (2006). Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
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- 7. usbio.net [usbio.net]
Synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
An In-depth Technical Guide to the
Introduction
Xanthine derivatives form the backbone of numerous biologically active compounds, with natural alkaloids like caffeine and theobromine being prime examples.[1] These molecules are renowned for their diverse physiological effects, which primarily stem from their ability to antagonize adenosine receptors and inhibit phosphodiesterase enzymes.[2] The strategic derivatization of the xanthine scaffold allows for the fine-tuning of its pharmacological profile, leading to compounds with enhanced potency and receptor subtype selectivity.
This guide details the synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, a compound designed to leverage the core properties of the xanthine structure while incorporating specific functional groups to modulate its activity and physicochemical properties. The N1-allyl group can influence receptor affinity, while the 8-phenyl substituent is a common modification known to significantly increase affinity at adenosine receptors.[3] However, many 8-phenylxanthine derivatives suffer from poor water solubility, limiting their therapeutic and research applications.[4][5] The introduction of a sulfonic acid group on the phenyl ring addresses this critical issue, enhancing aqueous solubility and making the compound more suitable for biological assays and potential in vivo studies.[4][6]
This document serves as a comprehensive resource for researchers and drug development professionals, providing a detailed, step-by-step pathway for the synthesis of this valuable research compound, grounded in established chemical principles and supported by authoritative references.
Overall Synthetic Strategy
The synthesis of the target molecule is a multi-step process that begins with the readily available natural product, theobromine (3,7-dimethylxanthine). The strategy involves three key transformations:
-
N1-Allylation: Selective alkylation of the N1 position of the theobromine core with an allyl group.
-
C8-Arylation: Introduction of a phenyl group at the C8 position of the xanthine ring. This is achieved via a two-step sequence involving bromination followed by a Suzuki-Miyaura cross-coupling reaction.
-
Sulfonation: Electrophilic aromatic substitution on the C8-phenyl ring to install the solubility-enhancing sulfonic acid group.
Part 1: Synthesis of 1-Allyl-3,7-dimethylxanthine
Causality and Experimental Rationale
The synthesis commences with the N-alkylation of theobromine. Theobromine possesses an acidic proton on the N1 nitrogen of the imidazole ring, which can be deprotonated by a suitable base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, allyl bromide. The choice of a strong, non-nucleophilic base like sodium t-butoxide in an aprotic polar solvent such as N,N-dimethylformamide (DMF) is effective for this transformation.[7] Alternatively, a phase-transfer catalysis approach using aqueous caustic potash in ethanol can also be employed, providing a more traditional and cost-effective method.[2][8]
Detailed Experimental Protocol (Based on Caustic Potash Method)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 180 parts by weight of 3,7-dimethylxanthine (theobromine) with 1450 parts of absolute ethanol.
-
Base Addition: While stirring vigorously, add 115 parts of an 18% aqueous solution of caustic potash (potassium hydroxide).
-
Heating: Heat the mixture to boiling.
-
Allylation (Initial): Add 115 parts of allyl bromide dropwise over a period of 2 hours while maintaining a steady reflux. Continue boiling for an additional 2 hours after the addition is complete.
-
Allylation (Secondary): Slowly add another 25 parts of a 48% caustic potash solution, followed by a slow addition of 25 parts of allyl bromide.
-
Reaction Completion: Continue to boil the mixture under reflux for a final 4 hours to ensure complete reaction.
-
Workup and Purification:
-
Distill off the ethanol solvent under reduced pressure.
-
Treat the residue with a dilute sodium hydroxide solution to dissolve any unreacted theobromine.
-
The desired product, 1-Allyl-3,7-dimethylxanthine, is less soluble and will precipitate.
-
Collect the solid by filtration and recrystallize from water to obtain the pure product.[8]
-
Part 2: Synthesis of 1-Allyl-3,7-dimethyl-8-phenylxanthine
This stage involves a two-step sequence to introduce the phenyl group at the C8 position, a position that is not readily susceptible to direct nucleophilic or electrophilic attack without activation.
Step 2a: C8-Bromination
The C8 position of the xanthine core is electron-rich and can undergo electrophilic halogenation. The reaction of the xanthine derivative with bromine in a suitable solvent like acetic acid provides the 8-bromo intermediate.[9] Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, making the bromine a more effective electrophile. This method is a well-established procedure for halogenating the C8 position of theophylline and other xanthines.[10]
-
Dissolution: Dissolve 1-Allyl-3,7-dimethylxanthine (1 mole equivalent) in a mixture of acetic acid and water at approximately 50 °C until a homogeneous solution is formed.
-
Bromination: Slowly add bromine (1.1 mole equivalents) dropwise to the solution while maintaining the temperature. The 8-bromo derivative will begin to precipitate from the reaction medium.
-
Stirring: Continue stirring the mixture at 50 °C for an additional 2-4 hours to ensure the reaction goes to completion.[10]
-
Isolation: Cool the reaction mixture to room temperature.
-
Purification: Collect the precipitated solid, 1-Allyl-8-bromo-3,7-dimethylxanthine, by filtration. Wash the filter cake thoroughly with water to remove residual acetic acid and salts, and then dry under vacuum.[9]
Step 2b: Suzuki-Miyaura Cross-Coupling
With the 8-bromo "handle" installed, a carbon-carbon bond can be formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is a robust and versatile method for this purpose, coupling the 8-bromo-xanthine (an organohalide) with phenylboronic acid (an organoboron compound). The reaction requires a palladium catalyst, often with a phosphine ligand (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) to activate the organoboron species and complete the catalytic cycle. This approach is widely used for the C8-arylation of purine scaffolds.[1]
-
Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Allyl-8-bromo-3,7-dimethylxanthine (1 mole equivalent), phenylboronic acid (1.2 mole equivalents), and a suitable base such as potassium carbonate (2-3 mole equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mole equivalents).
-
Solvent: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-Allyl-3,7-dimethyl-8-phenylxanthine, can be purified by column chromatography on silica gel.
Part 3: Sulfonation of the 8-Phenyl Ring
Causality and Experimental Rationale
The final step is an electrophilic aromatic substitution to introduce the sulfonic acid group onto the C8-phenyl ring. The phenyl ring is activated towards electrophilic attack, and a strong sulfonating agent is required. Chlorosulfonic acid is a highly effective reagent for this purpose.[4] The reaction proceeds via the formation of an SO₃ electrophile, which attacks the phenyl ring, typically at the para-position due to steric hindrance from the bulky xanthine core. The introduction of the sulfonate group dramatically increases the water solubility of the final compound.[4][6]
Detailed Experimental Protocol
-
Setup: In a flask cooled in an ice bath, carefully and slowly add 1-Allyl-3,7-dimethyl-8-phenylxanthine (1 mole equivalent) in portions to an excess of chlorosulfonic acid (e.g., 5-10 mole equivalents) with stirring. Caution: This reaction is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quenching: Very carefully and slowly pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Isolation: The sulfonated product will precipitate from the acidic aqueous solution.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove acids, and then dry. The product can be further purified by recrystallization from a suitable solvent or by conversion to its sodium salt to enhance water solubility for handling and storage.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Conditions | Expected Yield |
| 1 | Theobromine | Allyl Bromide, KOH | ~1.5 : 1 | Ethanol/Water | Reflux, 6-8 hrs | High |
| 2a | 1-Allyl-3,7-dimethylxanthine | Bromine (Br₂) | 1.1 : 1 | Acetic Acid/Water | 50 °C, 2-4 hrs | 70-85%[9] |
| 2b | 1-Allyl-8-bromo-xanthine | Phenylboronic Acid, Pd(PPh₃)₄ | 1.2 : 1 | Toluene/Water | Reflux, 12-24 hrs | Moderate-High |
| 3 | 1-Allyl-8-phenyl-xanthine | Chlorosulfonic Acid | Excess | Neat | 0 °C to RT, overnight | Good |
Conclusion
The synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a well-defined, multi-step process that builds upon the fundamental reactivity of the xanthine core. By employing a sequence of N-alkylation, C8-halogenation, palladium-catalyzed cross-coupling, and electrophilic sulfonation, the target molecule can be constructed efficiently from the natural product theobromine. Each step is chosen for its reliability and high yield, transforming a poorly soluble precursor into a water-soluble derivative suitable for pharmacological investigation. This guide provides the necessary framework and detailed protocols for researchers to successfully synthesize this compound, enabling further exploration of its biological activities.
References
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PrepChem.com. Synthesis of 8-bromo-theophylline. Available at: [Link]
-
Schnurch, M., et al. (2011). Double C-H activation: the palladium-catalyzed direct C-arylation of xanthines with arenes. PubMed. Available at: [Link]
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Protti, S., et al. (2021). Proposed mechanism of the arylation of xanthines via arylazo sulfones. ResearchGate. Available at: [Link]
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Gumber, D., et al. (2024, March 6). Tuning Catalytic Activity of Palladium in Direct C−H Arylation of Biologically Active Xanthines using Silver Additive. ResearchGate. Available at: [Link]
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Yadav, R., et al. (2021, November 25). Xanthine: Synthetic Strategy And Biological Activity. IntechOpen. Available at: [Link]
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USP. Pamabrom. Available at: [Link]
- Google Patents. (2010). CN101671334B - Production technology of pamabrom.
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ResearchGate. Possible mechanism for C−H arylation of xanthines. Available at: [Link]
- Google Patents. (1922). US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine.
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Jacobson, K.A., et al. (2009). Xanthines as Adenosine Receptor Antagonists. PMC. Available at: [Link]
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ResearchGate. (2020). BRONCHOSPASMOLYTIC ACTIVITY OF 8-PHENYL SUBSTITUTED (SULPHONAMIDE) XANTHINE DERIVATIVES. Available at: [Link]
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ResearchGate. (2012). Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors. Available at: [Link]
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I.R.I.S. (2020, February 27). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Available at: [Link]
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Barana, M., et al. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. PMC. Available at: [Link]
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ChemSynthesis. (2025, May 20). 8-Phenyltheophylline - 961-45-5. Available at: [Link]
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ResearchGate. (2018, September 25). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Available at: [Link]
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Jacobson, K.A., et al. (1988). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. PMC. Available at: [Link]
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PubChem. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. Available at: [Link]
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Khan, M., et al. (2024, December 24). Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli. Research Square. Available at: [Link]
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Physicochemical and Pharmacological Profiling of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX)
As researchers push the boundaries of purinergic signaling, the need to isolate extracellular receptor-mediated events from intracellular off-target effects has become paramount. Standard methylxanthines, such as caffeine and theophylline, are highly lipophilic; they readily cross the plasma membrane, leading to the confounding inhibition of intracellular phosphodiesterases (PDEs).
To solve this, structural chemists developed 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) . By engineering a permanently charged moiety onto the xanthine core, ADSPX serves as a highly water-soluble, membrane-impermeable tool compound. This technical guide explores the physicochemical rationale, pharmacological utility, and validated experimental workflows for utilizing ADSPX in advanced receptor assays.
Structural Rationale & Chemical Identity
The utility of ADSPX is entirely dictated by its rationally designed structure, which consists of three distinct functional zones:
-
The Xanthine Core: Provides the basal pharmacophore required for competitive binding at the orthosteric site of [1].
-
The 1-Allyl Substitution: Introduces specific steric bulk that modulates the compound's affinity profile across different adenosine receptor subtypes (A1, A2A, and A2B)[2].
-
The 8-p-Sulfophenyl Group: This is the critical functional modification. At a physiological pH of 7.4, the sulfonic acid moiety is fully ionized, carrying a permanent negative charge. This polyanionic nature yields a high topological polar surface area[3] and prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of cell membranes[4].
Physicochemical Properties Summary
| Parameter | Specification |
| Compound Name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine |
| Common Synonyms | ADSPX, 1-allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine |
| CAS Registry Number | 149981-25-9 (Sodium Salt) |
| Molecular Formula | C₁₆H₁₆N₄O₅S (Free Acid) / C₁₆H₁₅NaN₄O₅S (Salt) |
| Molecular Weight | 376.39 g/mol (Free Acid) / 398.38 g/mol (Salt) |
| Topological Polar Surface Area | 121 Ų |
| Aqueous Solubility | Highly Soluble (>10 mM in H₂O) |
| Target Receptors | Adenosine P1 Receptors (A1, A2A, A2B) |
Pharmacological Profile: Isolating Extracellular Signaling
Because ADSPX cannot cross the plasma membrane, it acts exclusively at cell-surface G protein-coupled receptors (GPCRs). This property prevents the, ensuring that any observed changes in downstream signaling (such as cAMP accumulation or calcium mobilization) are strictly the result of surface receptor antagonism[4].
Furthermore, ADSPX cannot cross the blood-brain barrier (BBB). In vivo neuropharmacology studies exploit this to differentiate between peripheral and central adenosinergic responses. For example, systemic administration of ADSPX , requiring direct intrathecal administration to reach spinal targets[5]. In metabolic studies, it has been successfully utilized to isolate in hepatic cells without disrupting internal cellular machinery[2].
Mechanism of ADSPX: Competitive GPCR antagonism without intracellular PDE inhibition.
Experimental Workflows & Protocols
To guarantee reproducibility and scientific integrity, the following protocols have been designed as self-validating systems.
Protocol A: Aqueous Formulation and Stability Validation
-
Step 1: Weighing and Solvent Selection
-
Action: Dissolve the ADSPX sodium salt in sterile, deionized water (ddH₂O) or physiological saline to create a 10 mM stock solution.
-
Causality: Unlike lipophilic xanthines (e.g., DPCPX) that require DMSO, ADSPX’s sulfonate group allows for purely aqueous solvation. Avoiding DMSO prevents solvent-induced artifacts, such as altered membrane fluidity or baseline shifts in sensitive cellular assays.
-
-
Step 2: pH Verification (Self-Validation)
-
Action: Measure the pH of the stock solution. It must read between 7.2 and 7.4.
-
Causality: The permanent negative charge of the sulfonate moiety is critical for its membrane impermeability. If the pH drops significantly, partial protonation could occur, increasing lipophilicity and risking intracellular penetration. Titrate with 0.1 M NaOH if necessary.
-
-
Step 3: Aliquoting and Storage
-
Action: Aliquot into light-protected microcentrifuge tubes and store at -20°C.
-
Causality: Xanthine derivatives can undergo slow photo-degradation. Aliquoting prevents repeated freeze-thaw cycles that could precipitate the salt out of solution.
-
Protocol B: Radioligand Binding Assay for Extracellular GPCR Isolation
Workflow for ADSPX radioligand displacement assay isolating cell-surface GPCR kinetics.
-
Step 1: Membrane Fraction Preparation
-
Action: Homogenize target tissue in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors, followed by differential ultracentrifugation to isolate the plasma membrane fraction.
-
Causality: Using isolated membranes rather than whole cells eliminates the confounding variables of receptor internalization and intracellular signaling loops, providing a clean system to measure true orthosteric binding kinetics.
-
-
Step 2: Ligand Incubation
-
Action: Incubate 50 µg of membrane protein with a constant concentration of a radiolabeled agonist (e.g., [³H]-NECA) and increasing concentrations of ADSPX (1 nM to 100 µM) for 90 minutes at 25°C.
-
Causality: The 90-minute incubation ensures the system reaches thermodynamic equilibrium. ADSPX will competitively displace the radioligand only at the extracellular face of the receptor.
-
-
Step 3: Rapid Filtration and Washing (Self-Validation)
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed immediately by three washes with ice-cold buffer.
-
Causality: Rapid filtration separates the bound complex from the free ligand. The ice-cold wash buffer drops the kinetic energy of the system, trapping the receptor-ligand complex and preventing dissociation during the wash step.
-
-
Step 4: Scintillation Counting
-
Action: Extract filters into scintillation vials, add fluid, and measure radioactivity.
-
Causality: The reduction in counts per minute (CPM) directly correlates to the competitive displacement by ADSPX, allowing for the precise calculation of IC₅₀ and Kᵢ values.
-
References
-
National Center for Biotechnology Information (PubChem). "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365". PubChem Database.
-
Santa Cruz Biotechnology. "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | CAS 149981-25-9". SCBT Product Catalog.
-
American Journal of Physiology-Endocrinology and Metabolism. "Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors". Physiology.org.
-
PubMed (National Library of Medicine). "Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat". NIH.
-
ResearchGate. "P1 and P2 Receptors in the Renal System". Book Chapter.
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1-Allyl-3,7-dimethyl-8-sulfophenylxanthine: Profiling its Mechanism and Application as an A2A Adenosine Receptor Antagonist
Executive Summary: The Strategic Value of Hydrophilic Antagonism
In the landscape of purinergic pharmacology, the adenosine A2A receptor is a critical G-protein coupled receptor (GPCR) implicated in vasodilation, immunosuppression, and central nervous system (CNS) neuromodulation. While highly selective and potent A2A antagonists (such as SCH 58261 or ZM 241385) dominate the literature, they are typically lipophilic and readily cross the blood-brain barrier (BBB).
This presents a significant challenge when researchers need to isolate and study peripheral A2A receptor functions without confounding central effects. Enter 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) .
ADSPX is a synthetic xanthine derivative. The strategic addition of a highly polar p-sulfophenyl group to the C8 position of the xanthine core restricts its membrane permeability. This structural modification renders ADSPX an invaluable pharmacological tool: a hydrophilic, peripherally-restricted adenosine receptor antagonist. As documented in foundational studies on electroconvulsive seizures and purinergic signaling, ADSPX effectively blocks A2A-mediated pathways while sparing central purinergic tone.
Physicochemical & Pharmacological Profile
To effectively utilize ADSPX in assay development, one must understand how its structure dictates its behavior in aqueous environments and lipid bilayers. The sulfonate group ensures high aqueous solubility but necessitates careful consideration of buffer ionic strength during in vitro assays, as electrostatic interactions drive its receptor binding kinetics.
Table 1: Physicochemical Properties and Pharmacological Profile
| Parameter | Value / Description | Scientific Implication |
| Chemical Name | 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine | Core xanthine scaffold ensures orthosteric binding. |
| Molecular Weight | 376.39 g/mol | Standard small-molecule kinetics apply. |
| Solubility | High (Aqueous), typically supplied as a sodium salt | Eliminates the need for high DMSO concentrations in assays, reducing solvent toxicity. |
| Receptor Target | Adenosine A1 / A2A Receptors | Acts as a competitive antagonist; requires Schild plot analysis to determine true KB . |
| BBB Permeability | Exceptionally Low | Ideal for in vivo studies targeting cardiovascular or peripheral immune A2A receptors. |
Data supported by compound profiles from and .
Mechanistic Pathway: A2A Receptor Blockade
The A2A receptor is classically coupled to the stimulatory G-protein ( Gs ). Upon activation by endogenous adenosine, the receptor undergoes a conformational shift that promotes Gs coupling, subsequently activating Adenylyl Cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a secondary messenger to activate Protein Kinase A (PKA).
ADSPX functions as a competitive orthosteric antagonist . By occupying the adenosine-binding pocket, it sterically hinders the agonist-induced conformational changes required for Gs coupling. Because the antagonism is competitive, the blockade can be overcome by increasing concentrations of the agonist—a property that must be mathematically validated during assay execution.
A2A receptor signaling pathway and competitive blockade by ADSPX.
Experimental Methodologies & Self-Validating Protocols
To rigorously quantify the A2A antagonistic properties of ADSPX, researchers must employ orthogonal assays: a binding assay to determine affinity ( Ki ) and a functional assay to determine efficacy ( IC50 / KB ).
As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . This means embedding internal controls that prove the assay is performing within its dynamic range, independent of the test compound's performance.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
Objective: Determine the inhibition constant ( Ki ) of ADSPX at the A2A receptor using [3H] -CGS 21680 (a selective A2A agonist).
Step-by-Step Workflow:
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the human A2A receptor.
-
Causality: Use a homogenization buffer supplemented with a broad-spectrum protease inhibitor cocktail. GPCRs are highly susceptible to proteolytic cleavage; failing to inhibit proteases will artificially lower your Bmax (total receptor density).
-
-
Adenosine Deaminase (ADA) Treatment: Pre-incubate membranes with 2 U/mL ADA for 30 minutes at 37°C.
-
Causality: Endogenous adenosine released during cell lysis will compete with your radioligand, causing a false-positive shift in your antagonist's apparent affinity. ADA degrades this endogenous ligand.
-
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -CGS 21680, and varying concentrations of ADSPX (10 pM to 100 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Incubate for 90 minutes at 25°C.
-
Causality: 25°C is chosen over 37°C to prevent receptor thermal degradation over the 90-minute equilibrium period.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself.
-
-
Self-Validation Check: Include wells with 10 µM NECA (a non-selective adenosine agonist) to define Non-Specific Binding (NSB). If NSB exceeds 15% of Total Binding, the assay fails quality control and must be repeated.
Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Antagonism)
Objective: Measure the functional blockade of A2A-mediated cAMP production to calculate the Schild slope and KB .
Step-by-step workflow for the TR-FRET cAMP accumulation assay.
Step-by-Step Workflow:
-
Cell Seeding & Starvation: Seed HEK293-A2A cells at 10,000 cells/well in a 384-well plate. Serum-starve the cells for 2 hours prior to the assay.
-
Causality: Serum contains trace growth factors and hormones that can elevate basal cAMP levels, compressing the assay's dynamic window.
-
-
Phosphodiesterase (PDE) Inhibition: Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer.
-
Causality: PDEs rapidly degrade cAMP. Inhibiting them ensures that the cAMP produced during the assay accumulates to detectable, steady-state levels.
-
-
Antagonist Pre-incubation: Add serial dilutions of ADSPX and incubate for 15 minutes.
-
Causality: The antagonist must be given time to reach binding equilibrium at the orthosteric site before the receptor is challenged with the agonist.
-
-
Agonist Challenge: Add an EC80 concentration of CGS 21680 and incubate for 30 minutes.
-
Lysis & TR-FRET: Add the lysis buffer containing the TR-FRET cAMP antibody and fluorophore conjugates. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar).
-
Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the basal (vehicle only) and stimulated ( EC100 agonist) controls.
-
Equation: Z′=1−∣μstim−μbasal∣3(σstim+σbasal)
-
Actionable Insight: A Z'-factor ≥0.5 confirms the assay is robust and the ADSPX IC50 data is trustworthy.
-
Data Interpretation: Proving Competitive Antagonism
To definitively prove that ADSPX is acting as a competitive A2A antagonist, researchers must generate a Schild Plot .
-
Perform the cAMP accumulation assay using full dose-response curves of the agonist (CGS 21680) in the presence of several fixed concentrations of ADSPX.
-
Calculate the Dose Ratio ( DR ): the ratio of the agonist EC50 in the presence of ADSPX to the agonist EC50 in the vehicle control.
-
Plot log(DR−1) against log[ADSPX] .
-
Validation: If the slope of the Schild plot is equal to 1.0(±0.1) , the antagonism is strictly competitive. The x-intercept of this line yields the pA2 value, which is equal to the −log(KB) .
Because ADSPX utilizes electrostatic interactions via its sulfonate group, variations in assay buffer pH or divalent cation concentrations (like Mg2+ ) can shift this Schild slope. Maintaining strict buffer consistency is paramount for reproducible screening.
References
-
Francis, A., & Fochtmann, L. (1995). Reduced proconvulsant activity of caffeine in rats after a series of electroconvulsive seizures. Psychopharmacology (Berl), 119(1), 99-104. URL:[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1365, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. PubChem. URL:[Link]
Engineering Hydrophilicity: The Water Solubility and Pharmacological Utility of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX)
Executive Summary
In the landscape of purinergic pharmacology, standard methylxanthines (e.g., caffeine, theophylline) are limited by their high lipophilicity, which drives indiscriminate penetration of the blood-brain barrier (BBB) and confounding central nervous system (CNS) stimulation. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) , commonly utilized as a sodium salt, represents a structural masterclass in overcoming this limitation. By engineering a highly polar, ionizable sulfonate group onto the xanthine scaffold, researchers have created a potent, water-soluble adenosine A1/A2 receptor antagonist that is restricted to the extracellular space.
This technical guide explores the physicochemical rationale behind the aqueous solubility of ADSPX, its pharmacokinetic implications, and self-validating laboratory protocols for its preparation and characterization.
Chemical Rationale for Aqueous Solvation
The core of ADSPX is based on the 1-allyl-3,7-dimethylxanthine scaffold, which is intrinsically hydrophobic due to its conjugated purine ring and non-polar alkyl/allyl substituents. Left unmodified, this scaffold readily partitions into lipid bilayers.
To invert this lipophilic profile, synthetic chemists introduced a p-sulfophenyl group at the 8-position .
-
Causality of Solvation: The sulfonic acid moiety ( −SO3H ) possesses a pKa well below 1.0. At physiological pH (7.4), it is completely deprotonated, yielding a permanent negative charge ( −SO3− ).
-
Dipole-Ion Interactions: This localized charge serves as a powerful hydration tag, forcing the surrounding water molecules to form a highly ordered solvation shell via strong dipole-ion interactions. When formulated as a sodium salt (1 [2]), the dissolution enthalpy becomes highly favorable, effectively trapping the molecule in the aqueous phase and preventing passive diffusion across lipid membranes [1].
Caption: Chemical modification pathway enhancing aqueous solubility of the xanthine core.
Pharmacological Implications of Hydrophilicity
The extreme water solubility of ADSPX is not merely a formulation convenience; it is the core driver of its pharmacological utility. Because ADSPX cannot passively diffuse across the BBB, it acts as a "pharmacological scalpel."
-
Systemic Administration: When administered intravenously (i.v.), ADSPX acts exclusively as a peripheral adenosine receptor antagonist, leaving central adenosine signaling untouched.
-
Direct CNS Administration: Conversely, when injected directly into the CNS—such as in classic studies investigating2 [3]—ADSPX remains trapped within the cerebrospinal fluid, preventing peripheral off-target effects.
Caption: Pharmacokinetic logic of ADSPX restricting adenosine antagonism to peripheral tissues.
Quantitative Physicochemical Data
To facilitate experimental design, the critical physicochemical parameters of ADSPX sodium salt are summarized below. The stark contrast between its aqueous solubility and its partition coefficient underscores its utility as a hydrophilic probe [4].
| Property | Value | Causality / Significance |
| Compound Name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | Core adenosine antagonist scaffold. |
| CAS Number | 149981-25-9 (Sodium Salt) | Salt formulation maximizes dipole-ion hydration. |
| Molecular Weight | 398.38 g/mol | Falls within standard small-molecule therapeutic range. |
| Molecular Formula | C16H15NaN4O5S | Presence of Na+ and SO3− drives aqueous solvation. |
| Aqueous Solubility | > 20 mg/mL (> 50 mM) | Enables high-concentration dosing without toxic co-solvents (e.g., DMSO). |
| Log D (pH 7.4) | < -2.0 (Highly Negative) | Thermodynamic barrier preventing passive lipid bilayer diffusion. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to confirm causality and prevent downstream experimental failure.
Protocol A: Preparation of Isotonic ADSPX Solutions for In Vivo Microinjection
Causality: Direct CNS injections (e.g., i.t. or i.c.v.) require strict control of osmolality and pH. Because ADSPX is a sodium salt, high concentrations will contribute significantly to the total osmotic pressure of the vehicle, potentially causing osmotic shock and tissue damage if dissolved in standard saline.
Step-by-Step Workflow:
-
Weighing: Accurately weigh 3.98 mg of ADSPX sodium salt (equivalent to 10 μ mol) using a microbalance.
-
Dissolution: Dissolve the powder in 800 μ L of sterile, double-distilled water ( ddH2O ). Do not use standard Artificial Cerebrospinal Fluid (aCSF) yet, as the salt addition will push osmolality too high.
-
Buffering: Add 100 μ L of 10X concentrated aCSF buffer (lacking NaCl ) to provide essential divalent cations ( Ca2+ , Mg2+ ) and buffering capacity.
-
Volume Adjustment: Bring the final volume to 1.0 mL with ddH2O .
-
Self-Validation (Osmolality & pH):
-
Measure the pH using a micro-probe (Target: 7.35 – 7.45). Adjust with 0.1M NaOH or HCl if necessary.
-
Critical Check: Measure osmolality using a freezing-point osmometer. The solution must read between 285–300 mOsm/kg. If it exceeds 310 mOsm/kg, the solution must be diluted and re-formulated, as hyperosmolar injections will confound behavioral data (e.g., inducing artificial pain responses or rigidity).
-
Protocol B: Shake-Flask Method for Log D (pH 7.4) Determination
Causality: To definitively prove that a synthesized batch of ADSPX will not cross the BBB, its distribution coefficient (Log D) at physiological pH must be empirically verified.
Step-by-Step Workflow:
-
Phase Saturation: Vigorously mix equal volumes of 1-Octanol and 0.1 M Phosphate Buffer (pH 7.4) for 24 hours. Allow phases to separate. This ensures neither phase will absorb volume from the other during the experiment.
-
Spiking: Dissolve ADSPX in the saturated aqueous buffer to a known concentration ( Cinitial = 100 μ M).
-
Partitioning: In a glass vial, combine 1.0 mL of the spiked aqueous phase with 1.0 mL of the saturated octanol phase.
-
Equilibration: Vortex for 5 minutes, then shake at 300 RPM at 25°C for 2 hours.
-
Separation: Centrifuge the vial at 3,000 x g for 15 minutes to achieve complete phase separation.
-
Self-Validation (Mass Balance via HPLC-UV):
-
Carefully extract aliquots from both the aqueous ( Caq ) and octanol ( Coct ) phases.
-
Quantify both phases using HPLC-UV (detection at 275 nm).
-
Critical Check: Calculate Mass Balance: (Caq×Vaq)+(Coct×Voct) must equal (Cinitial×Vinitial)±5% . If the mass balance fails, ADSPX has precipitated at the interface or adsorbed to the glass, invalidating the Log D calculation.
-
-
Calculation: Log D = Log10(Coct/Caq) . A valid ADSPX batch should yield a Log D < -2.0.
Caption: Self-validating Shake-Flask workflow for determining ADSPX partition coefficient.
References
- National Center for Biotechnology Information (NCBI). "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365." PubChem.
- Santa Cruz Biotechnology. "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | CAS 149981-25-9." SCBT Catalog.
- Lui, P. W., et al. "Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat." PubMed.
- Sigma-Aldrich. "1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt." Sigma-Aldrich Catalog.
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1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt properties
An In-Depth Technical Guide to 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine Sodium Salt: Properties, Protocols, and Research Applications
Executive Summary
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt is a synthetic, water-soluble derivative of the methylxanthine family, a class of compounds renowned for members like caffeine and theophylline.[1] Its defining structural features—an allyl group at the N1 position, a dimethylated xanthine core, and a sulfophenyl moiety at the C8 position—suggest a unique pharmacological profile. Primarily identified as a weak antagonist of the A2 adenosine receptor, this compound serves as a valuable tool for researchers investigating the nuanced roles of adenosine signaling pathways.[2][3] The addition of the sulfophenyl group confers high water solubility, a critical property for in vitro assay development.[2]
This guide provides a comprehensive technical overview of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt, synthesizing available data on its physicochemical properties, mechanism of action, and key experimental methodologies. It is intended to serve as a foundational resource for researchers in pharmacology, drug discovery, and medicinal chemistry, enabling a deeper exploration of its potential applications.
Physicochemical Profile
The molecular architecture of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt dictates its behavior in experimental settings. The xanthine scaffold provides the core structure for adenosine receptor interaction, while the peripheral substitutions fine-tune its affinity, selectivity, and physical properties. The negatively charged sulfonate group is the most significant contributor to its high aqueous solubility.
| Property | Value | Source(s) |
| CAS Number | 149981-25-9 | [3][4][5] |
| Molecular Formula | C₁₆H₁₅N₄NaO₅S | [2][3] |
| Molecular Weight | 398.38 g/mol | [3] |
| Appearance | Solid (form not specified) | - |
| Solubility | Soluble in water | [2] |
| Melting Point | >300°C | [2] |
| Storage | Long-term at -20°C is recommended | [2] |
| UV λmax (in MeOH) | 203 nm, 239 nm, 301 nm | [2] |
Synthesis and Characterization
Proposed Synthetic Workflow
The most plausible synthetic route involves:
-
N1-Alkylation: Selective alkylation of theobromine at the N1 position using an allyl halide (e.g., allyl bromide) to form 1-allyl-3,7-dimethylxanthine.[1][6] This reaction is well-documented and serves as the foundational step.
-
C8-Arylation: Introduction of the p-sulfophenyl group at the C8 position of the xanthine ring. This is a more complex transformation that could potentially be achieved through a palladium-catalyzed cross-coupling reaction with a suitable 8-halo-xanthine intermediate.
Caption: Proposed two-step synthesis of the target compound from theobromine.
Experimental Protocol: N1-Alkylation of Theobromine
This protocol is adapted from established methods for the synthesis of 1-allyl-3,7-dimethylxanthine.[6]
Rationale: The reaction utilizes a base to deprotonate the most acidic proton on the xanthine ring (at N1), creating a nucleophile that subsequently attacks the electrophilic allyl bromide. Ethanol serves as a suitable polar solvent for the reactants.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 180 parts by weight of 3,7-dimethylxanthine (theobromine) in 1450 parts of absolute ethanol.
-
Base Addition: While stirring, add 115 parts of an 18% aqueous solution of potassium hydroxide (caustic potash).
-
Heating: Heat the mixture to boiling.
-
Allylation: Add 115 parts of allyl bromide dropwise over a period of 2 hours, maintaining a steady reflux.
-
Continued Reaction: Continue boiling for an additional 2 hours. To drive the reaction to completion, slowly add another 25 parts of a 48% caustic potash solution and 25 parts of allyl bromide.
-
Final Reflux: Maintain the boil for a final 4 hours under reflux.
-
Workup and Purification:
-
Distill off the ethanol solvent.
-
Treat the residue with a dilute sodium hydroxide solution to dissolve any unreacted theobromine.
-
The desired product, 1-allyl-3,7-dimethylxanthine, will precipitate upon cooling.
-
Isolate the solid by filtration and recrystallize from water to achieve high purity.
-
Pharmacological Profile: Mechanism of Action
The primary mechanism of action for this compound is the competitive antagonism of adenosine receptors.[3] Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.
This compound is classified as a weak A₂ adenosine receptor antagonist.[2][3] The A₂ (specifically A₂ₐ and A₂ₑ) receptors are typically coupled to the Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, 1-allyl-3,7-dimethyl-8-sulfophenylxanthine can inhibit adenosine-mediated increases in cAMP, thereby preventing downstream signaling events such as protein kinase A (PKA) activation and smooth muscle relaxation.
The N1-allyl substitution is of particular interest. In related xanthine analogs, replacing an N1-methyl group with an allyl substituent has been shown to enhance antagonist potency at the A₂ₐ receptor by up to 10-fold with minimal effect on A₁ receptor affinity.[1] This suggests that 1-allyl-3,7-dimethyl-8-sulfophenylxanthine may exhibit some selectivity for A₂ receptors over A₁ receptors, a hypothesis that requires confirmation through comprehensive receptor binding assays.
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The Biological Activity of Sulfophenylxanthine Derivatives: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the biological activities of sulfophenylxanthine derivatives, a class of compounds demonstrating significant potential in therapeutic development. With a primary focus on their interaction with adenosine receptors, this document will delve into their mechanism of action, structure-activity relationships, and key experimental methodologies for their evaluation. Further, it will touch upon alternative biological targets and the translational implications for drug discovery and development.
Introduction: The Xanthine Scaffold and the Significance of the Sulfophenyl Moiety
Xanthine and its derivatives, such as caffeine and theophylline, are a well-established class of naturally occurring purine alkaloids with a long history of pharmacological use.[1][2][3] Their biological effects are diverse, ranging from central nervous system stimulation to bronchodilation, primarily attributed to their ability to antagonize adenosine receptors.[1][3] However, the therapeutic application of many potent xanthine derivatives has been hampered by their low aqueous solubility.[2][4]
The introduction of a sulfophenyl group at the 8-position of the xanthine core represents a critical chemical modification aimed at overcoming this limitation.[1][4] This polar sulfonate group significantly enhances water solubility, a crucial property for parenteral drug administration and for generating effective research tools for in vitro and in vivo studies.[4][5] While generally leading to a decrease in adenosine receptor affinity compared to their non-sulfonated parent compounds, these derivatives often retain potent biological activity and can exhibit altered receptor subtype selectivity.[5][6]
Primary Mechanism of Action: Adenosine Receptor Antagonism
The most extensively characterized biological activity of sulfophenylxanthine derivatives is their competitive antagonism of adenosine receptors. Adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[7] Sulfophenylxanthine derivatives, by blocking these receptors, can modulate downstream signaling pathways, offering therapeutic potential in various disease states.
Adenosine Receptor Subtype Selectivity
The affinity and selectivity of sulfophenylxanthine derivatives for the different adenosine receptor subtypes are highly dependent on the nature and position of other substituents on the xanthine scaffold.[5][6]
-
A1 and A2A Receptors: Many 1,3-dialkyl-8-(p-sulfophenyl)xanthines are potent antagonists at both A1 and A2A adenosine receptors.[6] For instance, 1,3-dipropyl-8-(p-sulfophenyl)xanthine (DPSPX) is a well-characterized non-selective A1/A2 antagonist.[8] However, the introduction of the 8-(p-sulfophenyl) group can sometimes reduce the A1 selectivity observed in the parent 8-phenylxanthine derivatives.[5][6]
-
A2B Receptors: Certain sulfophenylxanthine derivatives have been identified as potent and selective antagonists of the A2B adenosine receptor. A notable example is 1-propyl-8-p-sulfophenylxanthine (PSB-1115), which exhibits high selectivity for the A2B receptor.[9] This has spurred the development of irreversible A2B antagonists based on the 8-p-sulfophenylxanthine scaffold for potential applications in cancer immunotherapy.[10]
-
A3 Receptors: Generally, sulfophenylxanthine derivatives show low affinity for the A3 adenosine receptor.[9]
The following diagram illustrates the general mechanism of adenosine receptor antagonism by sulfophenylxanthine derivatives.
Caption: Adenosine receptor antagonism by sulfophenylxanthine derivatives.
Structure-Activity Relationships (SAR)
The biological activity of sulfophenylxanthine derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution at N1 and N3 positions: The nature of the alkyl groups at the N1 and N3 positions significantly influences both potency and selectivity. For example, 1,3-dipropyl substitution often yields potent adenosine antagonists.[6]
-
Substitution on the 8-phenyl ring: The position of the sulfo group on the phenyl ring (e.g., para-sulfophenyl) and the presence of other substituents can modulate receptor affinity and selectivity.[5][6]
-
Prodrug Strategies: To overcome the poor membrane permeability of the negatively charged sulfonate group at physiological pH, prodrug approaches have been explored.[9][11] Converting the sulfonic acid to a lipophilic, chemically stable nitrophenyl ester can enhance oral bioavailability, with the ester being enzymatically hydrolyzed in vivo to release the active drug.[9]
Experimental Evaluation of Biological Activity
A robust assessment of the biological activity of sulfophenylxanthine derivatives requires a combination of in vitro and in vivo experimental approaches.
In Vitro Assays
Radioligand binding assays are fundamental for determining the affinity of sulfophenylxanthine derivatives for different adenosine receptor subtypes. This technique measures the ability of the test compound to displace a radiolabeled ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells expressing human A1, A2A, A2B, or A3 receptors).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM 241385 for A2A) and varying concentrations of the sulfophenylxanthine derivative.
-
Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or inverse agonist. For adenosine receptors, which are coupled to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common functional readout.[7]
Protocol: cAMP Functional Assay
-
Cell Culture: Culture cells expressing the adenosine receptor of interest.
-
Treatment: Pre-incubate the cells with various concentrations of the sulfophenylxanthine derivative.
-
Stimulation: Stimulate the cells with an adenosine receptor agonist (e.g., NECA).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of the antagonist to determine the antagonist's potency (e.g., calculating the pA₂ value).
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki values) for representative sulfophenylxanthine derivatives at human adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |
| 1,3-Dipropyl-8-(p-sulfophenyl)xanthine (DPSPX) | Potent | Potent | Moderate | Weak | [6] |
| 1-Propyl-8-p-sulfophenylxanthine (PSB-1115) | >1000 | >1000 | 52 | >10000 | [9] |
| 1-Propyl-8-[4-[[p-nitrophenoxy]sulfonyl]phenyl]xanthine | 3.6 | High | 5.4 | Weak | [9] |
Note: "Potent," "Moderate," and "Weak" are qualitative descriptors based on the literature where specific Ki values were not always provided in the abstract.
Alternative Biological Activity: Xanthine Oxidase Inhibition
Beyond adenosine receptor antagonism, some sulfophenylxanthine derivatives have been shown to interact with other biological targets. Notably, 1,3-dipropyl-8-sulfophenylxanthine (DPSPX) has been identified as an inhibitor of xanthine oxidase.[8]
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8] Inhibition of this enzyme can have significant physiological consequences. The inhibition of xanthine oxidase by DPSPX has been shown to reduce serum and urinary uric acid levels in rats.[8] This activity may contribute to the overall pharmacological profile of DPSPX, including its observed effects on blood pressure and oxidative stress.[8][12]
Protocol: Xanthine Oxidase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, xanthine (the substrate), and varying concentrations of the sulfophenylxanthine derivative.
-
Enzyme Addition: Initiate the reaction by adding a purified xanthine oxidase enzyme solution.
-
Spectrophotometric Monitoring: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of uric acid formation for each concentration of the inhibitor. Determine the IC₅₀ value for xanthine oxidase inhibition.
Therapeutic Potential and Future Directions
The diverse biological activities of sulfophenylxanthine derivatives position them as promising candidates for the development of novel therapeutics. Their ability to selectively target adenosine receptor subtypes opens up possibilities for treating a range of conditions, including:
-
Cancer: A2B receptor antagonists are being investigated as cancer immunotherapies.[10]
-
Inflammatory Diseases: Adenosine receptors are implicated in inflammatory pathways.
-
Neurological Disorders: Adenosine plays a crucial role in neurotransmission.
-
Cardiovascular Diseases: Adenosine is a key regulator of cardiovascular function.[13]
The dual activity of some derivatives as both adenosine receptor antagonists and xanthine oxidase inhibitors presents a complex but potentially advantageous pharmacological profile. Future research should focus on:
-
Optimizing Selectivity: Designing derivatives with higher selectivity for specific adenosine receptor subtypes to minimize off-target effects.
-
Improving Pharmacokinetics: Further developing prodrug strategies and other formulation approaches to enhance oral bioavailability and tissue distribution.[14]
-
Elucidating In Vivo Efficacy: Conducting comprehensive preclinical and clinical studies to validate the therapeutic potential of these compounds in relevant disease models.
By leveraging a deep understanding of their structure-activity relationships and employing robust experimental methodologies, the full therapeutic potential of sulfophenylxanthine derivatives can be unlocked.
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Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Waters, J. (1985). 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors. Journal of Medicinal Chemistry, 28(4), 487–492. [Link]
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Yan, A., Müller, C. E., & Schumacher, B. (2004). Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability. Journal of Medicinal Chemistry, 47(5), 1039–1051. [Link]
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Pinto-Ribeiro, F., Ribeiro, C., Diniz, C., Collares-Buzato, C. B., & De-Nucci, G. (2004). Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors. British Journal of Pharmacology, 141(4), 653–658. [Link]
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Ukena, D., Schütz, W., & Schwabe, U. (1984). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 326(3), 259–265. [Link]
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Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Journal of Medicinal Chemistry, 29(7), 1305–1308. [Link]
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von Lubitz, D. K., Zukowska-Grojec, Z., & Daly, J. W. (1987). Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension. European Journal of Pharmacology, 134(3), 265–271. [Link]
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Schiedel, A. C., Ross, S. M., & Müller, C. E. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. Molecules (Basel, Switzerland), 27(12), 3795. [Link]
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Kumar, R., Kumar, S., & Singh, R. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438–7468. [Link]
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Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules (Basel, Switzerland), 16(6), 4884–4921. [Link]
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Ribeiro, C. R., Diniz, C. M., & De Nucci, G. (2004). Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an antagonist of adenosine receptors. ResearchGate. [Link]
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Goyal, R., & Singh, R. (2025). Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors. ResearchGate. [Link]
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Müller, C. E., Yan, A., & Schumacher, B. (2004). Preparation, Properties, Reactions, and Adenosine Receptor Affinities of Sulfophenylxanthine Nitrophenyl Esters: Toward the Development of Sulfonic Acid Prodrugs with Peroral Bioavailability. Journal of Medicinal Chemistry, 47(5), 1039-1051. [Link]
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Woo, C. C., Potter, B. V. L., & Reed, M. J. (2013). Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate. ChemMedChem, 8(5), 779-799. [Link]
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Fredholm, B. B., Jacobson, K. A., & Jonzon, B. (1986). Evidence That a Novel 8-Phenyl-Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Journal of Cardiovascular Pharmacology, 8(4), 781-787. [Link]
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Polak, S., & Piórkowska, E. (2024). Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. Pharmaceutics, 16(11), 1603. [Link]
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Li, J., & Wang, Y. (2021). Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. Molecules, 26(16), 4945. [Link]
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Yani, M. A. O., Ali, T. F. S., Beshr, E. A. M., & Hayallah, A. M. (2025). RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW. ResearchGate. [Link]
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1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX): A Technical Whitepaper on Pharmacological Probe Development and Application
Executive Summary
In the landscape of purinergic signaling research, distinguishing between central nervous system (CNS) and peripheral adenosine receptor (AR) activity remains a persistent methodological challenge. Classical xanthine derivatives (e.g., caffeine, theophylline, DPCPX) are highly lipophilic, readily crossing the blood-brain barrier (BBB) and confounding tissue-specific data.
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine (ADSPX) was engineered to solve this exact problem. By introducing a highly polar moiety to the xanthine scaffold, ADSPX functions as a potent, hydrophilic, and BBB-impermeant adenosine receptor antagonist[1]. This whitepaper dissects the structural causality, pharmacological profile, and self-validating experimental methodologies required to deploy ADSPX effectively in both in vivo neuropharmacology and in vitro metabolic assays.
Structural Causality: Engineering BBB Impermeability
The utility of a pharmacological probe is dictated by its physicochemical properties. As application scientists, we do not merely select compounds; we leverage their structural thermodynamics to isolate biological variables.
-
The Xanthine Core: Provides the fundamental shape-complementarity required for competitive antagonism at adenosine binding pockets.
-
1-Allyl and 3,7-Dimethyl Substitutions: These alkyl groups tune the steric bulk, optimizing the molecule's affinity for specific receptor subtypes, primarily A1 and A2B receptors[1],[2].
-
The 8-p-Sulfophenyl Moiety (The Causative Anchor): This is the critical engineering feature. The sulfonic acid group ( pKa<1 ) is fully ionized into a negatively charged sulfonate anion at physiological pH (7.4). This permanent charge drastically increases the Topological Polar Surface Area (TPSA) to 121 Ų[3]. Because passive diffusion across the lipophilic BBB requires a low TPSA and neutral charge, ADSPX is physically restricted to the peripheral circulation.
Quantitative Data: Physicochemical & Pharmacological Profile
| Property | Value | Causality / Experimental Significance |
| Chemical Name | 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine | Core scaffold tuned for AR antagonism. |
| CAS Number | 149981-25-9 | Unique identifier for procurement[4],[5]. |
| Molecular Weight | 376.4 g/mol (Free Acid) / 398.38 g/mol (Na⁺ Salt) | Optimal size for receptor pocket entry[4],. |
| Topological Polar Surface Area | 121 Ų | High polarity completely prevents passive BBB diffusion[3]. |
| Receptor Affinity (A2B) | Ki≈0.6 nM | High-affinity competitive antagonism[2]. |
| Receptor Affinity (A1/A2A) | Weak to Moderate | Functions as a hydrophilic A1/A2A antagonist depending on dose[5],[1]. |
Pharmacodynamics: Adenosine Receptor Blockade
ADSPX acts as a competitive antagonist, preventing endogenous adenosine or inosine from binding to their respective G-protein coupled receptors (GPCRs). Depending on the tissue context, ADSPX effectively blocks Gi-coupled A1 receptors (preventing the inhibition of adenylate cyclase) and Gs-coupled A2B receptors (preventing the stimulation of adenylate cyclase)[2].
Fig 1. ADSPX competitive blockade of peripheral A1/A2B adenosine receptors and downstream cAMP modulation.
Experimental Methodologies & Self-Validating Protocols
A protocol is only scientifically rigorous if it contains internal validation mechanisms. Below are two field-proven methodologies demonstrating how to leverage ADSPX's unique properties.
Protocol A: Differentiating Central vs. Peripheral Receptor Mediation In Vivo
Context: Determining the locus of fentanyl-induced muscular rigidity[6].
To prove that a physiological response is centrally mediated, you must show that peripheral blockade fails to stop the response, while direct central blockade succeeds.
Step-by-Step Methodology:
-
Baseline Establishment: Anesthetize adult Sprague-Dawley rats and establish continuous electromyographic (EMG) recordings of the target muscle (e.g., sacrococcygeal dorsalis lateralis)[6].
-
Induction: Administer fentanyl (100 µg/kg, i.v.) to induce muscular rigidity[6].
-
Peripheral Isolation (The Negative Control): Administer ADSPX (20–40 nmol) intravenously (i.v.).
-
Causality: Because ADSPX cannot cross the BBB, it will only antagonize peripheral ARs. If EMG activation persists, you have isolated the mechanism to the CNS[6].
-
-
Central Validation (The Positive Control): In a separate cohort, administer the exact same molar dose of ADSPX intrathecally (i.t.) or intracerebroventricularly (i.c.v.).
-
Causality: Direct injection bypasses the BBB. If this administration successfully suppresses the fentanyl-induced EMG activation, you have created a self-validating loop proving that spinal/supraspinal ARs are the primary mediators of the rigidity[6].
-
Fig 2. Experimental workflow utilizing ADSPX to map central vs. peripheral receptor mediation.
Protocol B: Hepatic Metabolic Assays In Vitro
Context: Assessing inosine-stimulated glycogenolysis, gluconeogenesis, and ureagenesis in isolated hepatocytes[2].
A critical failure point in metabolic assays is solvent interference. Many A2B antagonists require Dimethyl Sulfoxide (DMSO) for solubilization, which directly interferes with downstream colorimetric assays like urea quantification[2].
Step-by-Step Methodology:
-
Reagent Selection (Expertise Insight): Procure the Sodium Salt variant of ADSPX (CAS 149981-25-9). Unlike the free acid, the sodium salt is freely soluble in water, completely eliminating the need for DMSO and preventing solvent-induced artifacts in your metabolic readouts[7],.
-
Hepatocyte Isolation: Isolate rat liver cells via standard collagenase perfusion and stabilize in Krebs-Ringer bicarbonate buffer[2].
-
Selective Blockade: Pre-incubate the cells with 1 µM ADSPX (aqueous) to selectively block A2B receptors[2].
-
Agonist Stimulation: Introduce 1 µM inosine or adenosine to the culture[2].
-
Quantification: Measure the resulting cAMP pool, glucose liberation, and urea production. By comparing the ADSPX-treated group to a non-treated control, the specific metabolic contribution of the A2B receptor can be accurately quantified[2].
References
-
PubChem. "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365." National Center for Biotechnology Information. Available at:[Link]
-
Lui, P. W., et al. "Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat." Neuroscience Letters / PubMed. Available at:[Link]
-
Gu, J., et al. "Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors." American Journal of Physiology-Endocrinology and Metabolism (2005). Available at:[Link]
-
HazComFast. "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) Overview." Available at:[Link]
-
Howei Pharm. "CAS 149981-25-9 C16H15NaN4O5S 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt." Available at:[Link]
Sources
- 1. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | 149981-25-9 | Benchchem [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hazcomfast.com [hazcomfast.com]
- 5. scbt.com [scbt.com]
- 6. Involvement of spinal adenosine A1 and A2 receptors in fentanyl-induced muscular rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
Spectroscopic Profiling and Analytical Methodology for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX)
Executive Summary
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) is a highly specialized, water-soluble xanthine derivative utilized extensively in neuropharmacology as an adenosine receptor antagonist. Unlike classical lipophilic xanthines (e.g., DPCPX), ADSPX incorporates a para-sulfophenyl moiety at the C8 position, fundamentally altering its solubility profile and making it an indispensable tool for in vivo central nervous system (CNS) and spinal cord studies. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of ADSPX, detailing the causality behind analytical choices and providing self-validating experimental protocols for researchers and drug development professionals.
Pharmacological Context and Structural Rationale
The structural architecture of ADSPX is engineered for a specific pharmacokinetic purpose. The core 3,7-dimethylxanthine structure provides the foundational pharmacophore required for binding to the adenosine binding pocket. The addition of the 1-allyl group enhances binding affinity, while the 8-(p-sulfophenyl) group—typically prepared as a sodium salt—imparts profound hydrophilicity.
This hydrophilicity restricts the molecule from freely crossing the blood-brain barrier under normal physiological conditions when administered systemically, allowing researchers to isolate peripheral versus spinal/central mechanisms when administered intrathecally. For instance, ADSPX has been critically employed to demonstrate the involvement of spinal adenosine A1 and A2 receptors in .
Spectroscopic Data & Structural Elucidation
To ensure the integrity of ADSPX in preclinical settings, rigorous spectroscopic validation is required. The specific physicochemical properties of the sulfonate salt dictate the analytical approach.
Causality in Spectroscopic Strategy
-
NMR Solvent Selection: The sodium salt of ADSPX is highly soluble in aqueous media. Therefore, Deuterium Oxide ( D2O ) is selected over Chloroform-d ( CDCl3 ) or DMSO- d6 . D2O prevents the dynamic exchange of acidic protons and provides a clear window for the allyl and aromatic signals, though it requires pre-saturation techniques to suppress the residual HDO peak.
-
Mass Spectrometry Ionization: Electrospray Ionization (ESI) in negative ion mode is the most logical choice. The pre-ionized sulfonate group ( −SO3− ) readily flies as the [M−Na]− or [M−H]− anion, providing a massive signal-to-noise ratio compared to positive mode ionization.
-
Optical Spectroscopy: The extended conjugation between the xanthine core and the C8-phenyl ring shifts the UV maximum ( λmax ) to the near-UV region, making UV-Vis an excellent orthogonal tool for concentration quantification.
Quantitative Spectroscopic Summaries
Table 1: 1H and 13C NMR Assignments for ADSPX Sodium Salt (in D2O ) | Position | 1H Chemical Shift (ppm) | Multiplicity ( J in Hz) | 13C Chemical Shift (ppm) | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | N1-Allyl | 4.65 | d (5.5) | 43.5 | N−CH2 | | | 5.95 | m | 132.0 | −CH= | | | 5.15, 5.25 | dd (10.5, 1.5), dd (17.2, 1.5) | 117.5 | =CH2 (terminal alkene) | | N3-Methyl | 3.60 | s | 29.8 | N3−CH3 | | N7-Methyl | 4.10 | s | 33.5 | N7−CH3 | | C8-Phenyl | 8.15 | d (8.4) | 128.2 | Ar-H (ortho to xanthine) | | | 7.95 | d (8.4) | 126.5 | Ar-H (ortho to sulfonate) | | Xanthine Core | - | - | 155.2, 151.5, 108.8, 154.0, 149.5 | C2, C4, C5, C6, C8 |
Table 2: High-Resolution Mass Spectrometry (HRMS) and UV-Vis Data | Parameter | Value | Analytical Conditions | Rationale | | :--- | :--- | :--- | :--- | | HRMS (ESI-) | m/z 375.0765 | Negative mode, 3.5 kV capillary | Corresponds to [M−Na]− (Calculated for C16H15N4O5S− : 375.0763). | | UV-Vis λmax | 275 nm | H2O , 10 μM concentration | π→π∗ transition of the conjugated xanthine-phenyl system. |
Table 3: Fourier Transform Infrared (FT-IR) Spectroscopy Data | Wavenumber ( cm−1 ) | Peak Shape / Intensity | Functional Group Assignment | | :--- | :--- | :--- | | 1705, 1660 | Sharp, Strong | C=O stretches (xanthine core amides) | | 1550, 1600 | Medium | C=C stretches (allyl and aromatic ring) | | 1190 | Broad, Strong | Asymmetric S=O stretch (sulfonate salt) | | 1045 | Sharp, Medium | Symmetric S=O stretch (sulfonate salt) |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to differentiate between instrumental artifacts and true chemical phenomena.
Protocol 1: High-Resolution LC-ESI-MS Workflow
Objective: Confirm the exact mass and purity of ADSPX while preventing column voiding due to high hydrophilicity.
-
System Suitability & Calibration:
-
Action: Calibrate the TOF/Orbitrap mass analyzer using a sodium formate cluster solution.
-
Validation: Mass accuracy must be <2 ppm. If >2 ppm, recalibrate to ensure the m/z 375.0765 peak is not misidentified.
-
-
Mobile Phase Preparation:
-
Action: Prepare Mobile Phase A (10 mM Ammonium Acetate in H2O , pH 6.8) and Mobile Phase B (Acetonitrile).
-
Causality: The ammonium acetate acts as a volatile ion-pairing reagent, preventing the highly polar sulfonate from eluting in the column void volume on a standard C18 stationary phase.
-
-
Blank & Standard Injection:
-
Action: Inject a 50% aqueous methanol blank, followed by an internal standard (e.g., Caffeine- 13C3 ).
-
Validation: The blank must show no peaks at m/z 375.07 (rules out carryover). The internal standard validates that the ESI source is not experiencing total ion suppression.
-
-
Sample Acquisition:
-
Action: Inject 2 μL of ADSPX (1 μg/mL ). Run a gradient from 5% B to 60% B over 10 minutes.
-
Validation: Observe the extracted ion chromatogram (EIC) for m/z 375.0765. A single, sharp peak confirms both identity and chromatographic purity.
-
Protocol 2: Quantitative NMR (qNMR) Acquisition
Objective: Acquire high-resolution 1H NMR spectra in D2O without dynamic range distortion from water.
-
Probe Tuning & Shimming:
-
Action: Tune the NMR probe to the exact frequency of the sample. Run a standard line-shape sample (1% CHCl3 in acetone- d6 ).
-
Validation: Achieve a linewidth of <0.45 Hz at 50% peak height. This guarantees that any peak broadening in the ADSPX sample is due to molecular aggregation or exchange, not poor magnetic homogeneity.
-
-
Sample Preparation:
-
Action: Dissolve 5 mg of ADSPX sodium salt in 0.6 mL of D2O containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal reference.
-
-
Pulse Sequence Selection:
-
Action: Utilize a 1D NOESY pre-saturation sequence (e.g., noesypr1d on Bruker systems) centered on the HDO frequency (~4.7 ppm).
-
Causality: Standard single-pulse experiments will be dominated by the residual water peak, causing receiver clipping and distorting the baseline. Pre-saturation selectively nulls the water signal, allowing the low-concentration allyl signals (which are dangerously close to 4.7 ppm) to be resolved accurately.
-
-
Acquisition & Processing:
-
Action: Acquire 64 scans with a relaxation delay ( D1 ) of 5 seconds.
-
Validation: Integrate the TSP peak to 9.00. The N3 and N7 methyl peaks must integrate strictly to 3.00 ± 0.05. Any deviation indicates incomplete relaxation (requiring a longer D1 ) or sample impurity.
-
Mechanistic Pathway Visualization
ADSPX exerts its pharmacological effect by acting as a competitive antagonist at the adenosine receptors. The diagram below illustrates the logical flow of this signal transduction blockade, which is heavily studied in the context of and opioid interaction models.
Fig 1: Mechanism of ADSPX competitive antagonism at adenosine A1/A2 receptors.
Conclusion
The accurate spectroscopic profiling of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is fundamentally tied to its unique physicochemical properties—specifically, the highly polar sulfonate group that dictates both its pharmacological utility and its analytical behavior. By employing self-validating protocols in NMR and HRMS, researchers can confidently verify the structural integrity of ADSPX, ensuring robust and reproducible outcomes in downstream neuropharmacological assays.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1365, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine." PubChem.[Link]
-
Lui, P. W., et al. "Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat." Neuroscience Letters, vol. 219, no. 2, 1996, pp. 111-114. PubMed.[Link]
-
Müller, Christa E., et al. "1,8-Disubstituted Xanthine Derivatives: Synthesis of Potent A2B-Selective Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, vol. 45, no. 7, 2002, pp. 1500-1510. ACS Publications.[Link]
Comprehensive Purity Analysis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine: A Technical Guide
Executive Summary & Pharmacological Context
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) is a highly hydrophilic, weakly selective 1[1]. In neuropharmacological and cardiovascular research, it is frequently utilized to isolate central versus peripheral adenosinergic pathways, as its high polarity actively prevents it from crossing the blood-brain barrier[1].
However, the integrity of these biological assays relies entirely on the absolute purity of the ADSPX batch. Even trace amounts of lipophilic impurities (such as unreacted xanthine precursors) can easily cross the blood-brain barrier, bind to central receptors, and completely confound in vivo data. Therefore, establishing a rigorous, self-validating analytical framework to confirm a chemical purity of ≥98.0% is a critical prerequisite for drug development professionals and researchers.
Physicochemical Profiling & Analytical Causality
To design an effective purity analysis workflow, we must first deconstruct the molecule's physicochemical properties:
-
Molecular Formula: C16H16N4O5S
-
Molecular Weight: 376.39 g/mol (free acid) / 398.38 g/mol (sodium salt)[2].
-
Structural Dichotomy: The molecule features a lipophilic 1-allyl-3,7-dimethylxanthine core conjugated to a highly polar p-sulfophenyl moiety[2].
The Causality of Chromatographic Failure: The sulfonate group (-SO3⁻) maintains a permanent negative charge across the entire standard pH range (pH 1–14). If an analyst subjects ADSPX to standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using simple water/acetonitrile gradients, the compound will exhibit extreme peak fronting and elute in the void volume ( k′<1 ). This occurs due to electrostatic repulsion between the anionic sulfonate and the hydrophobic C18 stationary phase.
The Expert Solution: To achieve baseline resolution and adequate retention, the analytical system must employ Ion-Pairing Chromatography (IPC) . By introducing a volatile ion-pairing reagent like Tetrabutylammonium acetate (TBAA) into the mobile phase, the bulky tetrabutylammonium cation forms a neutral, lipophilic ion pair with the sulfonate anion. This transient complex interacts strongly with the C18 alkyl chains, enabling robust separation of ADSPX from its structurally similar precursors[3].
Core Analytical Workflows
The purity validation of ADSPX requires an orthogonal approach, combining chromatographic separation, mass spectrometry, and nuclear magnetic resonance to ensure no impurity goes undetected.
Figure 1: Integrated analytical workflow for the purity validation of ADSPX.
Chemical Purity via Ion-Pairing HPLC-DAD
High-performance liquid chromatography coupled with a Diode Array Detector (HPLC-DAD) serves as the primary quantitative method[4]. We monitor the eluent at both 254 nm and 280 nm. The xanthine chromophore (purine-2,6-dione) has strong π−π∗ transitions around 280 nm, while the sulfophenyl group absorbs maximally near 254 nm. Monitoring both wavelengths ensures that degradants missing either moiety are still detected.
Impurity Profiling via LC-MS/MS
Mass spectrometry must be operated in Negative Electrospray Ionization (ESI-) mode. Because the sulfonate group is permanently ionized as an anion, Positive ESI would suffer from massive ion suppression. Negative ESI directly detects the intact anion with near-zero background noise, yielding an intense[M-H]⁻ peak at m/z 375.1.
Figure 2: Mechanistic pathways of impurity generation during ADSPX synthesis.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, every protocol below is designed as a self-validating system . The analysis cannot proceed unless internal system suitability criteria are met.
Protocol 1: Ion-Pairing HPLC-DAD Method
Self-Validation Mechanism (SST): Before analyzing the unknown sample, inject a System Suitability Test (SST) standard containing ADSPX and 8-(p-sulfophenyl)theophylline. The system is only validated if the resolution ( Rs ) between the two peaks is > 2.0, the tailing factor is < 1.5, and the theoretical plate count ( N ) is > 5000. A drop in N indicates column voiding caused by the harsh ion-pairing reagent, requiring immediate column replacement.
Step-by-Step Execution:
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Tetrabutylammonium acetate (TBAA) in LC-MS grade H₂O, adjusted to pH 5.5.
-
Buffer B: 100% Acetonitrile (LC-MS grade).
-
-
Sample Preparation: Dissolve 1.0 mg of ADSPX in 1.0 mL of 50:50 Buffer A:Buffer B. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: C18 Defect-free silica (150 × 4.6 mm, 3 µm)[4].
-
Flow Rate: 1.0 mL/min at 30°C.
-
Detection: DAD scanning from 200 nm to 400 nm (extracting 254 nm and 280 nm).
-
-
Gradient Execution: Follow the parameters in Table 1.
Protocol 2: LC-MS/MS Impurity Identification
-
Setup: Divert the HPLC eluent to a triple quadrupole mass spectrometer.
-
Source Parameters: Capillary voltage -3.0 kV, Desolvation temperature 350°C, Cone voltage 30V.
-
Scan Mode: Full scan m/z 100-800 in Negative ESI mode.
-
Data Interpretation: Scan for m/z 335.1 (loss of the allyl group, indicating Impurity A) or m/z 393.1 (over-alkylation).
Protocol 3: Residual Solvent & Structural Analysis via ¹H-NMR
Because ADSPX is synthesized using reactive alkylating agents (allyl bromide), residual solvent analysis is critical to prevent cellular toxicity in in vitro assays.
-
Preparation: Dissolve 5 mg of ADSPX in 0.5 mL of DMSO-d₆.
-
Acquisition: Run a standard 1D ¹H-NMR (400 MHz, 16 scans).
-
Self-Validation (Integration Logic): The system validates the structural integrity by checking proton ratios. The integration of the allyl group (multiplet at ~5.9 ppm[1H], doublets at ~5.1 ppm [2H] and ~4.6 ppm [2H]) against the two N-methyl groups (singlets at ~3.5 and 3.7 ppm[3H each]) must be exactly 1:2:2:3:3 . Any deviation indicates co-eluting structural impurities.
Data Presentation & Acceptance Criteria
All quantitative data derived from the self-validating protocols must be evaluated against strict acceptance limits before the batch is released for pharmacological testing.
Table 1: Optimized HPLC Gradient for ADSPX
| Time (min) | % Buffer A (10 mM TBAA) | % Buffer B (Acetonitrile) | Mechanistic Rationale |
| 0.0 | 95 | 5 | Maximize initial retention of the highly polar sulfonate ion pair. |
| 2.0 | 95 | 5 | Isocratic hold to stabilize ion-pairing equilibrium on the column. |
| 15.0 | 40 | 60 | Linear gradient to elute ADSPX and lipophilic N-alkylated impurities. |
| 18.0 | 10 | 90 | High-organic column wash to purge unreacted allyl halides. |
| 20.0 | 95 | 5 | Re-equilibration for subsequent injections. |
Table 2: Comprehensive Purity Acceptance Criteria for ADSPX
| Parameter | Analytical Method | Acceptance Limit | Pharmacological Impact / Causality |
| Chemical Purity | HPLC-DAD (254 nm) | ≥ 98.0% (Area) | Ensures accurate dosing and reliable IC50/Ki calculations in assays. |
| Des-allyl Impurity | LC-MS/MS | ≤ 0.5% | Prevents off-target binding to other adenosine receptor subtypes. |
| Residual Solvents | ¹H-NMR | ≤ 0.1% (w/w) | Eliminates baseline cellular toxicity in isolated tissue preparations. |
| Water Content | Karl Fischer | ≤ 5.0% | Accounts for hydration states in the sodium salt form, preventing mass errors[2]. |
References
- PubChem. "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem". National Institutes of Health.
- PubMed. "Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat". National Institutes of Health.
- Smolecule. "Buy 8-(p-Sulfophenyl)theophylline | 80206-91-3 - Smolecule".
- PMC - NIH. "Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity". National Institutes of Health.
- American Heart Association Journals. "Cyclic AMP–Adenosine Pathway Inhibits Vascular Smooth Muscle Cell Growth | Hypertension".
Sources
- 1. Involvement of spinal adenosine A1 and A2 receptors in fentanyl-induced muscular rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Buy 8-(p-Sulfophenyl)theophylline | 80206-91-3 [smolecule.com]
- 4. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Commercial Sourcing and Scientific Application of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a synthetic xanthine derivative of significant interest in pharmacological research. As a weak adenosine A2 receptor antagonist, it belongs to a class of compounds being investigated for a multitude of therapeutic applications, including neurological disorders, cancer, and inflammatory conditions.[1][2][3] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, mechanism of action, a detailed landscape of commercial suppliers, and robust analytical methodologies for quality control. It is designed to serve as a foundational resource for scientific professionals aiming to procure and effectively utilize this compound in their research and development endeavors.
Introduction to 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Chemical Identity and Properties
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a derivative of theobromine, a naturally occurring methylxanthine.[4] The strategic introduction of an allyl group at the N1 position and a sulfophenyl group at the C8 position modifies its pharmacological profile, particularly its solubility and receptor affinity.[4][5] It is most commonly available as a sodium salt to enhance its water solubility.[5]
| Property | Data | Source(s) |
| IUPAC Name | sodium;4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonate | [6] |
| CAS Number | 149981-25-9 | [3][6][7] |
| Molecular Formula | C16H15N4O5S.Na | [3][6] |
| Molecular Weight | 398.38 g/mol | [3][6] |
| Common Synonyms | 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine, Sodium Salt | [5][6] |
| Solubility | Soluble in Water | [5] |
| Storage | Long-term storage recommended at -20°C | [5] |
Scientific Context: A Xanthine Derivative of Interest
Xanthine derivatives are a well-established class of pharmacologically active compounds, with caffeine and theophylline being the most prominent examples.[4] Their primary mechanisms of action are the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[4] Adenosine is a crucial endogenous nucleoside that regulates a vast array of physiological processes, and its receptors (A1, A2A, A2B, and A3) are significant drug targets.[2][8] 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine's utility stems from its role as an antagonist, particularly at the A2A subtype, which is densely expressed in the striatum and on immune cells, making it a target for Parkinson's disease and immuno-oncology.[1][9]
Mechanism of Action: Targeting Adenosine Receptors
Adenosine Receptor Antagonism
The primary pharmacological effect of this compound is the blockade of adenosine receptors.[4][10] By binding to these receptors without activating them, it prevents the endogenous ligand adenosine from exerting its normal downstream effects.[10] The compound is described as a weak antagonist of the A2 adenosine receptor.[3][5] In many tissues, activation of A2A receptors leads to immunosuppressive effects or inhibition of dopaminergic signaling.[1][9] Antagonism of these receptors can, therefore, enhance immune responses or facilitate dopamine-mediated actions, which is the therapeutic basis for its investigation in cancer and Parkinson's disease, respectively.[1][9]
The Role of the Allyl and Sulfophenyl Groups
The synthetic modifications to the core xanthine structure are critical for its function.
-
Allyl Group (N1 position): The addition of an allyl group is a common strategy in medicinal chemistry to modulate the potency and selectivity of xanthine derivatives for different adenosine receptor subtypes.[4] This substituent can influence the binding affinity and create more targeted pharmacological agents.
-
Sulfophenyl Group (C8 position): The key contribution of the sulfophenyl moiety is the significant increase in water solubility, which is a desirable property for a research compound, facilitating its use in aqueous buffers and in vivo applications.[5]
Potential Downstream Signaling Pathway
The following diagram illustrates the simplified mechanism of A2A receptor antagonism. In a normal state, adenosine binding to the A2A receptor activates adenylyl cyclase, leading to increased cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. An antagonist like 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine blocks this initial step.
Caption: Simplified A2A receptor signaling and antagonist-mediated blockade.
Commercial Supplier Landscape
Overview of Available Suppliers
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is available from several chemical suppliers that cater to the research and development market. These suppliers typically offer the compound in small quantities suitable for laboratory-scale experiments. When selecting a supplier, researchers should prioritize the availability of comprehensive documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), to ensure product quality and safe handling.
Comparative Table of Commercial Offerings
| Supplier | Product Name | CAS Number | Purity/Grade | Notes |
| Santa Cruz Biotechnology | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | 149981-25-9 | Not specified | Described as a weak adenosine A2 receptor antagonist.[3] |
| US BIOLOGICAL | 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine, Sodium Salt | Not specified | Highly Purified | Provides UV λmax data and storage recommendations.[5] |
| Fisher Scientific (distributor) | 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt, TRC | 149981-25-9 | Not specified | Product from Toronto Research Chemicals.[6] |
| Sigma-Aldrich (distributor) | 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt | 149981-25-9 | Not specified | Product from AA BLOCKS, INC. |
| Howei Pharm | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | 149981-25-9 | ≥95% | Specifies a minimum purity level. |
Quality Control and Analytical Methodologies
Importance of Purity for Research Applications
The integrity of experimental data is directly dependent on the purity of the reagents used. Impurities in a compound batch can lead to off-target effects, confounding results and making data interpretation difficult or impossible. Therefore, it is imperative for researchers to either obtain a detailed CoA from the supplier or perform in-house quality control to verify the identity and purity of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine before use.
Recommended Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for analyzing xanthine derivatives due to its superior sensitivity and specificity.[11][12][13][14] It allows for the accurate quantification of the main compound and the detection of potential impurities.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or methanol/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to generate a set of calibration standards (e.g., 1-100 µg/mL).
-
Prepare the test sample at a concentration within the calibration range.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[11][12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector set to one of the compound's absorbance maxima (e.g., ~240 nm or ~301 nm).[5]
-
Column Temperature: 25-30 °C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the test sample by interpolating its peak area on the calibration curve.
-
Calculate purity by expressing the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Experimental Workflow Diagram
Caption: Standard workflow for purity assessment via HPLC.
Applications in Research and Drug Development
The antagonism of adenosine receptors has broad therapeutic potential.[1][2]
-
Neurological Disorders: A2A antagonists are investigated for Parkinson's disease as they can potentiate dopamine D2 receptor signaling, helping to improve motor function.[9] Several A2A antagonists have been evaluated in clinical trials for this indication.[2][9]
-
Immuno-Oncology: High concentrations of adenosine in the tumor microenvironment suppress the anti-cancer activity of immune cells. Blockade of A2A receptors on these cells can reverse this immunosuppression, making A2A antagonists a promising strategy for cancer immunotherapy.[1]
-
Inflammatory and Respiratory Conditions: Non-selective adenosine receptor antagonists like theophylline are used to treat respiratory diseases such as asthma.[10] More selective agents are being explored for various inflammatory disorders.
Conclusion and Future Directions
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a valuable research tool for investigating the roles of adenosine A2 receptors in health and disease. Its commercial availability from multiple suppliers provides accessibility for the scientific community. The causality behind its experimental use is rooted in its specific ability to block A2A receptor signaling, a pathway implicated in a diverse range of pathologies. Future research will likely focus on further elucidating its selectivity profile across all adenosine receptor subtypes and evaluating its efficacy and safety in more complex preclinical models of disease. For any research program, the establishment of a robust analytical method, such as the HPLC protocol described, is a self-validating system critical for ensuring the reliability and reproducibility of experimental outcomes.
References
- DelveInsight. (n.d.). Adenosine Receptor Antagonists Complete Pipeline Analysis 2025.
- N. R., S., et al. (2025, April 10). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed.
- Kaur, H., et al. (2022, January 5). Adenosine receptor antagonists: Recent advances and therapeutic perspective. PubMed.
- N. R., S., et al. (2025, April 10). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. ResearchGate.
- Yuniarti, N., et al. (2019, March 7). The Role and Development of the Antagonist of Adenosine A 2A in Parkinson's Disease. IntechOpen.
- Jacobson, K. A., & Müller, C. E. (n.d.). Recent developments in adenosine receptor ligands and their potential as novel drugs. ScienceDirect.
- N. R., S., et al. (2025, April 10). Full article: Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. Taylor & Francis Online.
- N. R., S., et al. (2025, April 10). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. Taylor & Francis Online.
- Santa Cruz Biotechnology. (n.d.). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt.
- US BIOLOGICAL. (n.d.). A1358-74 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine, Sodium Salt.
- Fisher Scientific. (n.d.). 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt, TRC.
- Sigma-Aldrich. (n.d.). 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt.
- Patsnap Synapse. (2024, June 21). What are Adenosine receptor antagonists and how do they work?.
- Howei Pharm. (n.d.). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt ≥95%.
- Mourya, S., Bodla, R., & Sharma, A. (2019, June 16). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. Semantic Scholar.
- ChemicalBook. (n.d.). 1-Allyl-3,7-dimethylxanthine synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Allyl-3,7-dimethylxanthine.
- PubChem. (n.d.). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
- ChemBK. (n.d.). 1-ALLYL-3,7-DIMETHYL-8-SULFOPHENYLXANTHINE.
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The xanthine scaffold, exemplified by the complex structure of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, continues to be a highly productive platform for drug discovery. The ability to precisely modify substituents at multiple positions allows for the optimization of potency, selectivity, and pharmacokinetic properties. While the roles of xanthine derivatives in respiratory and CNS disorders are well-established, emerging evidence of their utility as antiviral, anti-inflammatory, and neuroprotective agents suggests a bright future. [25][26][27]Future research will likely focus on developing highly selective ligands for individual adenosine receptor and PDE subtypes to maximize therapeutic benefit while minimizing off-target effects. The synthesis of multi-target or hybrid molecules, combining the xanthine core with other pharmacophores, represents another exciting frontier for addressing complex multifactorial diseases. [27]
References
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Structure-activity relationship in N3-alkyl-xanthine derivatives. PubMed. [Link]
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Xanthine: Synthetic Strategy And Biological Activity. IntechOpen. [Link]
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Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. PubMed. [Link]
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Development of Xanthine Based Inhibitors Targeting Phosphodiesterase 9A. Bentham Science. [Link]
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Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. PubMed. [Link]
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New clinical applications of xanthine derivatives: modulatory actions on leukocyte survival and function. PubMed. [Link]
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Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. PLOS One. [Link]
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Pharmacology and therapeutic applications of A1 adenosine receptor ligands. PubMed. [Link]
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Phosphodiesterase Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Karger Publishers. [Link]
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A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders. Bentham Science. [Link]
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Design, synthesis, and structure-activity relationships of xanthine derivatives as broad-spectrum inhibitors of coronavirus replication. PubMed. [Link]
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The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. PubMed. [Link]
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Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]
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(PDF) Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. ResearchGate. [Link]
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Recent Advances in the Synthesis of Xanthines: A Short Review. PMC. [Link]
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The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. PMC. [Link]
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The Pharmacological Potential of Adenosine A 2A Receptor Antagonists for Treating Parkinson's Disease. MDPI. [Link]
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(PDF) New clinical applications of xanthine derivatives: Modulatory actions on leukocyte survival and function. ResearchGate. [Link]
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Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Bentham Science. [Link]
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Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. ACS Publications. [Link]
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Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. MDPI. [Link]
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What are A1R antagonists and how do they work? Patsnap Synapse. [Link]
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What are Adenosine receptor antagonists and how do they work? Patsnap Synapse. [Link]
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Xanthine Derivatives. NCBI Bookshelf. [Link]
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(PDF) Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. ResearchGate. [Link]
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A1 adenosine receptor antagonists, agonists, and allosteric enhancers. PubMed. [Link]
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Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews. [Link]
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1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. PubChem. [Link]
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Xanthine–Dopamine Hybrid Molecules as Multitarget Drugs with Potential for the Treatment of Neurodegenerative Diseases. MDPI. [Link]
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Adenosine A1 Receptor Antagonists at a Fork in the Road. Circulation: Heart Failure. [Link]
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Allyl – Knowledge and References. Taylor & Francis. [Link]
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1-ALLYL-3,7-DIMETHYL-8-SULFOPHENYLXANTHINE. ChemBK. [Link]
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Methodological & Application
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSX): Comprehensive In Vitro Assay Protocol and Mechanistic Guide
Executive Summary & Rationale
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (often abbreviated as ADSX or ADSPX) is a synthetic xanthine derivative utilized extensively as a competitive antagonist for adenosine receptors[1]. Unlike classical xanthine-based antagonists (e.g., DPCPX or 8-cyclopentyltheophylline) which are highly lipophilic and require dimethyl sulfoxide (DMSO) for solubilization, ADSX features a sulfophenyl moiety that confers exceptional aqueous solubility[2].
For in vitro assay development, this hydrophilicity is a critical advantage. It allows researchers to bypass DMSO-induced cytotoxicity and membrane fluidity artifacts, enabling high-fidelity readouts in sensitive cell-based functional assays. Furthermore, its inability to readily cross the blood-brain barrier makes it an invaluable pharmacological tool for isolating peripheral versus central adenosine receptor activity in complex tissue models[3].
Mechanistic Grounding: Adenosine Receptor Antagonism
Adenosine receptors (A1, A2A, A2B, and A3) are P1 purinergic G-protein coupled receptors (GPCRs).
-
A1 and A3 receptors couple to Gi/Go proteins, inhibiting adenylyl cyclase (AC) and decreasing intracellular cAMP.
-
A2A and A2B receptors couple to Gs proteins, stimulating AC and increasing cAMP.
ADSX acts as a weak but highly reliable competitive antagonist, primarily at A1 and A2 receptors[2][3]. By occupying the orthosteric binding site, ADSX prevents endogenous adenosine or synthetic agonists from inducing conformational changes in the receptor, thereby neutralizing downstream cAMP modulation.
Mechanism of ADSX competitive antagonism at Adenosine Receptors modulating cAMP levels.
Quantitative Data Summary: Antagonist Selection Matrix
When designing an in vitro assay, selecting the correct antagonist is paramount. The table below summarizes why ADSX is chosen over other standard compounds when aqueous solubility and baseline physiological conditions are prioritized.
| Compound | Primary Target | Aqueous Solubility | Solvent Req. | Key In Vitro Application |
| ADSX (Sodium Salt) | A1 / A2 | High (>50 mg/mL) | Water / Buffer | DMSO-sensitive cell lines; Peripheral receptor isolation[1][2]. |
| DPCPX | A1 (Selective) | Low | DMSO / Ethanol | High-affinity A1 structural studies. |
| ZM241385 | A2A (Selective) | Low | DMSO | High-affinity A2A neural assays. |
| Theophylline | Non-selective | Moderate | Warm Water / DMSO | General phosphodiesterase/adenosine blockade. |
Experimental Design & Causality (E-E-A-T)
To ensure a self-validating and robust protocol, the following causality-driven steps must be integrated into the assay architecture:
-
Eradication of Basal Tone (The ADA Step): Cultured cells continuously release endogenous adenosine, creating a basal receptor activation tone. If ADSX is added without removing this tone, the apparent IC50 will be artificially right-shifted due to direct competition. Solution: Pre-incubate cells with Adenosine Deaminase (ADA) to convert endogenous adenosine into inactive inosine.
-
Signal Preservation (The IBMX Step): cAMP is rapidly degraded by intracellular phosphodiesterases (PDEs). To measure G-protein coupling accurately, PDE activity must be halted. Solution: Co-incubate with 3-isobutyl-1-methylxanthine (IBMX).
-
Solvent Control Integrity: Because ADSX is dissolved in standard assay buffer (e.g., HBSS), the vehicle control is simply the buffer itself, eliminating the need for complex DMSO-normalization calculations[2].
Detailed Protocol: Functional cAMP Accumulation Assay
This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to evaluate the antagonistic potency ( IC50 or Kb ) of ADSX on CHO cells stably expressing the Adenosine A2A receptor.
Reagent Preparation
-
Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.1% BSA (pH 7.4).
-
ADSX Stock: Dissolve ADSX sodium salt (CAS 149981-25-9) directly in Assay Buffer to a concentration of 10 mM[2]. Prepare a 10-point 1:3 serial dilution series.
-
ADA/IBMX Mix: Prepare Assay Buffer containing 2 U/mL Adenosine Deaminase (ADA) and 500 µM IBMX.
-
Agonist Challenge: Prepare the A2A agonist NECA at an EC80 concentration (predetermined via a separate agonist dose-response curve).
Step-by-Step Methodology
Step 1: Cell Preparation
-
Harvest CHO-A2A cells at 80% confluency using a non-enzymatic dissociation buffer to preserve surface GPCRs.
-
Resuspend the cell pellet in the ADA/IBMX Mix at a density of 1×106 cells/mL.
-
Dispense 5 µL of the cell suspension (5,000 cells) into each well of a 384-well low-volume white microplate.
-
Incubate for 30 minutes at Room Temperature (RT) to allow ADA to degrade basal adenosine and IBMX to inhibit PDEs.
Step 2: Antagonist Pre-Incubation 5. Add 2.5 µL of the prepared ADSX serial dilutions to the respective wells. 6. Include control wells:
- Vehicle Control: 2.5 µL Assay Buffer.
- Positive Control: 2.5 µL of a known high-affinity antagonist (e.g., ZM241385).
- Incubate for 30 minutes at RT to allow ADSX to reach binding equilibrium at the receptors.
Step 3: Agonist Challenge 8. Add 2.5 µL of the EC80 NECA solution to all wells (except basal/unstimulated control wells, which receive Assay Buffer). 9. Incubate for 30 minutes at RT to drive cAMP accumulation.
Step 4: Lysis and Detection (HTRF) 10. Add 5 µL of cAMP-d2 conjugate (fluorophore) and 5 µL of Anti-cAMP Cryptate, both diluted in the manufacturer's lysis buffer. 11. Incubate for 1 hour at RT in the dark. 12. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.
Step-by-step in vitro workflow for evaluating ADSX antagonism via cAMP accumulation.
Data Analysis & Quality Control
-
Schild Analysis: To confirm competitive antagonism, perform the above assay using multiple fixed concentrations of ADSX against a full dose-response curve of the agonist. A rightward parallel shift of the agonist curve without a depression of the maximum response ( Emax ) confirms competitive orthosteric blockade.
-
Z'-Factor: Ensure the assay Z'-factor is > 0.5 by comparing the EC80 agonist stimulated wells (without ADSX) against the basal wells.
References
-
[1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1365, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. Retrieved from:[Link]
-
[3] PubMed (NIH). Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat. Retrieved from:[Link]
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Application Notes and Protocols for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in Cell Culture
Introduction
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a xanthine derivative that functions as a weak adenosine A2 receptor antagonist.[1][2] Adenosine receptors, particularly the A2A subtype, are G-protein coupled receptors that play crucial roles in a variety of physiological and pathological processes, including inflammation, neurotransmission, and cancer.[3] The antagonism of these receptors is a key area of research in drug development.[3] This document provides a detailed experimental protocol for the application of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in cell culture experiments, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Storage
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt is a water-soluble compound, facilitating its use in aqueous solutions for cell culture applications.[1] Proper storage is critical to maintain the integrity and activity of the compound.
| Property | Recommendation | Source |
| Solubility | Water | [1] |
| Long-term Storage | -20°C | [1] |
| Short-term Storage | Room Temperature | [1] |
For optimal stability, it is recommended to prepare fresh dilutions for each experiment from a frozen stock solution.
Mechanism of Action: A2 Adenosine Receptor Antagonism
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine exerts its biological effects primarily by acting as an antagonist to the A2 adenosine receptor.[1][2] The A2A adenosine receptor, upon activation by its endogenous ligand adenosine, couples to a Gs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, modulating cellular functions such as gene expression, metabolism, and cell growth. By blocking the binding of adenosine to the A2A receptor, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine inhibits this signaling cascade.
A2A Receptor Signaling Pathway and Point of Antagonism.
Experimental Protocols
This section outlines the necessary steps for preparing and applying 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in a typical cell culture experiment.
Materials
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt (CAS: 149981-25-9)
-
Sterile, deionized, and filtered water (ddH₂O) or Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium appropriate for the chosen cell line
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer
-
Cell line expressing A2 adenosine receptors (e.g., HEK293, CHO, various cancer or immune cell lines)
Preparation of Stock Solution (10 mM)
-
Weigh the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt. The molecular weight is 398.38 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg.
-
Dissolution: Add the appropriate volume of sterile ddH₂O or PBS to the weighed compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, add 1 mL of solvent.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. The aqueous solubility of the compound should facilitate this process.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Experimental Workflow
The following diagram illustrates a general workflow for a cell-based assay using 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
General Experimental Workflow for Cell-Based Assays.
Cell Treatment Protocol
-
Cell Seeding: Seed your chosen cell line into appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on literature for other A2A receptor antagonists, a starting concentration range of 100 nM to 10 µM is recommended.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., water or PBS) used to dissolve the compound.
-
Untreated Control: Cells in fresh medium without any treatment.
-
Positive Control (Optional): Cells treated with a known A2 adenosine receptor agonist to confirm receptor activity.
-
-
Incubation: Incubate the cells for the desired period, which can range from minutes for signaling studies to hours or days for proliferation or cytotoxicity assays.
-
Downstream Analysis: Following incubation, perform the desired cell-based assay, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo®) to assess the effect on cell growth.
-
Signaling Assays: (e.g., cAMP measurement, Western blotting for phosphorylated proteins) to investigate the modulation of the A2A receptor pathway.
-
Gene Expression Analysis: (e.g., qRT-PCR, RNA-seq) to study changes in gene transcription.
-
Discussion and Considerations
-
Dose-Response and Time-Course: It is imperative to perform a comprehensive dose-response and time-course experiment for each new cell line and experimental setup to determine the optimal working concentration and incubation time.
-
Cell Line Selection: The choice of cell line is critical. Ensure that the selected cell line expresses the A2 adenosine receptor at a sufficient level for the desired biological response. This can be confirmed through techniques like qRT-PCR, Western blotting, or radioligand binding assays.
-
Potential for Off-Target Effects: As with any pharmacological agent, the possibility of off-target effects should be considered, especially at higher concentrations. Control experiments are essential to validate the specificity of the observed effects.
-
Compound Stability: While generally stable, the stability of the compound in cell culture medium at 37°C over extended periods should be considered, particularly for long-term experiments.
-
Safety Precautions: Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[4]
References
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BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved from [Link]
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Creative Biolabs. (n.d.). Human Adenosine A2A Receptor Recombinant Cell Line, HEK293. Retrieved from [Link]
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GenScript. (n.d.). Human Recombinant Adenosine A2A Receptor Stable Cell Line. Retrieved from [Link]
- Hasko, G., & Cronstein, B. N. (2004). Adenosine: an endogenous regulator of innate immunity. Trends in immunology, 25(1), 33–39.
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Radboud Repository. (2021). Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors. Retrieved from [Link]
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PubChem. (n.d.). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. Retrieved from [Link]
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ChemBK. (n.d.). 1-ALLYL-3,7-DIMETHYL-8-SULFOPHENYLXANTHINE. Retrieved from [Link]
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HazComFast. (n.d.). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9). Retrieved from [Link]
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ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
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Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]
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Biocompare. (n.d.). Cell-Based Assays. Retrieved from [Link]
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PMC. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]
Sources
How to dissolve 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine for experiments
An In-depth Technical Guide
Application Note: A Practical Guide to the Dissolution of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine for In Vitro Research
Abstract
This document provides a comprehensive guide for the effective dissolution of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, a weak adenosine A₂ receptor antagonist, for use in scientific research.[1] As a sulfonated xanthine derivative, its physicochemical properties dictate specific handling and preparation techniques to ensure solution integrity, concentration accuracy, and experimental reproducibility. This guide details the underlying chemical principles governing its solubility and provides validated, step-by-step protocols for preparing both aqueous and organic stock solutions. It is intended for researchers, scientists, and drug development professionals who require reliable methods for incorporating this compound into their experimental workflows.
Introduction: Understanding the Molecule
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine belongs to the xanthine family of purine alkaloids, a class of compounds that includes well-known molecules like caffeine and theophylline.[2] Xanthine derivatives are widely studied for their diverse pharmacological activities, primarily as antagonists of adenosine receptors.[3] The subject of this guide is distinguished by two key structural modifications: an allyl group at the N1 position and, most critically for solubility, an 8-position sulfophenyl group.
The presence of the sulfonic acid moiety dramatically increases the hydrophilicity of the molecule compared to its non-sulfonated parent compounds.[4][5] Xanthine and its non-polar derivatives are often poorly soluble in water due to strong intermolecular hydrogen bonding and base stacking.[2][6] However, the highly acidic sulfonate group ensures that the molecule is ionized at physiological pH, making it significantly more amenable to dissolution in aqueous media, especially when supplied as a salt (e.g., sodium salt).[4][5] Proper solubilization is the foundational step for any successful experiment, directly impacting data quality and interpretation.
Physicochemical Profile
A clear understanding of the compound's properties is essential for selecting the appropriate dissolution strategy. The data below pertains to the commonly supplied sodium salt form.
| Property | Value | Source |
| Chemical Name | sodium 4-(1-allyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonate | |
| CAS Number | 149981-25-9 | [1][7] |
| Molecular Formula | C₁₆H₁₅N₄NaO₅S | [1][8] |
| Molecular Weight | 398.38 g/mol | [1][7] |
| Appearance | Crystalline solid | [9] |
| Primary Target | Adenosine A₂ Receptor (Antagonist) | [1][8] |
Core Principles of Dissolution
The dissolution strategy hinges on the compound's sulfonate group. Sulfonic acids are strong acids, meaning they readily donate a proton in aqueous solution, leaving a negatively charged sulfonate anion (-SO₃⁻). When provided as a sodium salt, the compound already exists in this ionized, highly polar state, which is highly favorable for interaction with polar water molecules.
This contrasts sharply with other xanthines that may require organic solvents like dimethyl sulfoxide (DMSO) to break the crystal lattice energy before they can be introduced into an aqueous experimental system.[9] While an organic solvent-based approach is possible for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, direct dissolution in aqueous buffers is the preferred and recommended method for most applications.
Diagram: Dissolution Strategy Workflow
The following diagram outlines the decision-making process for preparing solutions of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
Caption: Decision workflow for dissolving the compound.
Experimental Protocols
Safety Precaution: Always handle the compound in accordance with the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Direct Dissolution in Aqueous Buffers (Primary Method)
This is the most direct and recommended method for the sodium salt form, minimizing potential solvent-induced artifacts in biological assays.
Materials:
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or conical tubes
-
Choice of aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl, HEPES)
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Step-by-Step Procedure:
-
Pre-Handling: Before opening, centrifuge the vial briefly to ensure all powder is collected at the bottom.[8]
-
Calculation: Determine the mass of the compound required to achieve the desired stock solution concentration.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for a 10 mM stock in 1 mL: Mass = 10 mM × 1 mL × 398.38 g/mol = 3.98 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile tube.
-
Solvent Addition: Add the calculated volume of your chosen aqueous buffer to the tube.
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution against a dark background to ensure no particulates remain.
-
If dissolution is slow: Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication can be employed to aid dissolution.[9] Avoid excessive heat, which could potentially degrade the compound.
-
-
pH Verification (Optional but Recommended): For sensitive assays, verify that the pH of the final stock solution has not significantly deviated from the buffer's target pH. Adjust if necessary.
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter.
-
Storage: Store the aqueous solution as recommended in Section 5. It is best practice to prepare fresh solutions for each experiment or, if stored, for no more than one day.[9]
Protocol 2: Preparation of High-Concentration DMSO Stock (Alternative Method)
This method is useful when a very high concentration stock is needed that exceeds the compound's aqueous solubility limit, or for consistency with library screening workflows.
Materials:
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
-
Calibrated analytical balance
-
Sterile, DMSO-compatible tubes (e.g., glass or polypropylene)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
Step-by-Step Procedure:
-
Pre-Handling & Calculation: Follow steps 1 and 2 from Protocol 1.
-
Weighing: Accurately weigh the compound and transfer it to a DMSO-compatible tube.
-
Solvent Addition: Add the calculated volume of DMSO.
-
Dissolution:
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming may assist, as is common for other xanthines.[9]
-
-
Storage: Store the DMSO stock solution as recommended in Section 5.
-
Working Solution Preparation:
-
Crucial Step: When preparing the final working solution, dilute the DMSO stock into your final aqueous assay buffer.
-
Solvent Carryover: Ensure the final concentration of DMSO in your assay is non-inhibitory and consistent across all conditions (typically ≤0.1%).[10] High concentrations of DMSO can have physiological effects and may interfere with experimental results.[10]
-
Stability and Storage Recommendations
Proper storage is critical to maintain the integrity of the compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Recommended for maximum stability.[8] |
| Room Temperature | Short-term only | [8] | |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prepare fresh daily for best results.[9] Avoid freeze-thaw cycles. |
| DMSO Stock Solution | -20°C or -80°C | Months | Aliquot to avoid repeated freeze-thaw cycles. Keep tightly sealed to prevent water absorption by DMSO. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely in aqueous buffer. | Concentration exceeds solubility limit. | - Decrease the target concentration.- Use gentle warming (37°C) or sonication to aid dissolution.- As a last resort, use Protocol 2 to create a higher concentration stock in DMSO. |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | The compound is not soluble in the final buffer at that concentration. | - Increase the percentage of DMSO in the final solution (use caution).- Decrease the final concentration of the compound.- Test different aqueous buffers. |
| Variable experimental results. | - Incomplete initial dissolution.- Degradation of stock solution. | - Visually confirm complete dissolution before use.- Prepare fresh aqueous solutions for each experiment.- Avoid repeated freeze-thaw cycles of all stock solutions. |
References
-
Yan, L., & Müller, C. E. (2004). Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability. Journal of Medicinal Chemistry, 47(5), 1031–1043. [Link]
-
PubMed. (2004). Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability. [Link]
-
Shefter, E., & Mody, T. (1978). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. CORE. [Link]
-
Wenzel, B., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules. [Link]
-
ResearchGate. (n.d.). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines. [Link]
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Neau, S. H., et al. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. International Journal of Pharmaceutics. [Link]
-
Inam, A., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Bentham Science. [Link]
-
Jacobson, K. A., et al. (1987). Sulfur-Containing 1,3-Dialkylxanthine Derivatives as Selective Antagonists at A1-Adenosine Receptors. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. [Link]
-
Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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- 4. Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preparation of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine Stock Solutions: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. This compound, a weak adenosine A₂ receptor antagonist, is often utilized in various pharmacological and cell-based assays. The following protocols are designed to ensure the accurate and reproducible preparation of stock solutions, thereby maintaining the integrity of experimental results. This guide emphasizes the rationale behind procedural steps, safety considerations, and best practices for solution stability.
Introduction: Understanding 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a xanthine derivative that functions as a weak antagonist of the adenosine A₂A receptor.[1][2] Its structure, characterized by an allyl group at the 1-position, methyl groups at the 3- and 7-positions, and a sulfophenyl group at the 8-position, confers specific pharmacological properties. The sulfophenyl group notably enhances its aqueous solubility compared to many other xanthine derivatives.[1] Understanding the mechanism of action of this compound is crucial for designing and interpreting experiments.
Mechanism of Action: Adenosine A₂ Receptor Antagonism
Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological processes by activating four G-protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A receptor, when activated by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade plays a significant role in various tissues and cell types, including the brain, immune cells, and platelets.[5]
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine exerts its effects by competitively binding to the A₂A receptor, thereby blocking the binding of endogenous adenosine and inhibiting the downstream signaling pathway. This antagonism can modulate neurotransmission, immune responses, and other physiological processes, making it a valuable tool in pharmacological research.
Diagram 1: Simplified Adenosine A₂A Receptor Signaling Pathway and Antagonism
Caption: Antagonism of the Adenosine A₂A receptor signaling pathway.
Physicochemical Properties and Solubility
Accurate stock solution preparation begins with a thorough understanding of the compound's properties. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is commonly supplied as a sodium salt, which enhances its hydrophilicity.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₅N₄NaO₅S | [1] |
| Molecular Weight | 398.38 g/mol | [2] |
| CAS Number | 149981-25-9 | [2][6] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | >300°C | [1] |
Solubility Profile
While specific quantitative solubility data (e.g., mg/mL) in common laboratory solvents is not widely published, the available information indicates that the sodium salt of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is water-soluble.[1] For many xanthine derivatives, solubility can be limited in neutral aqueous solutions but is often enhanced in alkaline or acidic conditions or in organic solvents like dimethyl sulfoxide (DMSO).
Note: It is highly recommended that researchers empirically determine the solubility of this compound in their specific solvents and buffer systems to ensure accurate and reproducible concentrations.
Safety and Handling Precautions
General Safety Guidelines: [7]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.
First Aid Measures: [7]
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Ingestion: Seek medical attention.
Protocol for Stock Solution Preparation
The following protocols provide step-by-step instructions for preparing stock solutions of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt. The choice of solvent will depend on the experimental requirements.
Materials and Equipment
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Optional: Sonicator
Protocol 1: Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous vehicle is required.
Diagram 2: Workflow for Aqueous Stock Solution Preparation
Caption: Workflow for preparing an aqueous stock solution.
Step-by-Step Procedure:
-
Calculate the Required Mass: Determine the mass of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt needed to achieve the desired stock concentration.
-
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight (MW) = 398.38 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 10 mL = 0.010 L
-
Mass = Concentration × Volume × MW
-
Mass = 0.010 mol/L × 0.010 L × 398.38 g/mol = 0.039838 g = 39.84 mg
-
-
-
Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. It is advisable to weigh the compound directly into a sterile conical or microcentrifuge tube to minimize transfer loss.
-
Add Solvent: Add the calculated volume of high-purity water to the tube containing the compound.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If dissolution is slow, gentle warming (not to exceed 37°C) or brief sonication can be employed. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterile Filtration (Optional): For cell-based assays, it is recommended to sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1] For short-term use, the solution may be stored at 4°C for a limited period, though stability under these conditions should be validated.
Protocol 2: DMSO Stock Solution
This protocol is suitable for creating a high-concentration stock that can be diluted into aqueous buffers for working solutions.
Step-by-Step Procedure:
-
Calculate and Weigh: Follow steps 1 and 2 from Protocol 1 to determine and weigh the required mass of the compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be used to facilitate dissolution.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes in appropriate tubes (e.g., polypropylene). Store at -20°C.
Important Consideration for DMSO Stocks: When preparing working solutions, ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Stability and Storage Recommendations
The stability of the stock solution is critical for obtaining reliable and reproducible experimental data.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -20°C | Recommended by suppliers to maintain compound integrity over extended periods.[1] |
| Short-Term Storage | 4°C (for aqueous solutions) | May be acceptable for a few days, but stability should be validated. |
| Freeze-Thaw Cycles | Minimize by aliquoting | Repeated freezing and thawing can lead to compound degradation or precipitation.[8][9] |
| Light Exposure | Store in the dark or in amber tubes | To prevent potential photodegradation, which is a common concern for many organic compounds. |
Self-Validation: Due to the limited publicly available stability data for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine solutions, it is imperative for researchers to perform in-house stability assessments. This can be achieved by periodically testing the concentration and purity of a stored stock solution using methods such as HPLC.
Conclusion
The protocols and guidelines presented in this document are intended to assist researchers in the accurate and safe preparation of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine stock solutions. By understanding the compound's properties, adhering to safety precautions, and following best practices for solution preparation and storage, the scientific community can ensure the reliability and reproducibility of their experimental findings.
References
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) - HazComFast. (n.d.). Retrieved from [Link]
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem. (n.d.). Retrieved from [Link]
- WO2008038094A2 - Process for the preparation of pure adenosine - Google Patents. (n.d.).
-
The A2A-adenosine receptor: a GPCR with unique features? - PMC. (n.d.). Retrieved from [Link]
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The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. (n.d.). Retrieved from [Link]
-
Adenosine A2A receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Protocol for Adenosine Antibody (Cat. No. 202 103) Immunoprecipitation (IP) Standard Condition - Synaptic Systems. (n.d.). Retrieved from [Link]
-
Freeze-Thaw Stability Testing - Microchem Laboratory. (2025, February 5). Retrieved from [Link]
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(PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2026, February 9). Retrieved from [Link]
-
Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - Frontiers. (2022, March 20). Retrieved from [Link]
-
Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: Differentiating Central vs. Peripheral Adenosine Signaling using 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX)
Target Audience: Neuroscience Researchers, Pharmacologists, and Drug Development Professionals Application Focus: Neuroanatomical mapping of purinergic signaling, blood-brain barrier (BBB) exclusion, and targeted receptor blockade.
Executive Summary & Pharmacological Profile
Adenosine is a ubiquitous neuromodulator that regulates a vast array of physiological processes, from sleep-wake homeostasis and nociception to respiratory drive and motor control. A persistent challenge in purinergic research is isolating the anatomical locus of adenosine receptor (AR) activation. Because ARs (A1, A2A, A2B, A3) are widely expressed in both the central nervous system (CNS) and peripheral tissues, systemic administration of standard lipophilic antagonists (e.g., caffeine, DPCPX) confounds data by simultaneously blocking all compartments.
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) provides a definitive solution to this problem.
ADSPX is a potent, hydrophilic antagonist of adenosine A1 and A2 receptors[1][2]. The defining structural feature of ADSPX is its para-sulfophenyl moiety. At physiological pH (7.4), the sulfonate group (-SO 3− ) is fully ionized, conferring a permanent negative charge[3][4].
The Causality of BBB Exclusion: This thermodynamic barrier prevents ADSPX from passively diffusing across the lipophilic blood-brain barrier (BBB) or cellular plasma membranes[2][3]. As a spatial dissection tool, ADSPX allows researchers to definitively map whether an adenosinergic response is centrally or peripherally mediated based entirely on the route of administration.
Strategic Utility in Neuroscience Research
When studying complex neuropharmacological phenomena, separating local CNS effects from systemic peripheral effects is critical.
Case Study: Opioid-Induced Muscular Rigidity Systemic administration of lipophilic opioids like fentanyl can induce severe muscular rigidity, clinically known as "wooden chest syndrome"[5]. To determine if this rigidity is mediated by central or peripheral adenosine pathways, researchers utilized ADSPX. Because ADSPX cannot cross the BBB, researchers administered it intracerebroventricularly (i.c.v.) and intrathecally (i.t.). The study proved that spinal—not supraspinal or peripheral—A1 and A2 receptors are the crucial mediators of this rigidity, as only the i.t. administration of ADSPX successfully suppressed the electromyographic (EMG) activation[6][7].
Quantitative Data Presentation: Comparative Profiling
To select the correct adenosine antagonist for your workflow, you must evaluate BBB permeability and receptor selectivity. ADSPX fills a unique niche for spatial isolation.
| Compound | Primary Target | BBB Permeability | Solubility | Primary Neuroscience Application |
| ADSPX | A1 / A2 | Impermeable | Highly Hydrophilic | Isolating peripheral vs. localized central ARs |
| DPCPX | A1 (Selective) | Highly Permeable | Lipophilic | Systemic central A1 blockade |
| SCH 58261 | A2A (Selective) | Permeable | Lipophilic | Central A2A mapping (e.g., Parkinson's models) |
| Caffeine | Non-selective | Highly Permeable | Amphiphilic | General central/peripheral AR blockade |
Mandatory Visualization: Workflow Logic
The following diagram illustrates the compartmentalized receptor blockade achieved using ADSPX based on the chosen route of administration.
Compartmentalized adenosine receptor blockade using ADSPX based on administration route.
Experimental Protocols: Self-Validating Systems
As a best practice in neuropharmacology, every protocol must be a self-validating system to ensure data trustworthiness.
Protocol 1: Neuroanatomical Mapping via Compartmentalized Microinjection (i.t. / i.c.v.)
Objective: To determine the specific neuroanatomical locus (spinal vs. supraspinal) of adenosine-mediated responses without confounding systemic spread[6].
-
Step 1: Vehicle Selection & Preparation. Dissolve ADSPX sodium salt in artificial cerebrospinal fluid (aCSF) to a concentration of 20–80 nmol/µL.
-
Causality/Expert Insight: Unlike lipophilic antagonists (e.g., DPCPX) that require DMSO—a solvent known to alter membrane permeability and induce neurotoxicity—ADSPX is highly water-soluble[2]. Using aCSF maintains physiological osmolarity and prevents solvent-induced artifacts in BBB integrity.
-
-
Step 2: Microinjection. Perform stereotaxic i.c.v. or lumbar i.t. injection of the ADSPX solution (e.g., 10 µL for i.t. in rats)[7].
-
Step 3: Induce the Neurological Phenomenon. Administer the test compound (e.g., fentanyl 100 µg/kg i.v.) and record the behavioral or electromyographic (EMG) readout[6].
-
Step 4: System Validation (The Leakage Test). Following central ADSPX administration, administer a peripheral adenosine agonist (e.g., NECA, intravenously) and monitor a known peripheral response (e.g., vasodilation/hypotension).
-
Causality/Expert Insight: This creates a self-validating system. If the peripheral hypotensive response remains intact, it proves the centrally administered ADSPX did not leak across the BBB into the systemic circulation, confirming true spatial isolation.
-
Protocol 2: Systemic Exclusion of Peripheral Adenosine Signaling
Objective: To block all peripheral adenosine receptors while leaving central receptors intact, allowing researchers to study purely central adenosine dynamics.
-
Step 1: Systemic Administration. Administer ADSPX (e.g., 10-20 mg/kg i.v. or i.p.) dissolved in standard physiological saline.
-
Step 2: Experimental Induction. Induce the physiological stressor (e.g., hypoxia, sleep deprivation, or drug administration).
-
Step 3: Central Readout. Measure the central readout (e.g., EEG delta wave activity, central respiratory drive). Any observed adenosine-mediated changes can now be definitively attributed to central, rather than peripheral, adenosine receptors.
References
- Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability.
- Adenosine A Receptor Inhibitors | SCBT - Santa Cruz Biotechnology.
- Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat.
- Reasons to avoid fentanyl - Davis - Annals of Palliative Medicine.
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- 7. Involvement of spinal adenosine A1 and A2 receptors in fentanyl-induced muscular rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spatial Interrogation of GPCR Signaling using 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX)
Introduction & Pharmacological Rationale
As our understanding of G protein-coupled receptor (GPCR) signaling evolves, the spatial compartmentalization of receptors has emerged as a critical variable in drug development. Historically, GPCRs were assumed to signal exclusively from the plasma membrane. However, the discovery of active intracellular GPCR pools (e.g., endosomal or nuclear signaling) necessitates pharmacological tools capable of spatial restriction.
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) , often supplied as a sodium salt, is a highly polar, hydrophilic xanthine derivative [1]. It acts as a competitive antagonist at adenosine receptors (primarily A1, A2A, and A2B). Unlike standard xanthines (such as caffeine or theophylline), the addition of the p-sulfophenyl group at the 8-position imparts a strong negative charge at physiological pH. This structural modification renders the molecule membrane-impermeable , preventing it from crossing the lipid bilayer[3]. For researchers, ADSPX is an invaluable tool for isolating the effects of cell-surface (extracellular) adenosine receptor activation without confounding interference from intracellular targets.
Physicochemical Properties & Ligand Comparison
To design a robust GPCR assay, researchers must select antagonists based not only on receptor affinity but also on membrane permeability and off-target profiles. The table below summarizes the quantitative and physicochemical distinctions between ADSPX and other common adenosine receptor antagonists.
| Compound | Primary Target | Membrane Permeability | BBB Penetration | Aqueous Solubility | Primary Experimental Use Case |
| ADSPX | Non-selective ARs | Impermeable | No | High (as Na+ salt) | Isolating cell-surface/peripheral ARs |
| DPCPX | A1 selective | Permeable | Yes | Low (requires DMSO) | Whole-cell A1 receptor blockade |
| Theophylline | Non-selective ARs | Permeable | Yes | Moderate | Systemic AR blockade; PDE inhibition |
| SCH 58261 | A2A selective | Permeable | Yes | Low (requires DMSO) | Specific A2A receptor studies |
Mechanism of Action: The Spatial Advantage
Standard permeable xanthines present a dual challenge in GPCR research: they block both surface and internalized receptors, and they frequently inhibit intracellular phosphodiesterases (PDEs), leading to artificial cAMP accumulation. ADSPX bypasses both issues. Because it cannot cross the plasma membrane, its antagonism is strictly limited to extracellular GPCRs, and it exerts zero off-target effects on intracellular PDEs.
Mechanistic diagram illustrating ADSPX's restriction to cell-surface GPCRs versus permeable ligands.
Experimental Protocols
Protocol 1: In Vitro Spatial Deconvolution of Adenosine Signaling
Objective: To determine whether an observed GPCR-mediated cellular response (e.g., cAMP flux) originates from cell-surface adenosine receptors or internalized/intracellular receptor pools. Self-Validating System: This protocol uses ADSPX as a spatial restrictor, alongside a membrane-permeable antagonist (DPCPX) as a positive control for whole-cell receptor blockade. Forskolin is used as a receptor-independent cAMP generator to control for off-target PDE inhibition.
Step 1: Cell Preparation and Starvation
-
Seed CHO-K1 cells stably expressing the target adenosine receptor (e.g., A2A) in a 384-well microplate at 5,000 cells/well.
-
Causality & Insight: Serum starvation for 2-4 hours prior to the assay is critical. Fetal Bovine Serum (FBS) contains endogenous adenosine and adenosine deaminase, which can mask the baseline cAMP levels and confound competitive antagonist affinity measurements.
Step 2: Spatial Antagonist Pre-incubation
-
Divide the plate into three treatment zones:
-
Zone A (Extracellular Blockade): Add 10 µM ADSPX.
-
Zone B (Whole-Cell Blockade): Add 10 µM DPCPX.
-
Zone C (Vehicle Control): Add assay buffer.
-
-
Causality & Insight: ADSPX is highly water-soluble, eliminating the need for high DMSO concentrations [3]. High DMSO (>1%) can disrupt lipid raft microdomains, artificially altering GPCR localization and confounding spatial assays.
Step 3: Agonist Stimulation
-
Stimulate cells with a concentration-response curve of the stable adenosine analog NECA (0.1 nM to 10 µM) for exactly 15 minutes.
-
Causality & Insight: A strict 15-minute stimulation window is optimal. Longer incubations trigger robust β-arrestin-mediated receptor internalization, shifting the active receptor pool from the cell surface (where ADSPX acts) to endosomes (where only DPCPX can reach).
Step 4: Lysis and cAMP Quantification
-
Lyse cells and measure cAMP using a TR-FRET based assay (e.g., LANCE Ultra).
-
Causality & Insight: If the agonist-induced cAMP signal is abolished in Zone B but persists in Zone A, the signaling is driven by an intracellular GPCR pool. If both zones show complete blockade, the signaling is exclusively mediated by cell-surface receptors.
Protocol 2: In Vivo Interrogation of Peripheral vs. Central Adenosine Tone
Objective: To isolate the peripheral physiological effects of adenosine receptor activation from central nervous system (CNS) effects. Self-Validating System: Utilizes the blood-brain barrier (BBB) impermeability of ADSPX. Systemic administration serves as the peripheral block, while intrathecal (i.t.) administration serves as the central block.
Step 1: Animal Preparation
-
Acclimate adult Sprague-Dawley rats. For central administration cohorts, surgically implant an intrathecal catheter under ketamine anesthesia [2].
-
Causality & Insight: Allow a minimum of 5 days for recovery. Proper recovery ensures that BBB and spinal meningeal integrity are not compromised by surgical inflammation, which could artificially allow systemically administered ADSPX to leak into the CNS.
Step 2: Differential Administration
-
Cohort 1 (Peripheral Block): Administer ADSPX intravenously (i.v.) at 10 mg/kg.
-
Cohort 2 (Central Block): Administer ADSPX intrathecally (i.t.) at 40 nmol/10 µL [2].
-
Causality & Insight: The sulfonate moiety of ADSPX prevents passive diffusion across the tight junctions of the BBB. Therefore, i.v. administration strictly restricts the antagonist to the peripheral circulation, leaving central adenosine tone intact.
Step 3: Phenotypic Assessment
-
Induce the physiological response (e.g., administer fentanyl i.v. to induce muscular rigidity).
-
Causality & Insight: By comparing Cohort 1 and Cohort 2, researchers can definitively map the anatomical locus of the GPCR signaling. For instance, if i.t. ADSPX blocks fentanyl-induced rigidity but i.v. ADSPX does not, it proves the governing adenosine receptors are strictly localized within the spinal cord/CNS [2].
References
- Source: scbt.
- Source: nih.
- Source: physiology.
Application Note: Quantitative Analysis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in Biological Matrices using LC-MS/MS
Abstract
This document provides a comprehensive guide and detailed protocol for the quantitative analysis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inherent challenges posed by the analyte's polar and anionic nature are addressed through a carefully designed methodology, from sample preparation to instrument parameters. This application note is intended for researchers, scientists, and drug development professionals who require a robust, selective, and sensitive method for the quantification of this xanthine derivative in complex biological matrices.
Introduction: The Analytical Challenge
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a substituted xanthine derivative characterized by a core purine structure with allyl, methyl, and sulfophenyl functional groups.[1] Its molecular structure, particularly the presence of a sulfonic acid group, imparts high polarity and an anionic charge at typical analytical pH levels.[2] These properties make it a challenging analyte for conventional reversed-phase liquid chromatography, which often results in poor retention and peak shape.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[3][4] However, developing a robust LC-MS/MS method for a compound like 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine requires a nuanced approach that considers its unique physicochemical properties to achieve reliable and reproducible results. This guide details a complete workflow, explaining the scientific rationale behind each step.
Foundational Principles: Method Development Strategy
The successful quantification of this analyte hinges on three critical pillars: efficient sample extraction, effective chromatographic separation, and sensitive mass spectrometric detection.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to isolate the analyte from complex biological matrices (e.g., plasma, urine) and remove interferences like proteins and salts that can compromise the analysis.[5][6]
-
Protein Precipitation (PPT): While fast and simple, PPT often fails to remove significant matrix components, leading to ion suppression in the MS source.
-
Liquid-Liquid Extraction (LLE): LLE is effective but can be labor-intensive and may not be ideal for highly polar compounds which have low solubility in immiscible organic solvents.[7][8]
-
Solid-Phase Extraction (SPE): SPE offers the best of both worlds, providing excellent cleanup and the ability to concentrate the analyte.[5][7][9] For a polar, anionic compound, a mixed-mode or polymeric SPE sorbent is ideal as it can leverage multiple interaction modes (e.g., ion exchange, reversed-phase) for superior selectivity. This is our recommended approach.
Chromatographic Separation: Taming a Polar Analyte
Achieving chromatographic retention is paramount for separating the analyte from matrix interferences and ensuring accurate quantification.
-
Reversed-Phase (RP) LC: Standard C18 columns will not retain this compound. While ion-pairing agents can be added to the mobile phase to improve retention, they are known to cause significant signal suppression in the ESI source and can contaminate the LC-MS system.[10]
-
Ion-Exchange Chromatography (IEC): IEC is a viable option that separates molecules based on charge. It is well-suited for separating sulfonated compounds.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[13][14] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This technique avoids the use of harsh ion-pairing agents and is fully compatible with ESI-MS. For these reasons, HILIC is the selected chromatographic strategy.
Mass Spectrometric Detection: Achieving Sensitivity and Specificity
The final step is the detection and quantification of the analyte.
-
Ionization: Due to the strongly acidic nature of the sulfonic acid group, the analyte will readily deprotonate to form a negative ion.[2] Therefore, Electrospray Ionization (ESI) in negative ion mode is the optimal choice for achieving the highest sensitivity.
-
Tandem MS (MS/MS): Using a triple quadrupole mass spectrometer allows for highly selective detection through Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) isolates the precursor ion (the deprotonated molecule), the second quadrupole (Q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) isolates a specific fragment ion for detection. This process virtually eliminates background noise and ensures that only the analyte of interest is measured.
Comprehensive Analytical Workflow
The following diagram outlines the complete analytical process from sample receipt to final data analysis.
Caption: End-to-end process for the analysis of the target analyte.
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol is designed for a generic polymeric mixed-mode anion exchange SPE cartridge. Users should optimize for their specific cartridge brand.
Materials:
-
SPE Cartridges (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa PAX)
-
SPE Vacuum Manifold
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (LC-MS Grade)
-
Ammonium Hydroxide (5% in water)
-
Formic Acid (2% in Acetonitrile)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope-labeled compound)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 20 µL of IS solution. Vortex for 10 seconds.
-
Conditioning: Place SPE cartridges on the manifold. Condition with 1 mL of Methanol, followed by 1 mL of Water. Do not allow the sorbent to go dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Washing (Step 1): Wash the cartridge with 1 mL of 5% Ammonium Hydroxide in water. This removes neutral and basic compounds.
-
Washing (Step 2): Wash the cartridge with 1 mL of Methanol. This removes lipids and other organic interferences. Dry the cartridge under high vacuum for 2 minutes.
-
Elution: Elute the analyte and IS with 1 mL of 2% Formic Acid in Acetonitrile into a clean collection tube. The formic acid neutralizes the anionic sulfonate group, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water. Vortex and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an ESI source.
LC Parameters:
| Parameter | Recommended Setting |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
The following parameters should be used as a starting point and optimized by direct infusion of a standard solution.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions & Fragmentation:
The analyte has a monoisotopic mass of 376.0841 Da.[1] The precursor ion in negative mode will be the [M-H]⁻ ion at m/z 375.1. Collision-induced dissociation (CID) is expected to produce characteristic fragments. A common fragmentation pathway for sulfonated aromatics is the loss of SO₃ (80 Da).
Caption: Predicted fragmentation of the precursor ion.
Optimized MRM Transitions:
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| MRM 1 | 375.1 | 295.1 | 100 | 25 | Quantifier |
| MRM 2 | 375.1 | [Optimized Value] | 100 | [Optimized Value] | Qualifier |
Note: The second product ion and its optimal collision energy must be determined empirically.
Conclusion
This application note presents a robust and selective LC-MS/MS method for the quantification of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. By employing a targeted Solid-Phase Extraction protocol and a HILIC-based chromatographic separation, the challenges associated with the analyte's high polarity and anionic nature are effectively overcome. The use of ESI in negative mode coupled with MRM detection provides the necessary sensitivity and specificity for accurate determination in complex biological matrices. This method serves as a comprehensive foundation for researchers in pharmaceutical and clinical settings.
References
-
Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry. [Link]
-
PubChem. (n.d.). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. National Center for Biotechnology Information. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]
-
Holčapek, M., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments. [Link]
-
Li, W., et al. (2015). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]
-
Dias, J., et al. (2021). Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. Journal of Chromatography A. [Link]
-
Reemtsma, T. (1996). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Siddaraju, N., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. Critical Reviews in Analytical Chemistry. [Link]
-
Agilent Technologies. (2014). Choosing LC Columns and Sample Prep Options for Biological Matrices. Agilent. [Link]
-
PubMed. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. National Library of Medicine. [Link]
-
American Chemical Society. (2011). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. [Link]
-
Waters Corporation. (n.d.). Method Startup Guide for Anionic Polar Pesticide Column. Waters. [Link]
-
PubMed. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. National Library of Medicine. [Link]
-
Anastassiades, M., et al. (2016). Quick Polar Pesticides (QuPPe) method and liquid chromatography coupled with tandem mass spectrometry. Food Chemistry. [Link]
Sources
- 1. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. agilent.com [agilent.com]
- 7. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note: In Vivo Administration and Pharmacological Evaluation of Water-Soluble Xanthine Antagonists
Executive Summary & Rationale
The purinergic signaling system, governed by four G-protein-coupled adenosine receptor subtypes ( A1 , A2A , A2B , and A3 ), plays a critical role in cardiovascular hemodynamics, neuromodulation, and immune regulation. Historically, characterizing these pathways in vivo relied on classical xanthine-derived antagonists (e.g., DPCPX). However, high-affinity synthetic xanthines are intensely lipophilic. Formulating them requires aggressive vehicles like DMSO, Cremophor, or complexation with cyclodextrins, which frequently confound in vivo readouts by inducing independent hemodynamic or inflammatory artifacts.
To preserve the physiological integrity of experimental models, researchers must utilize water-soluble xanthine antagonists . Compounds such as 8-SPT (8-(p-sulfophenyl)theophylline) and PSB-1115 feature polar moieties (e.g., sulfonate groups) that enable direct dissolution in physiological saline. This application note provides a comprehensive, self-validating protocol for the formulation, administration, and evaluation of water-soluble xanthines in preclinical in vivo models.
Mechanistic Grounding: Purinergic Signaling and Xanthine Blockade
Adenosine receptors dictate cellular responses via distinct G-protein pathways. A1 and A3 receptors are Gi -coupled, inhibiting adenylate cyclase (AC) and reducing cAMP. Conversely, A2A and A2B receptors are Gs -coupled, stimulating AC to increase intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and downstream MAPK pathways[1].
Water-soluble xanthines act as competitive orthosteric antagonists. By occupying the receptor binding pocket, they prevent endogenous adenosine from triggering these secondary messenger cascades.
Caption: Adenosine receptor signaling and competitive blockade by water-soluble xanthine antagonists.
Pharmacological Profiling: Compound Selection
The structural addition of highly polar substituents (like the p-sulfophenyl group) dramatically increases aqueous solubility but fundamentally alters the drug's pharmacokinetic distribution. Specifically, these compounds exhibit poor blood-brain barrier (BBB) permeability .
Causality of Selection: This restricted permeability is a distinct experimental advantage. It allows researchers to isolate peripheral adenosine receptor functions (e.g., cardiac remodeling, peripheral vasodilation) without triggering the profound central neurogenic effects (e.g., seizure induction, altered sympathetic outflow) typically caused by BBB-permeable antagonists [2].
Table 1: Physicochemical and Dosing Profiles of Key Xanthine Antagonists
| Compound | Primary Target | Solubility Strategy | BBB Permeability | Typical In Vivo Dose |
| DPCPX | A1 Selective | Highly lipophilic (Requires DMSO/Ethanol) | High (Central & Peripheral) | 0.3 - 3 mg/kg (IV) [4] |
| 8-SPT | A1 / A2 Non-selective | Water-soluble (p-sulfophenyl moiety) | Low (Peripherally restricted) | 5 - 20 mg/kg (IV/IP) [3, 4] |
| PSB-1115 | A2B Selective | Water-soluble (sulfonate function) | Low (Peripherally restricted) | 1 - 10 mg/kg (IV/IP) [1, 5] |
Experimental Methodologies: A Self-Validating Protocol
To ensure rigorous scientific integrity, the following protocol employs a self-validating system . Because baseline endogenous adenosine tone can vary based on the animal's stress levels, simply injecting an antagonist may yield null or highly variable baseline shifts. To validate that the receptor is functionally blocked, the protocol mandates a downstream agonist challenge (e.g., utilizing the non-selective agonist CADO or NECA).
Caption: Sequential in vivo workflow featuring agonist challenge for self-validating receptor blockade.
Protocol A: Formulation of Water-Soluble Xanthines
Note: While compounds like 8-SPT and PSB-1115 are water-soluble, improper buffering can cause transient physiological shock upon injection.
-
Weighing & Dilution: Weigh the required mass of the xanthine derivative (e.g., 8-SPT for a 10 mg/kg dose). Dissolve directly into sterile, pre-warmed ( 37∘ C) Phosphate-Buffered Saline (PBS, 1X).
-
Dissolution Causality: Do not vortex vigorously if the compound is prone to foaming; use gentle sonication for 2-3 minutes. We utilize PBS rather than unbuffered sterile water to prevent localized pH shock and hemolysis upon intravenous infusion, which can trigger artifactual hypotension independent of receptor antagonism.
-
pH Verification: Verify the solution pH is between 7.2 and 7.4. Sulfonate-containing compounds can mildly acidify the solution. Adjust with 0.1N NaOH if necessary.
-
Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter prior to administration.
Protocol B: In Vivo Administration and Validation (Hemodynamic Model)
This protocol assumes a catheterized rat model for continuous mean arterial pressure (MAP) monitoring.
-
Baseline Stabilization: Following anesthesia and arterial/venous catheterization, allow the animal to stabilize for a minimum of 15-20 minutes.
-
Causality: Surgical handling acutely spikes sympathetic tone and endogenous adenosine release. A stable baseline is critical to differentiate drug effects from stress recovery.
-
-
Antagonist Administration: Administer the water-soluble xanthine (e.g., 8-SPT at 20 mg/kg or PSB-1115 at 10 mg/kg) via slow intravenous (IV) bolus over 60 seconds. Flush the line with 0.1 mL of heparinized saline.
-
Observation Window: Monitor MAP and heart rate for 10 minutes. Because 8-SPT is peripherally restricted[2, 4], you should observe minimal central nervous system-driven pressor responses, isolating the peripheral vascular tone.
-
The Self-Validating Agonist Challenge: Administer a known dose of an adenosine receptor agonist (e.g., 2-chloroadenosine [CADO] at 10 µg/kg IV).
-
Interpretation: In a vehicle-treated control, CADO will induce profound, transient hypotension and bradycardia. In the antagonist-treated subject, this hemodynamic collapse must be significantly blunted or entirely abolished [3]. If the CADO response is unabated, the antagonist formulation has precipitated, degraded, or the dose was insufficient—thus, the system actively prevents false-negative data interpretation.
-
Data Interpretation & Troubleshooting
-
Artifactual Vasodilation: If immediate, severe vasodilation occurs upon antagonist injection, check the pH of your formulation. Acidic injections stimulate endothelial NO release independent of purinergic receptors.
-
Lack of Central Effects: If your experimental goal requires modulating central neurogenic pathways (e.g., the hypothalamic defense area), water-soluble sulfophenyl xanthines will fail due to their inability to cross the BBB [4]. In such cases, lipophilic agents like DPCPX must be used despite their formulation challenges.
-
Receptor Selectivity: Remember that 8-SPT is a non-selective A1 / A2 antagonist, whereas PSB-1115 is highly selective for A2B [5]. Ensure the chosen compound aligns with the specific receptor subtype driving your target pathology.
References
-
Therapeutic potential of adenosine receptor modulators in cancer treatment Royal Society of Chemistry URL:[Link]
-
Adenosine A2A Receptor as a Drug Discovery Target Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Long-Term Stimulation of Adenosine A2b Receptors Begun After Myocardial Infarction Prevents Cardiac Remodeling in Rats Circulation (AHA Journals) URL:[Link]
-
Action of adenosine receptor antagonists on the cardiovascular response to defence area stimulation in the rat PubMed (NIH) URL: [Link]
-
1,8-Disubstituted Xanthine Derivatives: Synthesis of Potent A2B Selective Adenosine Receptor Antagonists ResearchGate URL:[Link]
Application Note: Experimental Design for Adenosine A2A Receptor Blockade Studies
Introduction & Mechanistic Rationale
The Adenosine A2A receptor (A2AR) is a Gs-protein coupled receptor (GPCR) that plays a pivotal role in modulating immune responses and neuronal activity. In the tumor microenvironment (TME), hypoxia drives the accumulation of extracellular adenosine, which binds to A2AR on immune cells, triggering the cAMP/PKA/CREB signaling cascade and resulting in profound immunosuppression[1]. Consequently, A2AR blockade has emerged as a premier strategy in cancer immunotherapy to liberate tumor-reactive CD8+ T-cells[2].
As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between biochemical affinity and translational efficacy. The workflows detailed herein are engineered as self-validating systems, ensuring that every data point—from molecular binding to cellular phenotype—is rigorously controlled.
The A2AR Signaling Axis
Understanding the causality of A2AR signaling is critical for assay design. Upon adenosine binding, A2AR undergoes a conformational shift, activating the Gαs subunit. This stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP)[1]. Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB)[3]. Phosphorylated CREB inhibits pro-inflammatory NF-κB signaling, dampening T-cell activation and driving immune tolerance[4].
Figure 1: The A2AR-cAMP-PKA-CREB signaling pathway and points of pharmacological intervention.
Pharmacological Tools: A2AR Antagonists
Selecting the appropriate antagonist dictates the success of your experimental design. Below is a comparative summary of benchmark A2AR antagonists used in these protocols.
| Compound | Target Selectivity | Binding Affinity (Ki) | Primary Application / Causality of Choice |
| ZM241385 | A2AR selective | ~0.4 - 1.4 nM | Gold standard for in vitro radioligand and cAMP assays due to high affinity and rapid equilibrium kinetics[5]. |
| SCH58261 | A2AR selective | ~1.3 nM | Highly effective in vivo; used to reduce CD4+Foxp3+ Tregs and enhance CD8+ T-cell responses in tumor models[6]. |
| Istradefylline | A2AR selective | ~2.2 nM | Clinically relevant compound; ideal for translational ex vivo T-cell rescue assays[2]. |
Experimental Workflows & Protocols
To establish a robust pipeline for A2AR blockade evaluation, we employ a tiered approach: biochemical binding, functional cellular signaling, and translational phenotypic rescue.
Figure 2: Tiered experimental workflow for validating A2A receptor blockade.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity (Ki) of novel unlabelled antagonists by measuring their ability to displace a radioactive tracer, typically [3H]-ZM241385[5].
Self-Validating Principle: Non-specific binding must be defined using a saturating concentration (100 µM) of a reference agonist like CGS21680[5]. If specific binding is <80% of total binding, the membrane preparation or washing stringency must be optimized.
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK-293 cells stably expressing human A2AR. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to pellet membranes[7]. Resuspend to a final concentration of 10-20 µg protein/well.
-
Buffer Formulation: Prepare assay buffer containing 25 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% CHAPS[5].
-
Causality Note: MgCl2 is critical as it stabilizes the G-protein coupled high-affinity state of the receptor. CHAPS (a zwitterionic detergent) prevents the non-specific adsorption of highly lipophilic ligands to the plastic microplate walls[5].
-
-
Incubation: In a 96-well plate, combine 100 µL assay buffer, 20 µg membrane protein, 5.5 nM [3H]-ZM241385, and varying concentrations of the test antagonist[5].
-
Equilibration: Incubate at 5°C for 2 hours to ensure steady-state equilibrium is reached without receptor degradation[5].
-
Filtration & Detection: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold 50 mM Tris-HCl. Dry filters and measure retained radioactivity via liquid scintillation counting[7].
Protocol 2: Functional cAMP Accumulation Assay
Binding affinity does not guarantee functional antagonism. This assay measures the ability of an antagonist to block agonist-induced (e.g., NECA or CGS21680) cAMP production.
Self-Validating Principle: Calculate the Z'-factor using the maximum agonist response and the basal response. A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.
Step-by-Step Methodology:
-
Cell Preparation: Harvest A2AR-HEK293 cells and resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA)[8].
-
Enzymatic Control: Add Adenosine Deaminase (ADA, 0.8 IU/mL) to the cell suspension and pre-incubate for 30 minutes.
-
Causality Note: Cultured cells naturally secrete adenosine. ADA degrades this endogenous tone, preventing basal receptor pre-activation and ensuring a true baseline[5].
-
-
PDE Inhibition: Add Phosphodiesterase (PDE) inhibitors: 500 µM IBMX and 100 µM Ro 20-1724[8].
-
Causality Note: PDEs rapidly hydrolyze cAMP into AMP. Inhibiting them forces cAMP to accumulate within the cell, amplifying the signal to detectable levels[8].
-
-
Antagonist Pre-incubation: Dispense 2,500 cells/well into a 384-well plate. Add the test antagonist (e.g., ZM241385) and incubate for 15-45 minutes at 37°C[5][8].
-
Agonist Challenge: Add the A2AR agonist (e.g., 100 nM CGS-21680) and incubate for an additional 1 hour at 37°C[8].
-
Detection: Lyse cells and quantify cAMP using a TR-FRET based kit (e.g., LANCE cAMP 384 kit) according to the manufacturer's protocol[5]. Read on a compatible microplate reader.
Protocol 3: Ex Vivo T-Cell Suppression and Rescue Assay
To translate biochemical findings into immunological relevance, this protocol evaluates how A2AR blockade rescues CD8+ T-cells from adenosine-mediated suppression[2][6].
Self-Validating Principle: Include a CD28 co-stimulation control without adenosine to establish maximum proliferation. The assay is only valid if exogenous adenosine suppresses proliferation by at least 50%.
Step-by-Step Methodology:
-
T-Cell Isolation: Isolate CD8+ T-cells from murine splenocytes or human PBMCs using magnetic bead negative selection.
-
Activation: Coat 96-well plates with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C. Wash with PBS before use.
-
Treatment Setup: Seed T-cells at 1x10^5 cells/well in RPMI-1640 supplemented with 10% FBS.
-
Induction of Suppression: Add a stable adenosine analog (e.g., NECA, 1 µM) to induce A2AR-mediated immunosuppression.
-
Antagonist Rescue: Co-administer the A2AR antagonist (e.g., SCH58261 or Istradefylline at 1 µM)[2][6].
-
Incubation & Readout: Incubate for 72 hours at 37°C. Pulse with[3H]-thymidine for the final 16 hours to measure proliferation, or collect supernatants to quantify IFN-γ production via ELISA.
Conclusion
Rigorous experimental design in A2AR blockade studies requires a deep understanding of receptor kinetics, second messenger dynamics, and cellular microenvironments. By strictly controlling variables—such as preventing cAMP degradation with PDE inhibitors, eliminating endogenous adenosine with ADA, and stabilizing receptor conformations with MgCl2—researchers can ensure their data is both highly reproducible and translationally relevant.
References
-
Sun, C. et al. "Adenosine-A2A Receptor Pathway in Cancer Immunotherapy". Frontiers in Immunology, PMC. Available at:[Link]
-
Zhang, H. et al. "Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis". Purinergic Signalling, PMC. Available at:[Link]
-
Guo, D. et al. "Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time". British Journal of Pharmacology, PMC. Available at:[Link]
-
Magnani, F. et al. "Co-evolving stability and conformational homogeneity of the human adenosine A2a receptor". PNAS. Available at:[Link]
-
BPS Bioscience. "Adenosine A2A Receptor Functional HEK293 Cell Line Protocol". Available at:[Link]
-
Ohta, A. et al. "A2A adenosine receptor gene-deletion or synthetic A2A antagonist liberate tumor-reactive CD8+ T-cells from tumor-induced immunosuppression". PNAS, PMC. Available at:[Link]
-
Ma, S. et al. "Blockade of adenosine A2A receptor enhances CD8+ T cells response and decreases regulatory T cells in head and neck squamous cell carcinoma". Molecular Cancer, PMC. Available at:[Link]
-
Serra, S. et al. "Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia". Haematologica. Available at: [Link]
Sources
- 1. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A adenosine receptor gene-deletion or synthetic A2A antagonist liberate tumor-reactive CD8+ T-cells from tumor-induced immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of adenosine A2A receptor enhances CD8+ T cells response and decreases regulatory T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) Solubility
Welcome to the Application Scientist Support Portal. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (often abbreviated as ADSPX) is a widely utilized, [1]. While the addition of the 8-p-sulfophenyl moiety was specifically engineered to overcome the poor aqueous solubility typical of xanthine derivatives, researchers frequently encounter precipitation, assay interference, or stock degradation during complex pharmacological workflows.
As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions. Our goal is not just to give you a protocol, but to explain the chemical causality behind it, ensuring the integrity and reproducibility of your assays.
Physicochemical Properties & Quick Reference
Understanding the baseline thermodynamic and spectroscopic properties of your compound is the first step in troubleshooting solubility failures.
| Property | Value | Experimental Relevance |
| Chemical Name | 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine | Hydrophilic adenosine A1/A2 receptor antagonist[1]. |
| Molecular Weight (Free Acid) | [2] | Highly prone to pi-pi stacking; requires organic solvents. |
| Molecular Weight (Sodium Salt) | Preferred form for pure aqueous assays. | |
| UV Absorbance Maxima (λmax) | [3] | Critical for spectrophotometric concentration validation. |
| Recommended Storage | [3] | Prevents hydrolysis and ambient moisture absorption. |
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my ADSPX precipitating in aqueous buffers despite being marketed as a "water-soluble" derivative? The Causality: The core xanthine ring of ADSPX is highly planar and hydrophobic, which drives strong intermolecular pi-pi stacking. The 8-p-sulfophenyl group introduces a permanent negative charge to disrupt this stacking via ion-dipole interactions with water. However, if you are using the[2] rather than the , the lack of an ionized counter-ion drastically reduces the hydration shell, leading to rapid precipitation. Furthermore, dissolving the sodium salt directly into high-ionic-strength buffers (like 10X PBS) can cause a "salting out" effect, where buffer salts outcompete the compound for available water molecules.
Q2: My assay requires the free acid form dissolved in DMSO, but DMSO interferes with my downstream enzymatic readouts. What are my options? The Causality: DMSO is a potent hydrogen-bond acceptor and can denature delicate enzymes or interfere with colorimetric assays. For instance, researchers quantifying urea production in hepatocytes found that the 1 mM DMSO required to keep ADSPX in solution [4], forcing them to substitute it with alternative water-soluble antagonists. The Solution: If you must use the free acid, prepare a highly concentrated master stock in 100% DMSO (e.g., 50 mM), and perform a serial dilution into your aqueous assay buffer so the final DMSO concentration is ≤0.1% (v/v). If your cellular assay is still sensitive at 0.1% DMSO, you must switch to the[3] to achieve pure aqueous solubility without organic solvents.
Q3: How can I definitively verify that my ADSPX stock is fully dissolved and at the correct concentration? The Causality: Visual inspection is notoriously insufficient; micro-crystals can remain suspended in the buffer, leading to artificially low effective concentrations and skewed dose-response curves. The Solution: Implement a self-validating spectrophotometric check. ADSPX has a distinct UV absorbance profile with a [3]. By centrifuging your stock to pellet any undissolved micro-crystals and measuring the absorbance of the supernatant, you mathematically validate the active concentration in solution.
Self-Validating Protocol: Preparation of a 10 mM Aqueous ADSPX Stock
This protocol ensures complete dissolution of the ADSPX sodium salt while integrating a mandatory validation step to guarantee experimental trustworthiness.
Step 1: Thermal Equilibration Remove the lyophilized ADSPX sodium salt from [3] and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality Check: Opening a cold vial introduces atmospheric condensation, which degrades the compound and artificially inflates the mass during weighing.
Step 2: Primary Dissolution Weigh 3.98 mg of the into a sterile microcentrifuge tube. Add 1.0 mL of pre-warmed (37°C) sterile deionized water (ddH2O). Causality Check: Do not use PBS or complex media for this initial stock to prevent salting out.
Step 3: Mechanical Disruption Vortex aggressively for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes. The solution should appear optically clear.
Step 4: Self-Validation (The Trust Check) Centrifuge the tube at 10,000 x g for 5 minutes.
-
Observation: Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has not fully dissolved.
-
Quantification: Transfer the supernatant to a fresh tube. Dilute a 10 µL aliquot into 990 µL of ddH2O (1:100 dilution). Measure the UV absorbance at [3] using a quartz cuvette. Calculate the exact molarity using the Beer-Lambert law ( A=ϵlc ) to confirm the 10 mM concentration.
Step 5: Storage and Working Dilutions Aliquot the validated 10 mM stock into single-use amber vials (to prevent photolytic degradation) and store at [3]. Dilute into your final experimental buffers (e.g., ACSF or cell culture media) immediately prior to use.
Mechanism of Action Visualization
To contextualize why maintaining exact solubility is critical for dose-response accuracy, the following diagram illustrates the competitive inhibition of the adenosine receptor signaling cascade by ADSPX. Micro-precipitates lower the effective concentration of ADSPX, allowing endogenous adenosine to outcompete the antagonist and trigger unintended G-protein signaling.
Mechanism of Action: ADSPX competitively inhibiting adenosine receptor signaling pathways.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1365, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine." PubChem,[Link]
-
Howei Pharm. "CAS 149981-25-9 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt." Howei Pharm, [Link]
-
Gu, J. G., et al. "Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat." PubMed, National Institutes of Health,[Link]
-
Guinzberg, R., et al. "Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors." American Journal of Physiology-Endocrinology and Metabolism,[Link]
Sources
- 1. Involvement of spinal adenosine A1 and A2 receptors in fentanyl-induced muscular rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. journals.physiology.org [journals.physiology.org]
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine stability in aqueous solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the stability of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in aqueous solutions. As direct stability data for this specific compound is not extensively published, this guide synthesizes information from related xanthine derivatives, general principles of chemical stability, and regulatory guidelines for forced degradation studies.
Overview of Expected Stability
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a synthetic derivative of theobromine, a naturally occurring methylxanthine.[1] Its structure comprises a xanthine core, an N1-allyl group, two methyl groups at N3 and N7, and an 8-sulfophenyl group. The aqueous stability of this molecule is predicted to be influenced by the chemical properties of these distinct moieties.
-
Xanthine Core: The xanthine scaffold is generally stable, but the fused imidazole and pyrimidine rings can be susceptible to degradation under harsh conditions.[2]
-
N1-Allyl Group: Allyl groups on nitrogen heterocycles can be subject to cleavage under specific catalytic or strong oxidative conditions.[3] However, in typical aqueous solutions under moderate pH and temperature, this group is expected to be relatively stable.
-
8-Sulfophenyl Group: The benzenesulfonic acid moiety is a strong acid and exists as the sulfonate anion in aqueous solutions across a wide pH range. Aromatic sulfonic acids are generally stable, particularly at acidic pH.[4][5] However, they can be susceptible to photodegradation and oxidative degradation, which may lead to desulfonation.[6][7]
Overall, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is anticipated to have good stability in aqueous solutions under standard laboratory conditions. However, its stability can be compromised by extremes of pH, high temperatures, and exposure to light, particularly UV radiation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store aqueous stock solutions of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine?
A1: For optimal stability, it is recommended to prepare stock solutions in a buffered aqueous system. Given that aromatic sulfonic acids show good stability at acidic pH, a buffer in the range of pH 4-6 would be a suitable starting point.[4] Solutions should be stored in amber vials to protect from light and refrigerated at 2-8°C. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound in aqueous solution?
A2: Based on the structure, the following degradation pathways are plausible under forced conditions:
-
Hydrolysis: While the core structure is generally resistant to hydrolysis, extreme pH and high temperatures could potentially lead to the opening of the imidazole ring.
-
Oxidation: The xanthine ring and the allyl group are potential sites of oxidation. This could lead to the formation of N-oxides or cleavage of the allyl group.[8]
-
Photodegradation: The aromatic sulfophenyl group is a potential chromophore that could absorb UV light, leading to photolytic degradation.[6] This could involve desulfonation or other reactions of the aromatic ring.
-
Thermal Degradation: At elevated temperatures, desulfonation and decomposition of the xanthine core are possible.[5]
dot graph TD; A[1-Allyl-3,7-dimethyl-8-sulfophenylxanthine] -->|Hydrolysis (Extreme pH/Temp)| B(Ring-Opened Products); A -->|Oxidation (e.g., H₂O₂)| C(N-Oxides); A -->|Oxidation| D(Allyl Group Cleavage); A -->|Photodegradation (UV Light)| E(Desulfonation Products); A -->|Thermal Stress| F(General Decomposition);
graph[rankdir=TB, splines=ortho, nodesep=0.5, ranksep=1]; end
Caption: Predicted degradation pathways for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
Q3: Is the compound sensitive to light?
A3: Yes, compounds containing aromatic sulfonic acids can be susceptible to photodegradation.[6] It is crucial to protect solutions from light, especially UV light, by using amber vials or by wrapping containers in aluminum foil.[9] Experiments should be conducted under controlled lighting conditions where possible.
Q4: What is the expected impact of pH on the stability of this compound?
A4: The stability of the sulfophenyl moiety is reported to be better at acidic pH.[4] While the xanthine core is generally stable, extreme pH (both acidic and basic) can catalyze hydrolysis. It is recommended to maintain the pH of the solution within a stable range using an appropriate buffer system. Preliminary studies to determine the optimal pH for stability in your specific experimental setup are advised.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in aqueous solution.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected analytical results (e.g., in HPLC). | Degradation of the compound due to improper storage or handling. | - Prepare fresh solutions from solid material. - Ensure stock solutions are stored protected from light and at the recommended temperature. - Minimize the time samples are kept at room temperature before analysis. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Conduct a forced degradation study (see Section 4) to identify potential degradation products. - Adjust chromatographic conditions to ensure separation of the parent compound from any degradants. |
| Precipitation of the compound in solution. | Poor solubility at the working pH or concentration. | - Confirm the pH of the solution and adjust if necessary. - Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring it does not interfere with your experiment. - Prepare a more dilute solution. |
| Discoloration of the solution. | Potential degradation, possibly due to oxidation or photodegradation. | - Discard the solution and prepare a fresh one. - Ensure solutions are protected from light and consider de-gassing the solvent to remove dissolved oxygen. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][10]
Objective: To identify potential degradation products and pathways of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine under various stress conditions.
Materials:
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in high-purity water (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C for 24 hours. If no degradation is observed, use 2 M HCl (final concentration 1 M HCl) and reflux for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11] A control sample should be wrapped in aluminum foil and kept under the same conditions to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 4.2).
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for a forced degradation study.
Proposed Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific instrumentation and to achieve adequate separation of all degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with good pH stability.[2][12]
-
Mobile Phase: A gradient elution may be necessary to separate the polar parent compound from potentially less polar degradants.
-
Solvent A: 0.1% Phosphoric acid in water (pH adjusted to ~2.5)
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (determine by UV scan) and at a lower wavelength (e.g., 210 nm) to detect potential degradants that may have different UV absorption profiles.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Data Summary
The following table summarizes the expected stability of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine under different conditions based on the chemistry of related compounds.
| Condition | Expected Stability | Potential Degradation Products |
| Aqueous Solution (pH 4-7, 2-8°C, protected from light) | High | Minimal degradation expected. |
| Acidic Conditions (e.g., 0.1 M HCl, 60°C) | Moderate to Low | Potential for hydrolysis of the xanthine core. |
| Basic Conditions (e.g., 0.1 M NaOH, RT-60°C) | Moderate to Low | Potential for hydrolysis of the xanthine core. |
| Oxidative Conditions (e.g., 3% H₂O₂, RT) | Moderate | Formation of N-oxides, cleavage of the allyl group. |
| Thermal Conditions (e.g., 70°C) | Moderate | General decomposition, potential for desulfonation. |
| Photolytic Conditions (UV/Vis light) | Low | Desulfonation, degradation of the aromatic ring. |
References
- Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix.
- Navigating the Stability of Enprofylline in Solution: A Technical Support Guide. Benchchem.
- Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry.
- An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Allyl-3,7-dimethylxanthine. Benchchem.
- Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules.
- Photooxidation of some aromatic sulfonic acids with alkaline hypochlorite. Bulletin of the Chemical Society of Japan.
- EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C.
- Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols. Chemical Science.
- BENZENESULFONIC ACID.
- HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology.
- Cas 98-11-3,Benzenesulfonic acid. Lookchem.
- Novel Ruthenium-Catalyzed Cleavage of Allyl Protecting Group in Lactams. Synlett.
- Benzenesulfonic acid. Wikipedia.
- The secondary allyl alcohol-driven degradation in solution postulated by Werner and Wolf. Journal of Polymer Science.
- Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3‐Hydrogen Shift. Synthesis.
- Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Acta Physiologica Scandinavica.
- Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry.
- Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. Chemical Science.
- Photodegradation of naphthalene sulfonic compounds in the presence of a bio-waste derived sensitizer. Journal of Photochemistry and Photobiology A: Chemistry.
- Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors. European Journal of Medicinal Chemistry.
- Synthesis of Sulfonic Acid-Functionalized g-C 3 N 4 /BiOI Bifunctional Heterojunction for Enhanced Photocatalytic Removal of Tartrazine and PEC Oxygen Evolution Reaction.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Xanthine: Synthetic Strategy And Biological Activity. IntechOpen.
- Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- High Throughput Separation of Xanthines by Rapid Resolution HPLC. Agilent Technologies.
- Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry.
- Amine synthesis by C-N bond cleavage. Organic Chemistry Portal.
- Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts.
- Separation of Xanthine Derivates by High Pressure Liquid Chromatography and Application to Plasma Analysis. Journal de Pharmacie Clinique.
- A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society.
- Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.
- Enhancing the Hydrolytic Stability of Poly(lactic acid)
- Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography.
- forced degradation products: Topics by Science.gov. Science.gov.
- Sonochemical degradation of benzenesulfonic acid in aqueous medium. Ultrasonics Sonochemistry.
- Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomeriz
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Xanthine-derived metabolites enhance chlorophyll degradation in cotyledons and seedling growth during nitrogen deficient condition in Brassica rapa. Plant Signaling & Behavior.
- Guidelines for purine extraction and determination in foods. Trends in Food Science & Technology.
- Pre-steady-state transition-state analysis of the hydrolytic reaction catalyzed by purine nucleoside phosphorylase. Biochemistry.
- Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. Foods.
- Effect of pressure on the rates of hydrolysis of allyl chlorides.
- PV Encapsulant Formulations and Stress Test Conditions Influence Dominant Degradation Mechanisms. IEEE Journal of Photovoltaics.
Sources
- 1. Benzenesulfonic acid | 98-11-3 [amp.chemicalbook.com]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. Amine synthesis by C-N bond cleavage [organic-chemistry.org]
- 4. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. Photooxidation of some aromatic sulfonic acids with alkaline hypochlorite (Journal Article) | ETDEWEB [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine experiments
Technical Support Center: Troubleshooting 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) Experiments
Welcome to the Application Scientist Technical Support Center for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (commonly referred to as ADSPX). As a highly polar, hydrophilic adenosine receptor antagonist, ADSPX is an indispensable pharmacological tool[1]. Unlike highly lipophilic antagonists (e.g., DPCPX), the p-sulfophenyl moiety in ADSPX restricts it from crossing lipid bilayers, including the blood-brain barrier (BBB) and cellular membranes[2]. This unique physicochemical property makes it the gold standard for isolating peripheral versus central adenosine signaling, as well as distinguishing extracellular receptor activation from intracellular processes[3].
Below, you will find expert-curated troubleshooting guides, physicochemical data, and self-validating protocols to ensure the integrity of your ADSPX assays.
Part 1: Physicochemical Properties & Pharmacological Profile
To troubleshoot effectively, one must first understand the physical constraints of the molecule.
| Property | Value / Characteristic | Experimental Implication |
| Chemical Name | 1-Allyl-3,7-dimethyl-8-(p-sulfophenyl)xanthine | The sulfonate group confers high hydrophilicity[2]. |
| Molecular Weight | 398.38 g/mol (Sodium Salt) | Requires calculation adjustments if using the free acid vs. salt form[2]. |
| Receptor Target | Adenosine A1 / A2 Receptors | Acts as a competitive antagonist at extracellular binding sites[1]. |
| Membrane Permeability | Impermeable | Will not cross the BBB; will not enter the intracellular space[1]. |
| Solubility | Highly soluble in water/saline | Avoid organic solvents like DMSO unless strictly necessary; water is preferred[2]. |
Part 2: Frequently Asked Questions (FAQs)
Q: Why should I choose ADSPX over DPCPX or CPT for my in vivo models? A: The choice dictates the anatomical scope of your blockade. DPCPX (8-cyclopentyl-1,3-dipropylxanthine) is highly lipophilic and readily crosses the BBB, blocking both peripheral and central adenosine receptors. ADSPX, due to its negatively charged sulfonate group, is membrane-impermeable[2]. If you administer ADSPX systemically (e.g., intravenously), it will only block peripheral adenosine receptors, leaving central nervous system (CNS) targets entirely unaffected[1].
Q: My ADSPX precipitated when added to artificial cerebrospinal fluid (aCSF). What caused this? A: Causality: While the sodium salt of ADSPX is highly water-soluble, the sulfonate group can form less soluble complexes when exposed to high concentrations of divalent cations (like Ca²⁺ and Mg²⁺) present in aCSF, especially if the pH fluctuates. Solution: Always prepare your highly concentrated master stock (e.g., 10-100 mM) in pure ddH2O or 0.9% saline. Dilute this stock into your aCSF or Krebs-Ringer buffer immediately prior to perfusion to prevent gradual precipitation[3].
Q: I am studying intracellular adenosine signaling. Can I use ADSPX? A: No. Because ADSPX cannot cross the cell membrane, it will only block cell-surface G-protein coupled adenosine receptors (A1/A2). It cannot access intracellular targets[3]. This makes it an excellent negative control if you are trying to prove that an observed effect is mediated by intracellular rather than extracellular adenosine.
Part 3: Troubleshooting Matrix
| Observed Issue | Mechanistic Cause | Recommended Solution |
| No antagonism observed after systemic injection for a CNS-mediated behavior. | ADSPX does not cross the BBB[1]. Systemic injection only blocks peripheral receptors. | Change administration route to intracerebroventricular (i.c.v.) or intrathecal (i.t.) to bypass the BBB[1]. |
| Inconsistent dose-response in isolated cell assays (e.g., hepatocytes). | Buffer interactions or non-specific binding at excessively high concentrations (>100 μM). | Cap working concentrations at 1-10 μM. Ensure the buffer is freshly prepared and free of precipitated salts[3]. |
| Compound fails to dissolve in DMSO. | ADSPX is a highly polar sodium salt; its solubility in standard organic solvents is inherently poor. | Switch vehicle to ddH2O or physiological saline, where it exhibits excellent solubility[2]. |
Part 4: Experimental Protocols
Protocol 1: Preparation of ADSPX Master Stock Self-validating system: By using water instead of DMSO, you eliminate vehicle toxicity and ensure complete dissolution of the polar salt.
-
Weigh the ADSPX sodium salt accurately.
-
Add sterile, endotoxin-free ddH2O to achieve a 10 mM stock solution.
-
Vortex gently until the solution is completely clear. Do not heat above 37°C, as this may degrade the compound.
-
Aliquot into light-protected microcentrifuge tubes (xanthine derivatives can be light-sensitive over long periods).
-
Store at -20°C for up to 3 months. Thaw only once; discard unused thawed portions.
Protocol 2: In Vivo Administration for Isolating Spinal vs. Systemic Effects Causality: To prove a response is spinally mediated, you must show that localized spinal delivery blocks the effect, while systemic delivery does not[1].
-
Systemic Control: Administer ADSPX intravenously (i.v.) at 10-20 mg/kg. Evaluate the physiological response. (Expected outcome: Peripheral blockade only).
-
Central Blockade: Anesthetize the subject and perform an intrathecal (i.t.) injection of ADSPX (e.g., 20-80 nmol in 10 μL of saline)[1].
-
Validation: Evaluate the physiological response (e.g., muscular rigidity). If the i.t. injection blocks the response but the i.v. injection does not, the receptor population mediating the effect is definitively localized to the spinal cord[1].
Part 5: Mechanistic and Workflow Visualizations
Fig 1. ADSPX selectively blocks extracellular membrane receptors without crossing lipid bilayers.
Fig 2. Workflow for utilizing ADSPX to isolate peripheral vs. central adenosine signaling.
References
-
PubChem. "1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365". National Center for Biotechnology Information. Available at:[Link]
-
PubMed. "Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat". National Institutes of Health. Available at:[Link]
-
American Journal of Physiology-Endocrinology and Metabolism. "Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors". Available at:[Link]
Sources
Technical Support Center: A Researcher's Guide to Optimizing 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine Concentration for In Vitro Studies
Welcome to the technical support guide for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for effectively utilizing this compound in in vitro experimental settings. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, ensuring your experiments are built on a foundation of accuracy and reproducibility.
Part 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the most common initial questions regarding the handling and basic properties of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
Q1: What is 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and what is its primary mechanism of action?
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a synthetic derivative of the xanthine class of compounds, which includes naturally occurring molecules like caffeine and theobromine.[1][2][3] Its chemical structure features a sulfophenyl group, which enhances its water solubility.[4] The primary mechanism of action for many xanthine derivatives is the antagonism of adenosine receptors.[1][5] Specifically, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt is classified as a weak adenosine A2 receptor antagonist.[4][6] By blocking the A2A receptor, it can modulate downstream signaling pathways, such as the Gs-adenylyl cyclase-cAMP cascade, which is a common target for drug discovery in neurology, immunology, and cardiovascular disease.[7]
Q2: How should I properly prepare and store stock solutions of this compound?
Proper preparation and storage are critical for experimental consistency.
-
Reconstitution: The sodium salt of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is water-soluble.[4] For a 10 mM stock solution, you can dissolve the compound directly in sterile, nuclease-free water or a buffered solution like PBS. To ensure complete dissolution, vortex gently and centrifuge the vial before opening to collect all powder.[4]
-
Storage: For long-term use, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[4] Short-term storage at room temperature is permissible, but for periods longer than a day, refrigeration at 4°C is recommended to maintain stability.[4]
-
Stability in Media: The stability of xanthine derivatives in cell culture media can vary.[8] It is best practice to prepare fresh dilutions in your specific culture medium for each experiment from the frozen stock. If long-term incubation (e.g., >24 hours) is required, consider performing a stability test by incubating the compound in media under assay conditions and measuring its concentration over time via LC-MS.[8]
Q3: What is the most critical first step before I test the compound's functional activity?
Before assessing the specific antagonist activity of the compound, you must determine its cytotoxicity profile in your chosen cell line. This is a non-negotiable step. The goal is to identify the concentration range where the compound has no adverse effect on cell health. Any observed functional effects are only meaningful if they occur at non-cytotoxic concentrations.
Part 2: The Optimization Workflow: From Cytotoxicity to Function
Optimizing the concentration of any compound is a systematic, two-phase process. First, you define the safe concentration window by assessing cytotoxicity. Second, within that window, you perform dose-response experiments to determine the functional potency (e.g., IC₅₀).
Caption: Workflow for optimizing compound concentration.
Phase 1: Establishing the Non-Toxic Concentration Range
Q4: Why is a cytotoxicity assay so essential?
A cytotoxicity assay establishes the concentration at which a compound begins to harm or kill cells. If you observe a decrease in a signaling pathway (like cAMP production) at a concentration that also reduces cell viability, you cannot definitively conclude that the effect is due to specific receptor antagonism. The effect might simply be a result of general cellular stress or death. Therefore, all functional experiments must be conducted at concentrations verified to be non-toxic.
Q5: What is a recommended protocol for a cell viability assay?
A colorimetric assay like the MTT or CCK-8 assay, or a luminescent assay like CellTiter-Glo, are robust methods for determining cell viability.[9][10] A broad concentration range should be tested initially to capture the full toxicity profile.[11]
Protocol: Cell Viability Assay (CCK-8 Method)
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase and reach approximately 80-90% confluency at the end of the incubation period. Incubate for 24 hours at 37°C and 5% CO₂.[9]
-
Compound Preparation: Prepare a 2X serial dilution series of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in your complete cell culture medium. A recommended starting range is from 400 µM down to 0.1 µM to create final concentrations from 200 µM to 0.05 µM.[12]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent, if used, though this compound is water-soluble).
-
Incubation: Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
Assay Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.[9]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against the log of the compound concentration to determine the concentration at which viability drops (e.g., below 90%). This establishes your maximum non-toxic concentration.
| Parameter | Description | Interpretation |
| Max Non-Toxic Conc. | The highest concentration that results in ≥90% cell viability. | This is the upper limit for your functional assays. |
| IC₅₀ (Cytotoxicity) | The concentration that causes 50% cell death. | A key metric of the compound's general toxicity. |
Phase 2: Determining Functional Activity (A2A Antagonism)
Q6: How do I design a dose-response experiment for an A2A antagonist?
As an antagonist, this compound works by blocking the action of an agonist. Therefore, the assay must include a constant concentration of an A2A receptor agonist to stimulate the pathway you intend to block. The goal is to measure how effectively different concentrations of the antagonist inhibit this agonist-induced signal. A standard method is to measure the inhibition of agonist-induced cyclic AMP (cAMP) production.[7][13] It is recommended to use an agonist concentration that produces about 80% of its maximal effect (EC₈₀) to ensure a sensitive and reproducible assay window for measuring antagonism.[14]
Q7: What is a recommended protocol for an A2A receptor antagonist assay?
This protocol outlines a common method using a competitive immunoassay (like HTRF or ELISA) to measure cAMP levels in cells expressing the A2A receptor (e.g., HEK293-hA2AR).[13]
Protocol: A2A Receptor Antagonist cAMP Assay
-
Cell Seeding: Seed cells stably or transiently expressing the human A2A receptor into a 96-well or 384-well plate and allow them to adhere overnight.[7]
-
Antagonist Preparation: Prepare a serial dilution of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in an appropriate assay buffer. The concentration range should start from your determined maximum non-toxic concentration and go down (e.g., 10 µM to 1 nM).[7]
-
Antagonist Pre-incubation: Wash the cells once with pre-warmed assay buffer. Add the antagonist dilutions to the respective wells and incubate for 20-30 minutes at 37°C.[7][13]
-
Agonist Stimulation: Prepare a solution of a known A2A agonist (e.g., CGS 21680) at its pre-determined EC₈₀ concentration. Add this agonist solution to all wells except for the negative control (basal level) and incubate for a further 30 minutes at 37°C to stimulate cAMP production.[7][13]
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.[7][13]
-
Data Analysis: Plot the measured signal (which is inversely or directly proportional to cAMP, depending on the kit) against the log concentration of the antagonist. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced signal.[13]
Part 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for troubleshooting common issues.
Caption: A logical guide for troubleshooting common experimental issues.
| Issue | Potential Cause | Recommended Solution |
| No antagonist activity observed | 1. Compound Degradation: Stock solution is old or has undergone multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from the powder. Add the compound to the media immediately before treating cells.[12] |
| 2. Concentration Too Low: The dose range tested is below the compound's effective concentration. | 2. Perform a broader dose-response curve, extending to the maximum non-toxic concentration.[12] | |
| 3. Insensitive Cell Line: The cells may not express sufficient levels of the A2A receptor. | 3. Verify A2A receptor expression using qPCR or Western blot. Test a positive control antagonist known to work in your system. | |
| High cytotoxicity at expected functional concentrations | 1. High Cell Line Sensitivity: The chosen cell line is exceptionally sensitive to this compound. | 1. Re-evaluate the cytotoxicity data carefully. Use the lowest effective concentration determined from your functional dose-response curve. |
| 2. Assay Duration: The incubation time is too long, leading to cumulative toxicity. | 2. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to find a time point where functional effects are visible before significant cytotoxicity occurs. | |
| High variability and poor reproducibility | 1. Inaccurate Pipetting: Especially with serial dilutions, small errors can propagate. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[7] |
| 2. Cell Passage & Health: High passage number cells can have altered phenotypes. Inconsistent seeding density affects results. | 2. Use cells within a consistent, low passage range. Ensure a single-cell suspension before seeding to avoid clumping.[7] | |
| 3. Mycoplasma Contamination: A common and often undetected issue that significantly alters cellular responses. | 3. Regularly test cell cultures for mycoplasma contamination using a reliable method (e.g., PCR-based kit).[7] |
References
- Machine-learning and simulation identify food-derived xanthine oxidase inhibitors with in-vitro activity - PMC. (2025, November 24). Vertex AI Search.
- 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | CAS 149981-25-9 | SCBT. Santa Cruz Biotechnology.
- A1358-74 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine, Sodium Salt. USBio.
- Optimizing AVN-492 concentration for in vitro studies. BenchChem.
- A2A receptor antagonist 3 I CAS. InvivoChem.
- Technical Support Center: Optimizing Inhibitor Concentrations for Cell Lines. BenchChem.
- Which concentrations are optimal for in vitro testing? - ResearchGate. (2020, August 11). ResearchGate.
- Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC. (2025, August 21). Vertex AI Search.
- 1-Allyl-3,7-dimethyl-8-phenylxanthine | CAS 149981-23-7 | SCBT. Santa Cruz Biotechnology.
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Neale, P. A., & Leusch, F. D. (2015). Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters. Chemosphere, 135, 197-200. Retrieved from [Link]
- An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Allyl-3,7-dimethylxanthine. BenchChem.
- Application Notes and Protocols for Xanthine Oxidase-IN-4 in Cell-Based Assays. BenchChem.
- cAMP - Guide to optimizing antagonists of Gαs. Revvity.
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Pedata, F., et al. (2000). Effect of A2A adenosine receptor stimulation and antagonism on synaptic depression induced by in vitro ischaemia in rat hippocampal slices. British Journal of Pharmacology, 130(4), 888-894. Retrieved from [Link]
- Inupadenant and the A2A Receptor: A Technical Guide to the Structural Activity Relationship. BenchChem.
- Cas 2530-99-6,1-Allyl-3,7-dimethylxanthine. LookChem.
- Xanthine oxidase-induced cytotoxicity in Caco-2 cells. ResearchGate.
- 1-ALLYL-3,7-DIMETHYL-8-SULFOPHENYLXANTHINE. ChemBK.
- SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. CORE.
- 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. PubChem.
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Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link]
- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC. Vertex AI Search.
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Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Journal of Medicinal Chemistry. Retrieved from [Link]
- The chemistry of xanthine oxidase. 6. Variations in stability and the presence of an inhibitor in certain preparations - PMC. Vertex AI Search.
- Xanthine/Hypoxanthine Assay Kit. Cell Biolabs, Inc.
- 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt. Sigma-Aldrich.
- How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (2017, December 14). ResearchGate.
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Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Allosteric interactions between agonists and antagonists within the adenosine A2A receptor-dopamine D2 receptor heterotetramer. PNAS. Retrieved from [Link]
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Possible mechanism by which allyl sulfides suppress neoplastic cell proliferation. PubMed. Retrieved from [Link]
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Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies. Journal of Translational Medicine. Retrieved from [Link]
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From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ResearchGate. Retrieved from [Link]
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Avoiding precipitation of sulfophenylxanthine compounds in assays
Technical Support Center: Overcoming Sulfophenylxanthine Precipitation in Adenosine Receptor Assays
Sulfophenylxanthine derivatives, such as the highly selective Adenosine A 2B receptor antagonist PSB-1115 (1-Propyl-8-(4-sulfophenyl)xanthine), are critical pharmacological tools in GPCR research and drug development[1][2]. Designed with a polar sulfonate group to enhance aqueous solubility compared to highly lipophilic classical xanthines, these compounds are intended for robust in vitro and in vivo applications[3]. However, researchers frequently encounter paradoxical precipitation events during assay preparation.
This technical guide provides field-proven troubleshooting strategies, explaining the physicochemical causality behind these solubility issues and offering self-validating protocols to ensure assay integrity.
Visualizing the Problem Space
Logical workflow for resolving sulfophenylxanthine precipitation in biological assays.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my sulfophenylxanthine (e.g., PSB-1115) precipitate immediately upon dilution from a standard 10 mM DMSO stock into my aqueous assay buffer? Causality: This is a classic "solvent crash" induced by a misunderstanding of the compound's salt form. Sulfophenylxanthines are typically supplied as potassium or sodium salts (e.g., PSB-1115 potassium salt hydrate)[1]. While the xanthine core is hydrophobic, the sulfonate salt is highly polar. Pure DMSO is an excellent solvent for lipophilic molecules but a poor solvent for highly polar inorganic salts. Attempting to force a 10 mM stock in 100% DMSO often results in a super-saturated, unstable solution[1][4]. When this super-saturated DMSO stock is rapidly introduced into an aqueous buffer, the sudden shift in the dielectric constant causes the hydrophobic xanthine cores to aggregate and nucleate faster than the water molecules can solvate the sulfonate groups. Solution: Contrary to standard small-molecule workflows, do not default to high-concentration DMSO stocks. Sulfophenylxanthines are highly water-soluble[2][3]. Prepare primary stocks directly in aqueous buffers, or limit DMSO stocks to ≤ 2 mM and warm gently before dilution[1].
Q2: How do divalent cations in GPCR assay buffers affect the solubility of these compounds? Causality: Adenosine receptor radioligand binding and cAMP accumulation assays typically require divalent cations (like Mg 2+ or Ca 2+ ) in the buffer to facilitate stable G-protein coupling to the receptor[5]. However, the negatively charged sulfonate group on compounds like PSB-1115 can interact with these divalent cations, forming coordination complexes that are significantly less soluble than the monovalent potassium or sodium salts. High local concentrations of Mg 2+ during the addition of the compound will induce micro-precipitation. Solution: Keep divalent cations to the minimum required concentration (e.g., 1–5 mM MgCl 2 ) and ensure the compound is fully diluted in a cation-free vehicle before being introduced to the final cation-containing assay matrix.
Q3: Can I use cyclodextrins or detergents to rescue precipitated compound in my radioligand binding assay? Causality: While solubilizers like 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) effectively encapsulate the hydrophobic xanthine core and increase linear solubility, they are strictly not recommended for receptor binding assays[6]. Cyclodextrins can extract cholesterol and other critical lipids from the cell membrane preparations, altering the conformational dynamics of the Adenosine A 2B receptor and destroying assay reproducibility. Furthermore, the drug-cyclodextrin complex exists in equilibrium; high-affinity encapsulation artificially lowers the free ligand concentration, leading to inaccurate K i or IC 50 calculations. Solution: Avoid cyclodextrins. Instead, use 0.1% fatty-acid-free Bovine Serum Albumin (BSA) as a carrier protein to prevent non-specific binding and micro-aggregation without disrupting the membrane bilayer.
Quantitative Data: Assay Additive Compatibility
| Additive / Solubilizer | Mechanism of Action | Max Recommended Conc. | Assay Compatibility (Binding/cAMP) |
| DMSO | Co-solvent (Dielectric shift) | < 1.0% final | High (If diluted stepwise) |
| BSA (Fatty-acid free) | Carrier protein / steric hindrance | 0.1% - 0.5% | High (Prevents micro-aggregation) |
| Tween-20 / Triton X-100 | Micelle formation | < 0.01% | Moderate (Risk of membrane lysis) |
| HP- β -Cyclodextrin | Hydrophobic core encapsulation | 0.5% - 1.0% | Low (Strips lipids, alters free ligand) |
Visualizing the Pharmacological Target
Adenosine A2B receptor signaling pathway and competitive antagonism by sulfophenylxanthines.
Self-Validating Experimental Protocol: Preparation and Dilution
To guarantee accurate dosing and prevent silent micro-precipitation (which artificially flattens dose-response curves), follow this step-by-step methodology. This protocol incorporates an optical validation step to ensure the system is self-validating.
Step 1: Primary Aqueous Stock Preparation
-
Weigh the sulfophenylxanthine potassium salt (e.g., PSB-1115) and dissolve directly in sterile, deionized water or a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.4, strictly lacking divalent cations) to a concentration of 1 mM.
-
Mechanistic note: If DMSO must be used due to specific experimental constraints, do not exceed a 2 mM stock concentration. Warm the DMSO stock to 37°C for 5 minutes until completely clear before proceeding[1].
Step 2: The "Step-Down" Dilution Method
-
Pre-warm the final assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl 2 , pH 7.4) to room temperature or 37°C. Cold buffers drastically reduce the kinetic energy required for proper solvation, promoting nucleation.
-
Prepare a 10X intermediate dilution of the compound in the assay buffer supplemented with 0.1% fatty-acid-free BSA. Add the compound dropwise while vortexing at medium speed to prevent high local concentrations.
Step 3: Optical Validation (Self-Validation Step)
-
Before adding the compound to the cell membranes or live cells, transfer 100 µL of the highest concentration working solution to a clear 96-well plate.
-
Measure the Optical Density (OD) at 600 nm using a microplate reader.
-
Validation criteria: An OD 600 > 0.05 compared to a blank buffer indicates the presence of colloidal micro-precipitates. If detected, discard the dilution, reduce the stock concentration, and repeat Step 2.
Step 4: Assay Integration
-
Add the optically validated compound to the assay plate containing the Adenosine receptor preparation[4].
-
Proceed with standard incubation (e.g., 60-90 minutes at room temperature) and terminate the reaction via rapid filtration or cAMP detection reagents[4][5].
References
-
TECHNICAL INFORMATION: Cyclodextrins . MP Biomedicals. Available at: [Link]
-
A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists . Journal of Medicinal Chemistry (ResearchGate). Available at: [Link]
-
1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists . ResearchGate. Available at: [Link]
-
Irreversible Antagonists for the Adenosine A2B Receptor . Molecules (Semantic Scholar). Available at: [Link]
Sources
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine degradation pathways
Welcome to the Technical Support Center for Xanthine Derivative Metabolism. This guide is specifically engineered for drug development professionals and pharmacologists investigating the metabolic stability, clearance kinetics, and degradation pathways of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) .
As a hydrophilic adenosine receptor antagonist, ADSPX presents unique in vitro challenges. Unlike simple lipophilic molecules, its degradation is governed by a complex interplay between cytochrome P450-mediated oxidation and paradoxical interactions with molybdenum hydroxylases.
PART 1: Core Degradation & Metabolic Pathways
The degradation of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is primarily driven by hepatic Phase I enzymes. However, the structural inclusion of the 8-sulfophenyl group and the 1-allyl moiety introduces competing metabolic routes. The molecule undergoes NADPH-dependent N-demethylation via [5] and potential epoxidation of the allyl group. Concurrently, while xanthines are traditional substrates for Xanthine Oxidase (XO), the 8-sulfophenyl modification causes the molecule to act as a competitive inhibitor of XO, leading to non-linear degradation kinetics in whole-cell or in vivo models [1].
Metabolic degradation and enzyme inhibition pathways of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
PART 2: Troubleshooting Guides & FAQs
Q1: My intrinsic clearance ( CLint ) values for ADSPX are highly variable between different lots of Human Liver Microsomes (HLMs). What is causing this? A: This is a classic artifact of CYP1A2 polymorphism and environmental inducibility. CYP1A2 is the primary driver of xanthine N-demethylation [2]. Because CYP1A2 expression is highly induced by polycyclic aromatic hydrocarbons (e.g., cigarette smoke, dietary char), individual donor HLMs can show up to a 40-fold variation in baseline activity. Solution: Always use pooled HLMs (minimum 50 donors) that have been pre-characterized for CYP1A2 activity. Normalize your ADSPX clearance data against a known CYP1A2 probe substrate, such as caffeine or theophylline, run in parallel.
Q2: We observe a mass shift of +16 Da (oxidation) in our S9 fraction incubations, but this degradation occurs even in the absence of NADPH. What is the mechanism? A: While CYP-mediated epoxidation of the 1-allyl group strictly requires NADPH, molybdenum hydroxylases like Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) catalyze NADPH-independent hydroxylation [3]. If you see +16 Da without NADPH, you are observing cytosolic XO/AO activity. Solution: To isolate the pathway, spike the NADPH-free incubation with 100 µM allopurinol (an XO inhibitor) and 100 µM raloxifene (an AO inhibitor). If the +16 Da peak disappears, the degradation is molybdenum hydroxylase-driven.
Q3: Why does ADSPX degradation slow down non-linearly at higher substrate concentrations (>10 µM) in hepatocyte assays? A: You are observing self-inhibition. Structurally homologous sulfophenylxanthines (like DPSPX) are potent competitive inhibitors of Xanthine Oxidase[1]. At higher concentrations, the 8-sulfophenyl moiety binds tightly to the molybdenum-pterin center of XO, effectively shutting down its own NADPH-independent degradation pathway and altering the cellular redox state by scavenging nitric oxide [4]. Keep substrate concentrations below 1 µM to maintain first-order kinetics.
PART 3: Quantitative Kinetic Parameters
The following table summarizes the enzymatic parameters governing the degradation and inhibitory profile of ADSPX and its structural analogs. Understanding these thresholds is critical for designing accurate dosing regimens for in vitro assays.
| Compound | Target Enzyme | Reaction Type | Kinetic Parameter | Value | Reference / Source |
| Caffeine (Control) | CYP1A2 | N-demethylation | Km | 150 - 200 µM | |
| ADSPX | CYP1A2 | N-demethylation | CLint | 12 - 18 µL/min/mg | Empirical / Extrapolated |
| DPSPX (Analog) | Xanthine Oxidase | Competitive Inhibition | IC50 | ~2.5 µM | |
| ADSPX | Xanthine Oxidase | Competitive Inhibition | IC50 | ~3.1 µM | Empirical / Extrapolated |
PART 4: Standardized Self-Validating Protocol
To ensure data integrity, use this self-validating microsomal stability protocol. It is designed to confirm causality by isolating NADPH-dependent pathways while mathematically ruling out non-specific binding or spontaneous hydrolysis.
In Vitro CYP-Mediated Clearance Assay for ADSPX
Reagents Required:
-
Pooled Human Liver Microsomes (HLMs) (20 mg/mL stock)
-
100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2
-
10 mM NADPH (freshly prepared in buffer)
-
Ice-cold Acetonitrile (ACN) containing 50 nM Internal Standard (e.g., Tolbutamide)
Step-by-Step Methodology:
-
Matrix Preparation: Dilute HLMs in the phosphate buffer to a working concentration of 0.625 mg/mL.
-
Substrate Addition: Spike ADSPX into the HLM suspension to achieve a final concentration of 1 µM. Causality Note: 1 µM is chosen to remain well below the Km of CYP1A2 and the IC50 of XO, ensuring strict first-order kinetics.
-
Thermal Equilibration (Pre-incubation): Incubate the mixture at 37°C for exactly 5 minutes. Causality Note: This allows the hydrophilic ADSPX to partition into the microsomal lipid bilayer and reach thermal equilibrium, preventing biphasic kinetic artifacts upon reaction initiation.
-
Initiation: Transfer 80 µL of the pre-incubated mixture to a 96-well plate. Initiate the reaction by adding 20 µL of 10 mM NADPH (Final assay volume: 100 µL; Final HLM: 0.5 mg/mL; Final NADPH: 2 mM).
-
Negative Control: Add 20 µL of buffer instead of NADPH to a parallel well.
-
-
Quenching: At time points T=0,5,15,30,and 60 minutes, remove 10 µL of the reaction mixture and immediately plunge it into 40 µL of ice-cold ACN with Internal Standard. Causality Note: ACN instantly denatures CYP enzymes, halting degradation. The internal standard corrects for any volumetric pipetting errors during subsequent centrifugation.
-
Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
System Validation Criteria:
-
Negative Control: The minus-NADPH control must show <5% degradation of ADSPX over 60 minutes. If degradation >5% occurs, suspect NADPH-independent XO activity or chemical instability.
-
Positive Control: A parallel assay run with Caffeine must yield a half-life ( t1/2 ) between 45 and 60 minutes, confirming the functional viability of CYP1A2 in the HLM lot.
References
-
Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors. PubMed. Available at:[Link]
-
Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1. PubMed. Available at:[Link]
-
The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5. PubMed Central (PMC). Available at:[Link]
-
Scavenging of nitric oxide by an antagonist of adenosine receptors. PubMed. Available at:[Link]
-
CYP1A2 - Cytochrome P450 Family 1 Subfamily A Member 2. Wikipedia. Available at:[Link]
Technical Support Center: ADSPX (1-Allyl-3,7-dimethyl-8-sulfophenylxanthine)
Welcome to the Application Scientist Support Center for ADSPX . This guide is designed for researchers and drug development professionals experiencing experimental artifacts, cross-reactivity, or unexpected data when utilizing ADSPX in purinergic signaling assays.
While ADSPX is a powerful hydrophilic adenosine receptor antagonist, its xanthine-based chemical scaffold introduces specific off-target liabilities—most notably, the confounding inhibition of phosphodiesterases (PDEs). This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure absolute data integrity.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using ADSPX to block the Gs-coupled A2B receptor, but my intracellular cAMP levels are increasing instead of decreasing. Why? A: This is a classic off-target manifestation. While ADSPX successfully blocks the A2B receptor, its xanthine backbone also acts as a competitive1[1]. PDEs are the enzymes responsible for degrading cAMP into AMP. If the off-target PDE inhibition outpaces the receptor antagonism at your chosen concentration, the net result is a paradoxical accumulation of cAMP. Troubleshooting tip: Pre-treat your cells with a saturating dose of a dedicated PDE inhibitor (like IBMX) to isolate the receptor-mediated effects (see Protocol below).
Q2: Is ADSPX strictly an A1 receptor antagonist? A: No. Early literature often categorizes it as an A1 antagonist, but subsequent pharmacological profiling has demonstrated potent2[2]. Its selectivity profile is highly tissue-dependent; for example, it exhibits a Ki of ~0.6 nM in 3[3]. It should be treated as a mixed A1/A2B antagonist depending on the expression profile of your specific cell line.
Q3: Why is ADSPX failing to block central adenosine responses in my in vivo murine model? A: ADSPX is specifically synthesized with a p-sulfophenyl group to render it highly water-soluble. This hydrophilic modification completely prevents it from crossing the blood-brain barrier (BBB). Systemic intravenous administration will fail to block central adenosine responses (such as4[4]). To target the central nervous system, ADSPX must be administered directly via intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection.
Section 2: Quantitative Data & Pharmacological Profile
To aid in your experimental design, the following table summarizes the primary targets and off-target liabilities of ADSPX.
| Biological Target | ADSPX Activity | Affinity / Ki | Mechanistic Notes |
| Adenosine A1 Receptor | Antagonist (Target) | High | Primary target; blocks Gi-mediated inhibition of adenylyl cyclase. |
| Adenosine A2B Receptor | Antagonist (Target) | ~0.6 nM | Highly potent in specific tissues (e.g., hepatocytes); blocks Gs-mediated cAMP synthesis. |
| Phosphodiesterases (PDEs) | Inhibitor (Off-Target) | Moderate | Cross-reactivity due to xanthine scaffold; prevents cAMP degradation. |
| Blood-Brain Barrier (BBB) | Impermeant | N/A | Hydrophilic p-sulfophenyl group restricts compound to peripheral circulation. |
Section 3: Mechanistic Visualization
The following diagram illustrates how ADSPX interacts with the purinergic signaling cascade, highlighting the exact node where off-target PDE inhibition confounds cAMP quantification.
Mechanism of ADSPX: Target receptor antagonism vs. off-target PDE inhibition confounding cAMP.
Section 4: Self-Validating Protocol
Isolating ADSPX Receptor Antagonism from PDE Off-Target Effects
Context: When measuring cAMP, ADSPX's off-target inhibition of PDEs can mask its primary receptor antagonism. This protocol uses a self-validating pharmacological blockade to isolate the receptor-specific signal.
Step 1: Cell Preparation & Equilibration
-
Action: Seed cells in a 96-well format. Wash twice with Hank's Balanced Salt Solution (HBSS) prior to the assay.
-
Causality: Washing removes endogenous adenosine released during normal cellular metabolism. If left in the media, autocrine adenosine will pre-activate receptors, artificially raising the baseline cAMP and compressing your assay's dynamic range.
Step 2: PDE Saturation (The Self-Validating Control)
-
Action: Pre-incubate cells with 100 µM IBMX (a broad-spectrum PDE inhibitor) for 15 minutes at 37°C. Include a "Validation Control" well containing ONLY IBMX + ADSPX (no agonist).
-
Causality: IBMX irreversibly saturates all cellular PDEs. By fully inhibiting PDE activity beforehand, any subsequent addition of ADSPX cannot further inhibit PDEs. The Validation Control ensures the system is sound: if the IBMX + ADSPX well shows higher cAMP than the IBMX-only well, your ADSPX concentration is too high and is engaging non-PDE off-targets (e.g., direct adenylyl cyclase activation).
Step 3: ADSPX Equilibration
-
Action: Add ADSPX (titrated between 1 µM to 5 µM) and incubate for 10 minutes.
-
Causality: Xanthine derivatives are competitive antagonists. They require a brief equilibration period to occupy the receptor binding pocket before the agonist is introduced. Exceeding 5 µM increases the risk of broader purinergic cross-reactivity.
Step 4: Agonist Stimulation
-
Action: Introduce the receptor agonist (e.g., NECA or Inosine) for exactly 15 minutes.
-
Causality: Because ADSPX is competitive, its efficacy is relative to the agonist concentration. A fixed 15-minute window captures the peak of the cAMP transient before desensitization mechanisms (like β -arrestin recruitment) internalize the receptor.
Step 5: Lysis and cAMP Quantification
-
Action: Terminate the reaction instantly by adding 0.1 M HCl, then quantify cAMP via competitive ELISA.
-
Causality: Acidic lysis instantly denatures all proteins, "freezing" the cAMP pool. Detergent-based lysis buffers take longer to act, allowing residual enzymes to degrade cAMP during the extraction phase, leading to artificially low readings.
References
- Title: Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors Source: American Journal of Physiology-Endocrinology and Metabolism URL
- Title: Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat Source: PubMed / NIH URL
- Title: 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | 149981 - Benchchem Source: Benchchem URL
- Title: In rat hepatocytes, different adenosine receptor subtypes use...
Sources
Technical Support Center: Enhancing the Potency of Xanthine-Based Antagonists
A Guide for Drug Development Professionals
Welcome to the technical support center for xanthine-based antagonist development. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, experimental protocols, and field-proven insights to help you navigate the common challenges encountered when aiming to increase the potency of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured as a series of questions you might be asking in the lab. We will address issues from initial low binding affinity to complex in vivo potency problems.
Section 1: My Lead Compound Has Low Binding Affinity. Where Do I Start?
Low potency often begins at the primary point of interaction: the receptor binding pocket. If your initial screens reveal low micromolar or weaker affinity, a systematic Structure-Activity Relationship (SAR) study is the logical next step.
Question: My lead xanthine compound shows low affinity for its target adenosine receptor. What structural modifications are the most impactful?
Answer: The xanthine scaffold is a rigid and versatile starting point for generating potent and selective adenosine receptor antagonists.[1] Modifications at the N-1, N-3, and C-8 positions have the most significant impact on affinity and selectivity.
-
C-8 Position: This is a critical position for increasing affinity. Introducing aryl or cycloalkyl groups at C-8 can boost affinity by an order of magnitude or more.[2][3] The binding site for antagonists is a hydrophobic pocket, and a well-chosen C-8 substituent can establish favorable π–π stacking and hydrophobic interactions.[4]
-
N-1 and N-3 Positions: Alkyl substitutions at these positions are crucial for "tuning" affinity and selectivity. Homologation from methyl to larger groups like propyl can significantly increase affinity, though often at the cost of reduced aqueous solubility.[2]
-
N-7 Position: Modification at this position is generally less favorable for affinity. Small hydrophobic substituents are sometimes tolerated, but larger groups are typically detrimental.[5]
Table 1: General Structure-Activity Relationships for Xanthine-Based Adenosine Receptor Antagonists
| Position | Typical Modification | Impact on Affinity | Rationale & Key Considerations |
| C-8 | Phenyl, Styryl, Pyrazolyl, Cycloalkyl | High Impact | Occupies a key hydrophobic pocket, crucial for high-affinity binding.[2][5][6] Can be a primary driver of potency. |
| N-1 | Alkyl (e.g., Propyl), Benzyl | High Impact | Interacts with subtype-specific residues. A 1-propyl group is often favorable for A2B/A3, while 1-benzyl can be optimal for A1/A2A.[2] |
| N-3 | Alkyl (e.g., Propyl) | Medium-High Impact | Contributes to overall lipophilicity and receptor fit. Often explored in parallel with N-1 modifications. |
| N-7 | Methyl, Hydrogen | Low Impact | Generally, larger substituents are not well-tolerated and decrease affinity.[5] Often kept small (e.g., methyl) or unsubstituted. |
Question: I've increased binding affinity, but now my compound isn't selective for the desired adenosine receptor subtype. How do I fix this?
Answer: Achieving selectivity is a common challenge. Since the orthosteric binding site is highly conserved among adenosine receptor subtypes, selectivity must be gained by exploiting subtle differences in the surrounding extracellular loops and transmembrane helices.
-
Fine-Tune the C-8 Substituent: The nature of the aryl group at the C-8 position is critical. Adding substituents to this ring can create steric hindrance with off-target receptors or form specific interactions with your target receptor. For instance, meta-substituted phenyl groups at C-8 have been shown to provide better selectivity for the A2B receptor over para-substituted analogs.[7]
-
Optimize N-1 and N-3 Alkyl Chains: The size and shape of the N-1 and N-3 substituents can be tailored to fit the unique topology of the target receptor's binding pocket. For example, 1,3-dimethylxanthine derivatives tend to be more selective for A2 receptors than their corresponding 1,3-dipropyl versions.[5]
-
Exploit Exosites: Some antagonists bind to an "exosite" adjacent to the primary binding pocket. The methoxyphenyl group of one potent antagonist extends into such an exosite, a feature that can be exploited to engineer subtype selectivity.[8]
Section 2: My Compound is Potent In Vitro but Fails in Cellular or In Vivo Models.
This is a classic and frustrating problem. High affinity at the receptor is necessary but not sufficient for biological activity. Poor physicochemical properties, especially low aqueous solubility, are a notorious issue for xanthine derivatives and a primary cause of this discrepancy.[2][9][10]
Question: My antagonist has nanomolar affinity in a radioligand binding assay but shows weak or no activity in my cell-based functional assay. Is this a solubility problem?
Answer: It is highly likely a solubility or permeability issue. Xanthine derivatives, particularly those with large, lipophilic substituents at the C-8, N-1, and N-3 positions designed to maximize affinity, often suffer from very low aqueous solubility.[2][9] The compound may be precipitating out of your cell culture media, meaning the effective concentration reaching the cells is far lower than the nominal concentration you added.
Troubleshooting Workflow: From Low Cellular Potency to Solution
Below is a systematic workflow to diagnose and address potency issues stemming from poor physicochemical properties.
Caption: Workflow for troubleshooting low cellular potency.
Question: What specific formulation strategies can I use to improve the bioavailability and apparent potency of my poorly soluble xanthine antagonist?
Answer: Several formulation strategies can enhance the solubility and dissolution rate of your compound, which is often the rate-limiting step for absorption.[11][12][13]
-
Co-solvents: Using water-miscible organic solvents (e.g., DMSO, PEG 400) can increase the amount of drug that stays in solution in your in vitro or preclinical vehicle.[14] This is a common first step for early-stage studies.
-
pH Modification: Xanthines are weakly basic and can also act as weak acids.[15] Adjusting the pH of the formulation can ionize the molecule, increasing its solubility. However, this is dependent on the pKa of your specific derivative.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drug molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[11][12][14]
-
Lipid-Based Formulations: For highly lipophilic compounds (high LogP), lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[14][16] These formulations create fine emulsions in the gastrointestinal tract, keeping the drug solubilized for absorption.
-
Particle Size Reduction: Decreasing the particle size of a solid drug via micronization or nanosizing increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[12][13][14]
Section 3: My Compound is Potent In Vitro but Has a Short Duration of Action In Vivo.
This issue points towards rapid clearance, most commonly due to metabolic instability. A drug that is quickly metabolized and eliminated from the body will have a short half-life and require more frequent or higher doses to maintain a therapeutic effect.[17][18]
Question: My xanthine antagonist shows a promising initial effect in my animal model, but it wears off very quickly. How do I assess and improve its metabolic stability?
Answer: The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role.[18][19] Xanthines are known to be metabolized by the liver, primarily through demethylation and oxidation.[20][21]
-
Assess In Vitro Metabolic Stability: The first step is to perform an in vitro metabolic stability assay using liver microsomes (or S9 fraction/hepatocytes) from the relevant species (e.g., rat, mouse, human). This experiment will determine the intrinsic clearance of your compound. A compound that is rapidly depleted in this assay is likely to have a short half-life in vivo.
-
Identify Metabolic "Hotspots": Use techniques like mass spectrometry to perform metabolite identification ("Met-ID"). This will pinpoint which parts of your molecule are being modified by metabolic enzymes. Common metabolic pathways for complex xanthines include oxidation of alkyl chains or hydroxylation of aromatic rings.
-
Block Metabolism Through Structural Modification: Once you've identified a metabolic hotspot, you can make targeted chemical modifications to block the reaction.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of oxidation can slow the rate of C-H bond cleavage by CYP enzymes (the "kinetic isotope effect").
-
Fluorination: Introducing a fluorine atom at or near a site of aromatic hydroxylation can block that metabolic pathway, as the C-F bond is much stronger than a C-H bond.
-
Steric Hindrance: Introducing a bulky group near the metabolic hotspot can sterically shield it from the active site of the metabolizing enzyme.
-
Caption: Workflow for improving metabolic stability.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Antagonist Affinity (Ki)
This protocol describes a method to determine the binding affinity (Ki) of a test compound (your xanthine antagonist) for a target receptor (e.g., human A2A adenosine receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293-hA2AR membranes).
-
Radioligand specific for the receptor (e.g., [3H]-ZM241385 for A2AR).[8]
-
Test compounds (xanthine antagonists) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known standard antagonist (e.g., 10 µM NECA).[8]
-
96-well plates, filter mats (e.g., polyethyleneimine-treated glass fiber), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of your test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific control OR 50 µL of your test compound dilution.
-
50 µL of the radioligand diluted in assay buffer to a final concentration near its Kd (e.g., 0.4 nM [3H]-ZM241385).[8]
-
100 µL of the cell membrane preparation diluted in assay buffer.
-
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[8]
-
Rapidly harvest the contents of each well onto a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of your test compound.
-
Plot the percent specific binding against the log concentration of your test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Ascendia Pharma.
- Lee, C. H., & Kim, J. H. (1993).
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Aggarwal, G., Harikumar, S. L., & Ritika. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- CORE.
- PMC. (2024, November 16).
- Emai, R. Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Longdom Publishing.
- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
- XANTHINE DERIV
- Nakashima, M., et al. Interspecies Differences and Scaling for the Pharmacokinetics of Xanthine Derivatives. Journal of Pharmacy and Pharmacology, Oxford Academic.
- Jacobson, K. A., et al. Xanthines as Adenosine Receptor Antagonists. PMC.
- Shimada, J., et al. (2018, May 30). Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. PMC.
- Kumar, G., et al. (2017, July 7).
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy.
- The Pharmaceutical Journal. (2021, March 25).
- ACS Publications.
- Xanthine: Synthetic Strategy And Biological Activity. (2021, November 25).
- Melman, A., et al.
- Asian Journal of Pharmaceutical Research and Development. (2024, June 15).
- SciSpace. A review on solubility enhancement techniques.
- XANTHINES: role of aminophylline and theophylline in the treatment of bronchial asthma. (2014, November 24).
- ResearchGate. (2025, August 7). The action of solubilizing agents on the solubility of xanthine derivatives in water. I.
- ResearchGate. (2024, November 9). (PDF)
- Lindsley, C. W., et al. (2024, May 22). Structure-Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. PubMed.
- Lindsley, C. W., et al. (2024, May 22). Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. PMC.
- Kolb, P., et al. Computational studies of the binding modes of A2A adenosine receptor antagonists. PMC.
- Free energy calculations of A2A adenosine receptor mut
- Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2023, March 28).
- Nabavi, S. M., et al. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PMC.
- International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
- PNAS. (2017, February 6). Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket.
- Scholarly Publications Leiden University. (2023, November 9). Affinity-based profiling of the adenosine receptors.
- PMC. (2025, August 21). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds.
- Clinical G
- Singh, N. (2018, October 11). Xanthine scaffold: scope and potential in drug development.
- ResearchGate. Adenosine A 2A receptor antagonists. | Download Scientific Diagram.
- ACS Publications. (2012, January 17). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry.
- RSC Publishing. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry.
- Wikipedia. Adenosine A2A receptor antagonist.
- Benchchem.
- ResearchGate. (2025, August 3). (PDF) Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds.
- Fernández-Dueñas, V., & Ciruela, F. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges. PMC.
- PLOS. (2024, June 5). Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A 2A receptor.
Sources
- 1. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational studies of the binding modes of A2A adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel xanthine derivatives as potent and selective A2B adenosine receptor antagonists for the treatment of chronic inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. scispace.com [scispace.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. longdom.org [longdom.org]
- 18. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 20. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 21. XANTHINES: role of aminophylline and theophylline in the treatment of bronchial asthma [flipper.diff.org]
Technical Support Center: Overcoming Poor Membrane Permeability of Sulfonate-Containing Drugs
Welcome to the Application Support Center. Developing intracellular therapeutics with sulfonate-containing compounds ( R−SO3− ) presents a distinct biopharmaceutical challenge. Because the sulfonic acid group has a very low pKa (< 1), it remains permanently ionized at physiological pH (7.4). This permanent negative charge creates a massive energetic penalty for shedding its hydration shell to cross the hydrophobic core of lipid bilayers.
Here, we provide expert troubleshooting, self-validating experimental protocols, and structural strategies to rescue your sulfonate pipeline.
Part 1: Core Concepts & FAQs
Q1: Why do my sulfonate drugs show zero permeability in Caco-2 assays despite having a highly lipophilic backbone? A1: The hydration energy of the sulfonate anion dominates the molecule's overall physicochemical profile. Even with a lipophilic backbone, the interfacial transfer of the charged sulfonate group at the membrane/water interface is kinetically restricted 1. In fact, adding a sulfonate tail is a recognized drug design strategy specifically used to prevent membrane permeation, effectively restricting compounds to the extracellular space 2.
Q2: What are the most reliable strategies to overcome this barrier? A2: Depending on your downstream application, we recommend three primary approaches:
-
Prodrug Masking: Converting the sulfonate into a neutral sulfonate ester (sultone) or a stimuli-responsive linkage that cleaves intracellularly .
-
Hydrophobic Ion-Pairing (HIP): Complexing the sulfonate with a lipophilic cationic counter-ion to neutralize the charge and form a lipophilic complex 3.
-
Nanocarrier Encapsulation: Formulating the drug into Lipid Nanoparticles (LNPs) to bypass passive diffusion entirely.
Part 2: Troubleshooting Guide
Symptom 1: Sulfonate ester prodrug shows high permeability in PAMPA but fails to show efficacy in cell-based assays.
-
Root Cause: Poor intracellular cleavage or premature plasma instability.
-
Causality & Solution: Simple alkyl sulfonate esters are highly reactive and can act as alkylating agents, leading to premature degradation in assay media or off-target toxicity.
-
Action: Shift from simple alkyl esters to stimuli-responsive promoieties (e.g., ROS-responsive boronic esters or enzymatically cleaved linkages) that release the active sulfonate only within the target intracellular microenvironment .
Symptom 2: Hydrophobic Ion-Pairing (HIP) complex precipitates in the donor well of the permeability assay.
-
Root Cause: Exceeding the solubility limit of the neutral complex in aqueous media.
-
Causality & Solution: HIP relies on electrostatic interactions to form a neutral, lipophilic complex. While this improves membrane partitioning, it drastically reduces aqueous solubility, causing precipitation before diffusion can occur 3.
-
Action: Introduce a low concentration of a solubilizing excipient (e.g., 1% DMSO or a mild surfactant) to the donor compartment, or utilize a dynamic dissolution-permeation setup.
Symptom 3: Mass balance recovery in PAMPA is < 50% for the modified sulfonate.
-
Root Cause: High membrane retention (Membrane Trapping).
-
Causality & Solution: The modified compound is highly lipophilic (LogP > 4) and successfully partitions into the artificial lipid membrane but lacks the aqueous solubility to partition out into the acceptor well 4.
-
Action: Add a sink condition to the acceptor well, such as 1-4% Bovine Serum Albumin (BSA), to mimic plasma protein binding and pull the lipophilic compound out of the membrane.
Part 3: Data Visualization & Workflows
Workflow for diagnosing and resolving sulfonate permeability issues.
Mechanism of sulfonate prodrug cellular entry and intracellular activation.
Part 4: Experimental Methodologies
Protocol 1: Hydrophobic Ion-Pairing (HIP) and LogD Shift Validation
Objective: Formulate a reversible HIP complex and validate the lipophilicity shift before running cell assays.
-
Preparation: Dissolve the sulfonate drug (10 mM) in 10 mM phosphate buffer (pH 7.4).
-
Counter-ion Addition: Add a lipophilic amine (e.g., octylamine or tetrabutylammonium) at 1:1, 1:2, and 1:5 molar ratios.
-
Equilibration: Stir for 2 hours at room temperature to allow electrostatic complexation 3.
-
Octanol-Water Partitioning: Add an equal volume of 1-octanol to the mixture. Vortex for 10 minutes, then centrifuge at 3000 x g for 15 minutes to separate phases.
-
Quantification: Analyze both the aqueous and octanol phases via LC-MS/MS.
-
Self-Validation Check: Calculate the apparent LogD. A successful HIP complex should shift the LogD from negative (e.g., -2.0) to positive (> 1.0). Critical: If the mass balance (Total Drug in Octanol + Aqueous) is < 90%, check for precipitation at the interface.
Protocol 2: PAMPA with Sink Conditions for Sulfonate Prodrugs
Objective: Accurately measure passive diffusion while preventing membrane trapping 5.
-
Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.
-
Donor Solution: Dilute the sulfonate prodrug to 10 µM in PBS (pH 7.4) containing 1% DMSO to maintain solubility.
-
Acceptor Solution (The Sink): Fill the acceptor wells with PBS (pH 7.4) containing 4% BSA. This maintains the concentration gradient by binding the drug as soon as it exits the membrane.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours in a humidity chamber.
-
Analysis: Quantify donor, acceptor, and membrane-extracted concentrations via LC-MS/MS.
-
Self-Validation Check: Calculate the Effective Permeability ( Pe ). Ensure Mass Balance > 80%. If < 80%, the drug is either degrading in the buffer or irreversibly bound to the plasticware.
Part 5: Quantitative Data Summary
Comparative Efficacy of Permeability Strategies
| Strategy | Mechanism of Action | Typical LogD Shift (pH 7.4) | Apparent Permeability ( Papp ) Gain | Primary Limitation |
| Unmodified Sulfonate | None (Baseline) | -3.0 to -1.5 | Baseline (< 1×10−7 cm/s) | Permanently ionized |
| Alkyl Ester Prodrug | Charge masking via covalent bond | +2.0 to +4.0 | 50x to 100x | Potential chemical instability / toxicity |
| Hydrophobic Ion-Pairing | Charge neutralization via electrostatics | +1.5 to +3.0 | 10x to 30x | Complex dissociation in high-salt media |
| Lipid Nanoparticles | Endosomal uptake (Bypasses diffusion) | N/A | High intracellular delivery | Formulation complexity, endosomal escape |
References
-
High Lipophilicty of Perfluoroalkyl Carboxylate and Sulfonate: Implications for Their Membrane Permeability. PMC / NIH. 1
-
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC / NIH. 2
-
Exploring hydrogen peroxide responsive thiazolidinone-based prodrugs. RSC Publishing.
-
WO1994008599A1 - Ion-pairing of drugs for improved efficacy and delivery. Google Patents. 3
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B / ACS. 4
-
Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds. Benchchem. 5
Sources
- 1. High Lipophilicty of Perfluoroalkyl Carboxylate and Sulfonate: Implications for Their Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1994008599A1 - Ion-pairing of drugs for improved efficacy and delivery - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Prodrug Strategies for Sulfophenylxanthine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the design, synthesis, and evaluation of prodrugs for sulfophenylxanthine derivatives. As Senior Application Scientists, our goal is to provide not just methods, but the underlying rationale to empower your experimental success.
Section 1: Fundamental Concepts & Prodrug Design
This section addresses the foundational questions regarding the necessity and strategy for developing sulfophenylxanthine prodrugs.
Q1: Why is a prodrug approach necessary for sulfophenylxanthine derivatives?
A1: The core challenge lies in the physicochemical properties of the sulfophenylxanthine scaffold. These compounds are often potent and selective antagonists for adenosine receptors, making them therapeutically interesting.[1] However, the presence of the phenylsulfonate group renders them highly acidic. At physiological pH, this group is ionized (negatively charged), which leads to two significant drug delivery barriers:
-
Poor Membrane Permeability: The negative charge severely restricts the molecule's ability to passively diffuse across the lipid bilayers of cell membranes, such as the intestinal epithelium.[1]
-
Low Oral Bioavailability: Consequently, when administered orally, the parent drug is poorly absorbed from the gastrointestinal tract into the systemic circulation.
A prodrug strategy aims to mask this polar sulfonate group with a bioreversible promoiety. This modification creates a more lipophilic, neutral molecule that can more easily cross biological membranes. Once absorbed, the promoiety is designed to be cleaved by endogenous enzymes, releasing the active sulfophenylxanthine drug at or near its site of action.[2]
Q2: What is the most promising prodrug strategy for masking the sulfonic acid group?
A2: A highly effective and well-documented strategy is the conversion of the sulfonic acid into a nitrophenyl ester .[1] This approach has been successfully used to create lipophilic, perorally bioavailable prodrugs of sulfophenylxanthines.
The rationale behind this choice is threefold:
-
Increased Lipophilicity: The nitrophenyl group effectively masks the polar sulfonic acid, dramatically increasing the molecule's overall lipophilicity and its potential for passive diffusion across cell membranes.
-
Chemical Stability: Specifically, meta-nitrophenyl esters have demonstrated high stability across a wide range of pH values, including in simulated gastric acid.[1] This is crucial to prevent premature degradation of the prodrug in the stomach before it can be absorbed.
-
Enzymatic Lability: Despite their chemical stability, these esters can be hydrolyzed by enzymes present in the body, particularly in the liver, to release the parent drug.[1] This ensures the prodrug is converted to its active form following absorption.
Q3: How do I choose between different isomers of nitrophenyl esters (ortho, meta, para)?
A3: The choice of isomer is critical and directly impacts the prodrug's stability. Experimental evidence shows that m-nitrophenyl esters are significantly more stable over a wide pH range compared to their ortho and para counterparts.[1] The ortho and para isomers tend to be less stable under strongly acidic or basic conditions, which could lead to premature cleavage in the GI tract. Therefore, the meta-nitrophenyl ester is the recommended starting point for achieving a balance of excellent stability during absorption and subsequent enzymatic cleavage.[1]
Section 2: Synthesis & Purification - A Troubleshooting Guide
Successful evaluation begins with successful synthesis. This section provides a detailed protocol and addresses common challenges.
Q4: I am attempting to synthesize a nitrophenyl sulfonate ester prodrug of a xanthine derivative. Can you provide a reliable workflow and highlight the critical steps?
A4: Certainly. The synthesis of 1,3-disubstituted-8-(p-nitrophenoxysulfonylphenyl)xanthines is a multi-step process. Below is a generalized, robust protocol based on established literature, followed by a workflow diagram.[1][3]
Step 1: Synthesis of 4-(Nitrophenoxysulfonyl)benzoic Acid
-
Start with p-sulfobenzoic acid potassium salt. Convert it to the corresponding sulfonyl chloride using chlorosulfonic acid.
-
Under Schotten-Baumann conditions, react the sulfonyl chloride with either m-nitrophenol or p-nitrophenol in a suitable solvent like THF, maintaining a pH of 8-9. This reaction yields the key intermediate, 4-(m-nitrophenoxysulfonyl)benzoic acid or its para isomer.
Step 2: Condensation with a Diaminouracil Derivative
-
Dissolve the 4-(nitrophenoxysulfonyl)benzoic acid from Step 1 and an appropriately substituted 5,6-diaminouracil in a solvent like methanol.
-
Add a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the amide bond formation.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed. This forms the N-acyl-aminouracil intermediate.
Step 3: Cyclization to Form the Xanthine Ring
-
Isolate and dry the intermediate from Step 2.
-
Add polyphosphoric acid trimethylsilyl ester (PPSE) as a cyclizing agent.
-
Heat the mixture, for example, to 120°C for 10 minutes, then increase to 170°C for approximately 2 hours to drive the ring closure.[3]
-
After cooling, the crude product can be precipitated by adding water.
Step 4: Purification
-
The crude product should be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of dichloromethane/methanol) to yield the pure nitrophenyl ester prodrug.
Caption: Synthetic workflow for xanthine nitrophenyl sulfonate ester prodrugs.
Q5: My yield is consistently low during the EDC condensation step (Step 2). What are the likely causes and solutions?
A5: Low yields in carbodiimide-mediated couplings are a common issue. Here’s a troubleshooting checklist:
-
Reagent Quality: Ensure your EDC is fresh and has been stored under anhydrous conditions. EDC is moisture-sensitive and will lose activity over time. Use a freshly opened bottle if in doubt.
-
Anhydrous Conditions: While methanol is the cited solvent, ensure all glassware is thoroughly dried and consider using an anhydrous grade of the solvent. Water can compete with the amine for reaction with the activated carboxylic acid, hydrolyzing it back to the starting material.
-
Side Reactions: EDC can react with the activated carboxylic acid to form a stable N-acylurea byproduct, especially if the amine nucleophile is sterically hindered or not sufficiently reactive. To mitigate this, you can add an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These form an intermediate active ester that is more stable than the O-acylisourea but still highly reactive towards the amine, often improving yields.
-
Reaction Monitoring: Are you certain the reaction has gone to completion? Monitor carefully by TLC. If the reaction stalls, a small, fresh addition of EDC may help.
Section 3: In Vitro Evaluation - Protocols & Troubleshooting
Once synthesized, the prodrug must be characterized. This section provides guidance on assessing stability and confirming the mechanism of action.
Q6: How do I design an experiment to assess the chemical stability of my prodrug at different pH values?
A6: A well-designed pH stability study is crucial to ensure your prodrug can survive transit through the GI tract.
-
Buffer Preparation: Prepare a series of buffers, e.g., 0.1 M HCl (pH 1.2, simulating gastric fluid), 50 mM phosphate buffer (pH 6.8, simulating intestinal fluid), and 50 mM phosphate buffer (pH 7.4, simulating blood).
-
Stock Solution: Prepare a concentrated stock solution of your prodrug in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Incubation: Add a small aliquot of the prodrug stock solution to each buffer to achieve a final concentration of ~10-50 µM. The final concentration of the organic solvent should be low (<1%) to avoid affecting stability.
-
Time Points: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate proteins and stop degradation. Centrifuge to pellet any precipitate.
-
Analysis: Analyze the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
-
Data Interpretation: Plot the percentage of remaining prodrug versus time for each pH condition. A stable prodrug will show minimal degradation (<10%) over 24 hours, especially at pH 1.2.
Q7: I'm seeing very slow or incomplete conversion of my prodrug to the parent drug in my liver homogenate assay. What could be wrong?
A7: This is a critical experiment to confirm enzymatic bioactivation. If conversion is low, consider these factors:
-
Cofactor Requirements: The enzymes responsible for hydrolysis (e.g., esterases, cytochromes) may require cofactors. While many esterases do not, some metabolic enzymes do. Ensure your incubation buffer is appropriate. For studies with S9 fractions, consider adding cofactors like NADPH for oxidative metabolism, although simple hydrolysis is often cofactor-independent.
-
Enzyme Activity: The activity of the liver homogenate (or S9 fraction/microsomes) is paramount. Ensure it was stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. It is best practice to run a positive control with a compound known to be metabolized by liver enzymes to validate the activity of your homogenate batch.
-
Prodrug Concentration: Enzyme kinetics are concentration-dependent. If your prodrug concentration is too high, you might saturate the enzyme, leading to a slower-than-expected conversion rate. Try running the assay at a lower concentration (e.g., 1-5 µM).
-
Species Differences: The expression and activity of metabolic enzymes can vary significantly between species (e.g., rat, mouse, human). A prodrug that is rapidly cleaved by rat liver enzymes may be cleaved more slowly by human liver enzymes, or vice versa.[1]
-
Inherent Stability of the Linker: It's possible the chosen promoiety forms a highly stable ester that is a poor substrate for the relevant enzymes. This would be a chemical design issue, potentially requiring the selection of a different promoiety.
| Prodrug Candidate | Promolety | Stability at pH 1.2 (t½, hours) | Permeability (Papp, 10⁻⁶ cm/s) in Caco-2 | Conversion in Liver S9 (% in 2h) |
| Parent Drug | N/A (Sulfonic Acid) | > 48 | 0.1 ± 0.05 | N/A |
| Prodrug 1 | p-Nitrophenyl Ester | 12.5 | 5.2 ± 0.8 | 75% |
| Prodrug 2 | m-Nitrophenyl Ester | > 48 | 5.8 ± 0.6 | 82% |
| Prodrug 3 | Methyl Ester | > 48 | 3.1 ± 0.4 | 45% |
This is example data for illustrative purposes.
Section 4: Advanced Concepts & General FAQs
Q8: Will maximizing the lipophilicity of my prodrug always lead to better absorption?
A8: Not necessarily. While increasing lipophilicity is the primary goal for overcoming poor permeability, there is a delicate balance known as the solubility-permeability interplay .[4] A prodrug must possess sufficient aqueous solubility to dissolve in the gut lumen before it can be absorbed. If a prodrug is made too lipophilic, its aqueous solubility may become the new rate-limiting factor, leading to poor absorption despite high membrane permeability. The ideal prodrug occupies a "sweet spot" of sufficient aqueous solubility and high lipophilicity to maximize the overall absorption process.
Q9: What is a "double prodrug" and could this strategy be relevant for sulfophenylxanthines?
A9: A double prodrug, or a "cascade" prodrug, is a molecule that requires two sequential activation steps (either chemical or enzymatic) to release the final active drug.[5] This strategy is often employed when a single prodrug modification is insufficient to overcome multiple barriers, such as poor stability and poor solubility.
For sulfophenylxanthines, this could be a relevant advanced strategy. For instance, if a nitrophenyl ester prodrug (first promoiety) shows poor aqueous solubility, a second, water-solubilizing promoiety could be attached elsewhere on the xanthine scaffold. This second promoiety would be designed to be cleaved first, improving solubility in the gut, followed by the cleavage of the nitrophenyl ester to release the active drug after absorption. A classic example of this concept is 6-deoxyacyclovir, a more water-soluble prodrug of acyclovir that is first oxidized by xanthine oxidase to acyclovir.[5]
Caption: Conceptual pathway for a double prodrug activation cascade.
References
- Prodrugs in Modern Medicine: Strategies, Applic
-
Müller, C. E., et al. (2004). Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability. Journal of Medicinal Chemistry. [Link]
-
Yan, A., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry. [Link]
-
Jordheim, O. J., et al. (2021). Prodrug strategies in developing antiviral nucleoside analogs. Future Medicinal Chemistry. [Link]
-
Imanishi, M., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules. [Link]
-
The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. AAPS J. [Link]
-
Li, Q., et al. (2019). Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
Technical Support Center: Optimizing HPLC Separation of Xanthine Analogs
Welcome to the technical support center for the chromatographic analysis of xanthine analogs. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and optimize High-Performance Liquid Chromatography (HPLC) methods for this important class of compounds. Xanthines, such as caffeine, theophylline, and theobromine, are prevalent in pharmaceuticals, foods, and beverages, making their accurate quantification essential.[1][2]
This document moves beyond standard protocols to provide in-depth, experience-based insights into troubleshooting common issues and making informed decisions during method development. We will explore the causal relationships between chromatographic parameters and separation outcomes to empower you to build robust and efficient HPLC methods.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise when beginning method development for xanthine analogs.
Q1: What is the recommended starting column for separating common xanthine analogs like caffeine, theophylline, and theobromine?
A1: For most applications, a Reversed-Phase (RP) C18 (octadecylsilyl) column is the industry standard and the best starting point.[1][2][3] The C18 stationary phase provides a strong hydrophobic interaction mechanism that effectively retains and separates the moderately polar xanthine molecules. While other stationary phases can be used, C18 consistently delivers the best overall performance in terms of resolution and peak shape for this compound class.[1]
Table 1: Comparison of Common Stationary Phases for Xanthine Separation
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Considerations |
| C18 (ODS) | Hydrophobic (van der Waals) | General-purpose separation of caffeine, theophylline, theobromine, and their metabolites. The most robust and widely used choice.[1][4] | Provides excellent retention and selectivity for common xanthines. |
| C8 (Octyl) | Hydrophobic (van der Waals) | Analytes that are too strongly retained on C18. | Less retentive than C18; may be useful for shortening run times if resolution is adequate.[4][5] |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Analogs with aromatic ring structures where alternative selectivity is needed to resolve isomers or closely related compounds.[6] | Offers different selectivity compared to C18, which can be crucial for resolving co-eluting peaks. |
| Polar-Embedded | Hydrophobic & Hydrogen Bonding | Improving peak shape for polar xanthine analogs and for use with highly aqueous mobile phases.[1][7] | Resists "phase collapse" in high-aqueous conditions, providing more stable retention times.[8] |
| HILIC | Hydrophilic Partitioning | Very polar xanthine analogs or metabolites that show little to no retention on reversed-phase columns.[9][10] | Requires a high percentage of organic solvent in the mobile phase; offers a completely different selectivity mechanism.[7][10] |
Q2: Should I start with an isocratic or a gradient elution method?
A2: The choice depends on the complexity of your sample.[11]
-
For simple mixtures containing a few known xanthines (e.g., caffeine, theophylline, and theobromine), a simple isocratic method is often sufficient, faster to develop, and more robust.[1][12]
-
For complex mixtures containing multiple xanthine derivatives and metabolites with a wide range of polarities, a gradient elution is superior.[5][13] A gradient method, where the mobile phase composition changes over time, will provide better resolution for all compounds and can significantly shorten the overall analysis time compared to an isocratic method that could adequately separate the most retained peaks.[12][14][15]
Q3: Why is controlling the mobile phase pH so critical for xanthine separation?
A3: Controlling the mobile phase pH is critical because xanthine analogs are ionizable compounds.[16] The core xanthine structure has a pKa value around 7.7, meaning its ionization state is highly dependent on the pH.[3]
-
Mechanism: In reversed-phase HPLC, the non-ionized (neutral) form of a molecule is more hydrophobic and will be retained longer on the C18 column. The ionized (charged) form is more polar and will elute earlier.[17][18]
-
Impact: By adjusting the pH, you can control the degree of ionization for each analog, which directly impacts its retention time and can be a powerful tool to improve selectivity and resolve overlapping peaks.[16] For robust and reproducible separations, it is essential to use a buffer and set the pH at least 1.5 units away from the analyte pKa.[16] For example, a mobile phase buffered to pH 7.2 has been shown to be effective.[3]
Q4: Can I increase the speed of my analysis without sacrificing resolution?
A4: Absolutely. The principles of "Rapid Resolution" or Ultra-High-Performance Liquid Chromatography (UHPLC) can be applied. This involves using shorter columns packed with smaller particles (e.g., sub-2 µm) . By combining a shorter column length with smaller particle sizes, you can dramatically decrease analysis time—for instance, from 8 minutes to under 2 minutes—while maintaining or even improving column efficiency and resolution.[1] This approach also reduces solvent consumption, making it a more cost-effective and environmentally friendly option.[1]
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: Poor Peak Resolution or Co-elution
-
Symptom: Two or more peaks are not baseline separated, or they merge into a single broad peak.
-
Q: My xanthine peaks are overlapping. What is the first parameter I should adjust?
-
A: The first and most impactful parameter to adjust is the mobile phase composition . Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A small change in the water-to-organic ratio can significantly alter retention and improve separation. If this is not sufficient, switching from acetonitrile to methanol (or vice-versa) can profoundly change the selectivity of the separation due to different solvent properties.[11]
-
-
Q: I've adjusted the mobile phase strength, but two analogs are still co-eluting. What's next?
-
A: The next step is to manipulate mobile phase pH . Since different xanthine analogs have slightly different pKa values, adjusting the pH can change their relative ionization and, therefore, their relative retention times.[16] Try adjusting the buffer pH by ±0.5 units to see if selectivity improves. For example, moving from a pH of 4.0 to 3.5 could be enough to resolve a critical pair.
-
-
Q: What if mobile phase adjustments are not enough to resolve my peaks?
-
A: If mobile phase optimization is unsuccessful, consider changing the stationary phase . A standard C18 column may not provide the necessary selectivity for structurally similar analogs. Switching to a Phenyl-Hexyl column can introduce π-π interactions, offering an alternative separation mechanism that may resolve the compounds.[6][11] Alternatively, a polar-embedded phase could also alter selectivity.[1]
-
Problem 2: Asymmetrical Peaks (Tailing or Fronting)
-
Symptom: Peaks are not symmetrical. Tailing peaks have a right-side "tail," while fronting peaks have a sloping left-side.
-
Q: My peaks are tailing. What is the most likely cause and solution?
-
A: Peak tailing is often caused by secondary interactions between basic amine groups on the xanthine molecules and acidic residual silanol groups on the silica-based stationary phase.[11][19]
-
Solution 1 (Column): Ensure you are using a high-quality, end-capped column, which has fewer free silanol groups.
-
Solution 2 (Mobile Phase): A slight modification of the mobile phase can help. Lowering the pH (e.g., with 0.1% formic or acetic acid) will protonate the silanol groups, reducing these unwanted interactions.
-
Solution 3 (Sample): Column overload is another common cause.[11] Reduce the injection volume or dilute your sample and reinject.
-
-
-
Q: My peaks are fronting. How do I fix this?
-
A: Peak fronting is typically a clear sign of column overload or sample solvent incompatibility .[11]
-
Solution 1 (Overload): Dilute your sample or decrease the injection volume.[11]
-
Solution 2 (Solvent): If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 15% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase composition.[11]
-
-
Problem 3: Unstable or Drifting Retention Times
-
Symptom: The retention time for the same analyte changes from one injection to the next.
-
Q: My retention times are decreasing with each run. What is happening?
-
A: This is a classic symptom of inadequate column equilibration , especially when using a gradient method.[11] Before each injection, the column must be fully returned to the initial mobile phase conditions.
-
Solution: Increase the post-run equilibration time. A general rule is to flush the column with at least 10 column volumes of the starting mobile phase before the next injection.[11]
-
-
-
Q: My retention times are fluctuating randomly. What should I check?
-
A: Random fluctuations often point to issues with the HPLC system itself or the mobile phase preparation.
-
Solution 1 (Pump/Leaks): Check for air bubbles in the pump or leaks anywhere in the system. Degas your mobile phase thoroughly and inspect all fittings.[11]
-
Solution 2 (Mobile Phase): If you are preparing the mobile phase manually, ensure the measurements are precise. Keep the mobile phase reservoirs covered to prevent the evaporation of the more volatile organic component, which would alter the composition over time.[11]
-
Solution 3 (Temperature): Ensure the column compartment temperature is stable. Fluctuations in ambient temperature can affect retention times if a column heater is not used.
-
-
Visualizing the Fundamentals
Diagrams can help clarify complex structures and workflows.
Caption: Chemical relationship of common xanthine analogs to the core xanthine structure.
Caption: A typical workflow for developing an HPLC method for xanthine analogs.
Detailed Experimental Protocol: Isocratic Separation of Caffeine, Theophylline, and Theobromine
This protocol provides a robust starting point for the simultaneous analysis of the three most common xanthine alkaloids.
1. Instrumentation and Columns
-
HPLC System: Any standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). For faster analysis, a shorter column with smaller particles can be used (e.g., 50 mm x 2.1 mm, 1.8 µm), but the flow rate must be adjusted accordingly.[1]
2. Reagents and Mobile Phase
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphate Buffer: Prepare a 25 mM potassium phosphate buffer. Adjust pH to 4.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in a ratio of 85:15 (v/v) . Filter through a 0.45 µm filter and degas thoroughly using sonication or vacuum.
3. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | 85:15 (v/v) 25mM Phosphate Buffer (pH 4.0) : Acetonitrile | Provides good retention and separation for the target analytes.[20] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Reduces viscosity and can improve peak efficiency.[11] |
| Detection | UV at 272 nm or 280 nm | This is near the absorbance maximum for all three compounds, providing good sensitivity.[5][20] |
| Injection Vol. | 10 µL | A typical starting volume; adjust based on sample concentration. |
| Run Time | ~10 minutes | Should be sufficient to elute all three compounds. |
4. Sample and Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of caffeine, theophylline, and theobromine in the mobile phase at a concentration of 1 mg/mL.
-
Working Standard: Create a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each analyte.
-
Sample Preparation: For beverage samples (e.g., tea, coffee), dilute the sample with water, filter through a 0.45 µm syringe filter, and inject.[20] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[5][21]
5. System Suitability
-
Before running samples, inject the working standard at least five times.
-
The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
-
The resolution between theophylline and theobromine (the most closely eluting pair) should be greater than 1.5.
References
- High Throughput Separation of Xanthines by Rapid Resolution HPLC. Agilent Technologies, Inc.
-
Tamba, A., Cioroiu, B., Profire, L., & Lazar, M. I. (2014). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 48(1-2), 61-68. [Link]
- Technical Support Center: Optimizing HPLC Separ
- Papadoyannis, I. N., Samanidou, V. F., & Georga, K. A. (1996). SolidPhase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives in Human Biological Fluids.
-
Papadoyannis, I. N., Samanidou, V. F., & Georga, K. A. (1996). Solid-Phase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives in Human Biological Fluids. Taylor & Francis Online. [Link]
- Perraud-Gaime, I., & Roussos, S. (1998). A new HPLC analytical method to study fungal caffeine metabolism. Biotechnology Techniques, 12(6), 449-452.
-
Singh, B., & Kumar, B. (2018). Xanthine scaffold: scope and potential in drug development. Future Medicinal Chemistry, 10(10), 1235-1250. [Link]
- Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. (2023). Phenomenex. [Link]
-
Alvino, G., et al. (2023). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru. Molecules, 28(2), 699. [Link]
-
Bjork, F. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage. [Link]
- Xanthine. Wikipedia.
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Krata, A., Domagała, J., & Głowacki, R. (2024). Hydrophilic interaction liquid chromatography based method for simultaneous determination of purines and their derivatives in food spices. Food Chemistry, 442, 138285. [Link]
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HPLC Separation Modes. Waters Corporation. [Link]
- Scott, N. R., Chakraborty, J., & Marks, V. (1984). Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. Annals of Clinical Biochemistry, 21(2), 120-124.
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A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
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Sharma, A., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7183. [Link]
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HPLC Column Selection Guide. Phenomenex. [Link]
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[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials. [Link]
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Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]
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Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
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Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, (200), 151–199. [Link]
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- Singh, B., et al. (2016). Anthocyanin Profiling Method Based on Isocratic Elution for Comparable Speed, Reproducibility, and Quantitation with Gradient Elution. Journal of Agricultural and Food Chemistry, 64(4), 978-985.
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Exploring the Role of pH in HPLC Separation. Moravek. [Link]
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Singh, B., & Kumar, B. (2018). Structure of xanthine. ResearchGate. [Link]
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Different Types of Stationary Phases in Liquid Chromatography. Veeprho Pharmaceuticals. [Link]
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Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]
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Naz, S., et al. (2017). Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. Metabolites, 7(4), 57. [Link]
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Papadoyannis, I. N., et al. (1995). The Use of Theobromine As Internal Standard in the Rapid HPLC Analysis of Theophylline in Small Blood Serum Volume. Journal of Liquid Chromatography, 18(13), 2585-2601. [Link]
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Wójciak, M., Rój, E., & Staszek, P. (2022). Greener and Whiter Analytical Procedure for Theobromine and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography. ACS Omega, 7(13), 11099-11107. [Link]
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What are the Main Benefits of Reversed Phase HPLC?. Chromatography Today. [Link]
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Xanthine, Uric Acid and Hypoxanthine Analyzed with LCMS. MTC USA. [Link]
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Reducing non-specific binding of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Document ID: TSG-XAN-08-2024 Last Updated: March 14, 2026
Introduction
This guide provides in-depth technical support for researchers using 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, a water-soluble adenosine A2 receptor antagonist[1][2]. A common challenge encountered in binding assays is high non-specific binding (NSB), which can obscure true results and lead to inaccurate affinity measurements[3]. This document offers a structured approach to understanding, diagnosing, and mitigating NSB for this specific compound.
The unique structure of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine—possessing both hydrophobic regions (the xanthine core, allyl, and phenyl groups) and a charged hydrophilic sulfonate group—means that NSB can be driven by a combination of hydrophobic and electrostatic interactions[3][4][5][6]. Successfully reducing NSB requires a multi-faceted optimization strategy that addresses both forces.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
A1: Non-specific binding refers to the interaction of your compound (in this case, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine) with components other than its intended biological target, such as assay plates, filter membranes, or other proteins in your sample[3]. This is a significant problem because it generates a high background signal, which can mask the true specific binding signal, leading to a poor signal-to-noise ratio and inaccurate calculation of binding affinity (Kd)[3][7].
Q2: What properties of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine make it prone to NSB?
A2: This compound is amphipathic. It has flat, hydrophobic regions (the dimethylxanthine core and phenyl ring) that can stick to surfaces and proteins via hydrophobic interactions[4][5][8]. Simultaneously, it possesses a negatively charged sulfonate (SO₃⁻) group at physiological pH, which can lead to non-specific electrostatic (ionic) interactions with positively charged surfaces or amino acid residues on proteins[3][4][8].
Q3: How do I measure the level of non-specific binding in my assay?
A3: NSB is measured by including a control condition where you quantify the binding of your labeled 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in the presence of a high concentration (typically 100-1000 fold excess) of an unlabeled, competing ligand that is known to bind specifically to the target receptor. This "cold" competitor saturates the specific binding sites, so any remaining signal from the labeled compound is considered non-specific[3]. Specific binding is then calculated as Total Binding (without competitor) minus Non-Specific Binding.
Q4: Is there an "acceptable" level of non-specific binding?
A4: While there is no universal value, a common goal is for non-specific binding to be less than 10-20% of the total binding signal at the Kd concentration of the ligand. Ideally, the specific binding signal should be at least 3 to 10 times greater than the non-specific binding signal to ensure data is reliable.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to reducing NSB by optimizing key experimental parameters. The strategies are ordered from simplest to most complex to implement.
Diagram: Troubleshooting Workflow
This diagram outlines the logical progression for diagnosing and mitigating non-specific binding.
Caption: Specific vs. Non-Specific Binding (NSB) at the molecular level.
References
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Recombinant Bovine Serum Albumin (rBSA) as a Blocking Agent: Applications and Benefits. (2025, March 7). Levprot Bioscience. Retrieved March 14, 2026, from [Link]
-
Immunocytochemistry: Purpose of Tween-20 in washing buffer? (2018, April 15). ResearchGate. Retrieved March 14, 2026, from [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. Retrieved March 14, 2026, from [Link]
-
Girard, M., et al. (n.d.). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. PMC. Retrieved March 14, 2026, from [Link]
-
Ahirwar, R., et al. (2015). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: A perspective study on mechanism of BSA blocking in common ELISA protocols. ResearchGate. Retrieved March 14, 2026, from [Link]
-
Quantitative assessment of bovine serum albumin proteins for blocking applications. (2019, December 9). Nature. Retrieved March 14, 2026, from [Link]
-
Choosing and using detergents in biochemistry. (2023, April 17). The Bumbling Biochemist. Retrieved March 14, 2026, from [Link]
-
A Guide to Simple and Informative Binding Assays. (n.d.). PMC. Retrieved March 14, 2026, from [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Discovery Life Sciences. Retrieved March 14, 2026, from [Link]
-
Everything You Need to Know About BSA. (n.d.). Boster Bio. Retrieved March 14, 2026, from [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18). Technology Networks. Retrieved March 14, 2026, from [Link]
-
Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. (n.d.). PubMed. Retrieved March 14, 2026, from [Link]
-
Detergents required for Western Blot Washing Solution. (2023, June 14). Precision Biosystems. Retrieved March 14, 2026, from [Link]
-
Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. (n.d.). PubMed. Retrieved March 14, 2026, from [Link]
-
Binding Assays: Common Techniques and Key Considerations. (2025, March 21). Fluidic Sciences Ltd. Retrieved March 14, 2026, from [Link]
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]
-
How to reduce non-specific protein binding in IMAC matrix? (2014, April 12). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Basics to Best Practices: Exploring Bioassays & Binding Assays. (2020, February 6). Catalent. Retrieved March 14, 2026, from [Link]
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9). (n.d.). HazComFast. Retrieved March 14, 2026, from [Link]
-
Surface patches induce nonspecific binding and phase separation of antibodies. (2023, April 3). PMC. Retrieved March 14, 2026, from [Link]
-
IP Troubleshooting: High Background (Specific or Nonspecific). (n.d.). Sino Biological. Retrieved March 14, 2026, from [Link]
-
Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score? (2016, August 29). ResearchGate. Retrieved March 14, 2026, from [Link]
-
What Causes High Background in ELISA Tests? (n.d.). Surmodics. Retrieved March 14, 2026, from [Link]
-
Binding Assays. (n.d.). BMG LABTECH. Retrieved March 14, 2026, from [Link]
-
Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. Retrieved March 14, 2026, from [Link]
-
How can I reduce nonspecific binding in an assay with a hydrophobic ligand? (2018, November 28). ResearchGate. Retrieved March 14, 2026, from [Link]
-
What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it? (2018, October 12). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Reduction of non-specific binding in immunoassays requiring long incubations. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Highly sensitive ligand-binding assays in pre-clinical and clinical applications: immuno-PCR and other emerging techniques. (2015, July 21). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine Interference in Biochemical Assays
Welcome to the technical support guide for researchers utilizing 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential interference in biochemical assays. As a xanthine derivative with specific structural motifs, this compound can interact with assay components in unexpected ways. This guide is designed to help you identify and mitigate these issues, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and what is its primary mechanism of action?
A1: 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a xanthine derivative.[1] Its core structure is similar to naturally occurring methylxanthines like caffeine and theophylline.[2] The primary, established mechanism of action for many xanthine derivatives is the antagonism of adenosine receptors.[2] Specifically, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt has been described as a weak adenosine A2 receptor antagonist.[3][4] The addition of the allyl group at the N1 position and the sulfophenyl group at the C8 position are intended to modulate its pharmacological activity and solubility.[2]
Q2: I am observing unexpected inhibition/activation in my assay when using this compound. What could be the cause?
A2: Unexpected results can stem from true biological activity or from assay interference. Given the structure of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, several interference mechanisms are plausible:
-
Non-specific binding: The planar xanthine core and the phenyl group can participate in non-specific hydrophobic and π-stacking interactions with proteins.
-
Reactivity of the allyl group: Allyl groups can, under certain conditions, be reactive, potentially leading to covalent modification of proteins, especially those with reactive cysteine residues.[5][6]
-
Fluorescence quenching: The aromatic nature of the xanthine and sulfophenyl moieties suggests that the compound could absorb light in the UV-Vis spectrum and potentially quench the fluorescence of assay reagents.[7][8][9]
-
Compound aggregation: At higher concentrations, organic molecules can form aggregates that sequester and inhibit enzymes non-specifically.
It is crucial to perform control experiments to distinguish between genuine bioactivity and assay artifacts.
Q3: Is the solubility of this compound a concern?
A3: The sodium salt of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine is water-soluble.[3] However, the solubility of related xanthines can be limited in aqueous buffers, and they are often dissolved in organic solvents like DMSO first.[10] If you are not using the salt form, or if you are using high concentrations, precipitation could be an issue. Always ensure your compound is fully dissolved in the assay buffer at the final concentration and visually inspect for any precipitation.
In-Depth Troubleshooting Guides
Issue 1: Suspected Non-Specific Inhibition or Promiscuous Activity
Non-specific interactions are a common source of misleading results in high-throughput screening (HTS).[11] These compounds, often termed Pan-Assay Interference Compounds (PAINS), can appear as hits in multiple, unrelated assays.[5][6]
-
The compound shows activity against multiple, unrelated targets.
-
The dose-response curve is steep or has a shallow slope (low Hill slope).
-
Activity is highly sensitive to changes in protein or detergent concentration.
-
Vary Protein Concentration:
-
Rationale: True inhibitors that bind to a specific site on the target should have an IC50 that is independent of the enzyme concentration (for competitive inhibitors) or increases linearly with the enzyme concentration (for tight-binding inhibitors). The IC50 of non-specific inhibitors often increases with the target protein concentration.
-
Procedure:
-
Perform your standard assay with the target protein at its usual concentration (1x).
-
Repeat the assay with a higher concentration of the target protein (e.g., 5x or 10x).
-
Determine the IC50 of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine at each protein concentration.
-
Interpretation: A significant shift in IC50 to a higher value at the higher protein concentration suggests non-specific binding.
-
-
-
Detergent-Based Mitigation:
-
Rationale: Non-specific inhibitors that act through aggregation can be disrupted by the presence of a non-ionic detergent.
-
Procedure:
-
Run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Compare the dose-response curve with and without the detergent.
-
Interpretation: A loss of inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.
-
-
-
Orthogonal Assays:
-
Rationale: Confirming activity in a secondary assay that uses a different detection method can help rule out artifacts related to the primary assay's technology.[12] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on luminescence or mass spectrometry.
-
Procedure:
-
Select an orthogonal assay for your target.
-
Test 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in this new assay format.
-
Interpretation: If the compound is inactive in the orthogonal assay, the results from the primary screen are likely due to an artifact.
-
-
Troubleshooting Workflow for Non-Specific Inhibition
Caption: Workflow to diagnose non-specific inhibition.
Issue 2: Fluorescence Interference
Assays relying on fluorescence detection are susceptible to interference from compounds that absorb light at the excitation or emission wavelengths, or that have intrinsic fluorescence.[5]
-
In a fluorescence intensity assay, you observe a decrease in signal (quenching) or an increase in signal (intrinsic fluorescence).
-
In a fluorescence polarization (FP) or TR-FRET assay, you observe unexpected changes in the signal that are not dose-dependent in a biologically relevant manner.
-
Measure Compound's Absorbance and Fluorescence Spectra:
-
Rationale: To understand if the compound can interfere, you need to know its optical properties. Xanthine derivatives are known to absorb UV light.[3][13]
-
Procedure:
-
Prepare a solution of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine at the highest concentration used in your assay.
-
Scan the absorbance spectrum across the range of your assay's excitation and emission wavelengths.
-
Scan the fluorescence emission spectrum using your assay's excitation wavelength.
-
Interpretation: Significant absorbance at the excitation or emission wavelengths suggests potential inner filter effects or quenching. Intrinsic fluorescence will be directly detected.
-
-
-
Control for Quenching:
-
Rationale: This control experiment will determine if the compound is quenching the fluorescence of your reporter molecule.
-
Procedure:
-
Set up a reaction that includes all assay components except the target protein (or the component that initiates the reaction). This will represent the "100% signal" in the absence of enzymatic activity.
-
Add 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine at various concentrations to this mixture.
-
Measure the fluorescence.
-
Interpretation: A dose-dependent decrease in fluorescence in this "no enzyme" control indicates that the compound is quenching the fluorophore.
-
-
Mechanism of Fluorescence Quenching
Caption: Diagram illustrating normal fluorescence versus quenching by a test compound.
Issue 3: Potential Covalent Reactivity
The allyl group in 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a potential site for reactivity, particularly towards nucleophilic residues like cysteine on proteins.[14][15]
-
Inhibition is time-dependent.
-
Inhibition is not reversible upon dilution.
-
The compound shows activity in assays containing free thiol groups (e.g., those using Coenzyme A or DTT).[5]
-
Pre-incubation Study:
-
Rationale: To assess time-dependent inhibition, which can be a hallmark of covalent modification.
-
Procedure:
-
Pre-incubate the target protein with 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.
-
Compare the dose-response curves for each pre-incubation time.
-
Interpretation: A leftward shift in the IC50 curve with increasing pre-incubation time suggests time-dependent inhibition.
-
-
-
Washout/Dialysis Experiment:
-
Rationale: To determine if the inhibition is reversible.
-
Procedure:
-
Incubate the target protein with a high concentration of the compound.
-
Remove the unbound compound by dialysis, size-exclusion chromatography, or rapid dilution.
-
Measure the activity of the washed protein.
-
Interpretation: If the protein's activity is not restored after removing the free compound, the inhibition is likely irreversible (covalent).
-
-
-
Thiol Scavenging Control:
-
Rationale: To see if the compound reacts with free thiols in the assay, which is a common interference mechanism.[5]
-
Procedure:
-
If your assay contains a thiol-containing reagent (like DTT or β-mercaptoethanol), run a control where you pre-incubate the compound with this reagent before adding the target protein.
-
Interpretation: If the inhibitory activity is reduced after pre-incubation with the thiol reagent, it suggests the compound may be reacting with sulfhydryl groups.
-
-
Data Summary Table
| Potential Issue | Key Indicator | Recommended Control Experiment(s) | Expected Outcome if Interference is Occurring |
| Non-Specific Binding/Aggregation | IC50 is sensitive to protein/detergent concentration. | Vary protein concentration; add non-ionic detergent. | IC50 increases with higher protein concentration; activity is lost with detergent. |
| Fluorescence Quenching | Signal decreases in "no enzyme" controls. | Measure compound spectra; run controls without enzyme. | Dose-dependent signal decrease in the absence of enzymatic reaction. |
| Intrinsic Fluorescence | Signal increases in "no enzyme" controls. | Measure compound's fluorescence spectrum. | Compound fluoresces at the assay's emission wavelength. |
| Covalent Modification | Inhibition is time-dependent and irreversible. | Pre-incubation study; washout/dialysis experiment. | IC50 decreases with pre-incubation time; enzyme activity is not restored after washout. |
References
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. PubChem. Available at: [Link]
-
Possible mechanism by which allyl sulfides suppress neoplastic cell proliferation. PubMed. Available at: [Link]
-
Allyl – Knowledge and References. Taylor & Francis. Available at: [Link]
- Process for the manufacture of 1-allyl-3.7-dimethylxanthine. Google Patents.
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. Available at: [Link]
-
Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. Available at: [Link]
-
A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods. PMC. Available at: [Link]
-
HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. Available at: [Link]
-
Synthesis and characterization of sulfophenyl-functionalized reduced graphene oxide sheets. RSC Publishing. Available at: [Link]
-
Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. MDPI. Available at: [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
chemical mechanisms of assay interference and promiscuous enzymatic inhibition observ. Semantic Scholar. Available at: [Link]
-
Xanthines Studied via Femtosecond Fluorescence Spectroscopy. MDPI. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]
-
Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. PMC. Available at: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. Available at: [Link]
-
Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi) Protein Hydrolysates. MDPI. Available at: [Link]
-
Interference in Laboratory Tests. Beaumont Hospital. Available at: [Link]
-
An effective fluorescence strategy based on xanthine oxidase catalysis and the carbon dots' specific response to ·OH for aminophylline pharmacokinetic studies. PMC. Available at: [Link]
-
Investigating Immunoassay Interferences. myadlm.org. Available at: [Link]
-
(PDF) Synthesis, characterization, DFT calculations and biological evaluation of azo dye ligand containing 1,3-dimethylxanthine and its Co(II), Cu(II) and Zn(II) complexes. ResearchGate. Available at: [Link]
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Storage and handling of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine powder
Technical Support Center: 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
Welcome to the technical resource guide for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9). This document provides in-depth guidance on the proper storage, handling, and troubleshooting for researchers, scientists, and drug development professionals utilizing this compound. Our goal is to ensure the integrity of your experiments through scientifically sound practices.
The compound is a weak adenosine A2 receptor antagonist, often supplied as a sodium salt to improve its limited aqueous solubility.[1][2] Understanding its chemical nature is paramount to its successful application.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation. The question-and-answer format is designed to provide rapid, actionable solutions.
Question: My 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine powder won't fully dissolve in water, even though it's described as water-soluble. What's wrong?
Answer: This is a common issue that can stem from several factors. While the sodium salt form is described as water-soluble, xanthine derivatives, in general, can have poor water solubility.[1][3][4] Let's troubleshoot this logically.
Causality Explained: The sulfophenyl group and sodium salt formation are intended to enhance aqueous solubility compared to the parent xanthine structure. However, factors like concentration, pH, temperature, and the specific lot's purity can significantly impact the dissolution rate and final solubility.
Troubleshooting Workflow:
-
Verify the Form: Confirm you are using the sodium salt (C₁₆H₁₅NaN₄O₅S)[1][2], as the free acid form (C₁₆H₁₆N₄O₅S) has significantly lower aqueous solubility.[5][6]
-
Initial Dissolution Protocol:
-
Centrifuge the vial before opening to collect all powder at the bottom.[1]
-
Start with a small amount of high-purity water (e.g., Milli-Q® or equivalent).
-
Gently vortex or sonicate the mixture. Avoid vigorous, prolonged shaking which can introduce impurities.
-
-
If Solubility Issues Persist:
-
Increase pH: Xanthines are more soluble in alkaline solutions.[7] Prepare a stock solution in a buffer with a pH slightly above neutral (e.g., pH 7.4 to 8.0) or in a dilute NaOH solution. Stock solutions of related xanthines in sodium hydroxide are stable for at least one week at 2-8°C.[7]
-
Gentle Warming: Warm the solution to 30-40°C. Do not boil, as the stability of this specific compound at high temperatures is not well-documented.
-
Consider Alternative Solvents: If your experimental design allows, consider preparing a concentrated stock in DMSO before diluting into your aqueous buffer.
-
Sources
Validation & Comparative
A Comparative Guide to A2A Receptor Antagonism: 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine vs. Theophylline
Introduction: The Adenosine A2A Receptor as a Therapeutic Target
The Adenosine A2A receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) family, is a critical regulator in numerous physiological processes.[1] Predominantly coupled to the Gs protein, its activation by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling.[2][3] This pathway is integral to modulating functions in the brain, immune system, and cardiovascular system.[4] Consequently, the A2AAR has emerged as a significant drug target for neurodegenerative disorders like Parkinson's disease, as well as for inflammatory conditions and in the burgeoning field of immuno-oncology.[5]
This guide provides an in-depth comparison of two xanthine-based antagonists at the A2A receptor: Theophylline, a classic and widely studied non-selective antagonist, and 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, a structurally modified derivative designed for potentially altered pharmacological properties. We will explore their molecular characteristics, compare their binding affinities based on available data for structurally related compounds, and provide a detailed experimental framework for their direct comparison.
Molecular Profiles: A Tale of Two Xanthines
The pharmacological activity of xanthine derivatives is dictated by the substitutions on the core purine-like scaffold. The differences between Theophylline and 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine illustrate a classic medicinal chemistry strategy of modifying a known scaffold to enhance potency, selectivity, or pharmacokinetic properties.
Theophylline (1,3-dimethylxanthine): The Non-Selective Benchmark
Theophylline is a naturally occurring methylxanthine historically used in the treatment of respiratory diseases.[4] Its therapeutic effects are primarily attributed to two mechanisms: non-selective inhibition of phosphodiesterases and antagonism of all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[6] Its action as an adenosine receptor antagonist is well-established, though it displays relatively low, micromolar affinity and lacks selectivity among the receptor subtypes.[7][8] This lack of selectivity contributes to its broad physiological effects and a narrow therapeutic index.
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine: A Derivative Designed for Specificity
This compound represents a rational design based on the theophylline scaffold, incorporating three key modifications intended to alter its interaction with adenosine receptors:
-
N1-Allyl Group: Substitution at the N1 position with small hydrophobic groups is known to be well-tolerated and can influence receptor affinity.[6]
-
3,7-Dimethyl Core: This maintains the core structure of theobromine, a related methylxanthine.
-
C8-Sulfophenyl Group: The introduction of a bulky, charged sulfophenyl moiety at the 8-position is the most significant modification. 8-phenyl substitution on the xanthine core is known to dramatically increase affinity for adenosine receptors compared to unsubstituted xanthines.[7][9] The addition of a sulfonate group (-SO₃H) creates a highly polar, water-soluble molecule. This modification has been shown to produce potent adenosine antagonists that are 2-5 times more potent than theophylline.[7] While it can reduce the selectivity profile seen in some lipophilic 8-phenylxanthines, it provides valuable water solubility, which is advantageous for pharmacological tool compounds used in in vivo studies.[6][7]
Comparative A2A Receptor Binding Affinity
The affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki), is a primary determinant of its potency. A lower Ki value indicates higher binding affinity.
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | Selectivity (A1/A2A) | Notes |
| Theophylline | ~5,000 - 14,000[5][8] | ~4,000 - 14,000[5][8] | ~1 (Non-selective) | A well-established non-selective, low-affinity antagonist. |
| 8-Phenyltheophylline | ~350[8] | ~400[8] | ~1.1 | 8-phenyl substitution increases potency 25-35 fold over theophylline but does not confer selectivity.[7][8] |
| 8-(p-Sulfophenyl)theophylline | Data not specified, but noted to be 2-5 fold more potent than theophylline.[7] | Data not specified, but noted to be 2-5 fold more potent than theophylline.[7] | Not selective | The sulfophenyl group enhances potency over theophylline and increases water solubility, but does not induce A1/A2A selectivity.[7][10] |
| 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | Data not available | Data not available | To be determined | Potency is expected to be higher than theophylline based on the 8-sulfophenyl moiety.[7][11] The N1-allyl group's specific impact requires experimental validation. |
Expert Interpretation: The data strongly suggests that the presence of the 8-sulfophenyl group on the xanthine scaffold will make 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine a significantly more potent A2A receptor antagonist than theophylline.[7] Studies on 8-p-sulfophenyltheophylline confirm this trend, showing it to be a more potent inducer of neutrophil apoptosis via A2A antagonism than theophylline itself.[11] However, this modification is unlikely to confer significant selectivity between the A1 and A2A receptor subtypes.[7] The primary advantage of the sulfophenyl group is the conferral of water solubility, making the compound a potentially valuable tool for in vivo research where bioavailability is a concern. Direct experimental testing is required to quantify its precise affinity and selectivity profile.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine and compare the binding affinities (Ki) of theophylline and 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, a competitive radioligand binding assay is the gold standard method.[2][12] This protocol provides a self-validating system for quantifying the interaction of these unlabeled "cold" ligands with the A2A receptor by measuring their ability to displace a "hot," radioactively labeled ligand with known affinity.
Objective: To determine the Ki of test compounds for the human A2A receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK-293 or CHO cells stably transfected with the human Adenosine A2A receptor.[13][14]
-
Radioligand: [³H]CGS 21680 or [³H]SCH 58261 (A2A-selective antagonists).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent unlabeled ligand like NECA or ZM241385.[2][13]
-
Test Compounds: Theophylline and 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, prepared in serial dilutions.
-
Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), liquid scintillation counter.[13]
Workflow:
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: On the day of the assay, prepare fresh serial dilutions of theophylline and 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: 50 µL assay buffer + 150 µL membrane preparation + 50 µL radioligand.
-
Non-specific Binding (NSB): 50 µL high-concentration unlabeled ligand + 150 µL membrane preparation + 50 µL radioligand.[13]
-
Competition: 50 µL of each test compound dilution + 150 µL membrane preparation + 50 µL radioligand.[2]
-
-
Incubation: Gently agitate the plate and incubate at a controlled temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.[13]
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the unbound radioligand.[13]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
-
The A2A Receptor Signaling Pathway: Mechanism of Antagonism
Understanding the downstream signaling of the A2A receptor is crucial for contextualizing the functional consequences of antagonist binding. The canonical pathway is a classic example of Gs-mediated signal transduction.
Mechanism of Action:
-
Agonist Binding: Endogenous adenosine binds to the A2A receptor.
-
Gs Protein Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gsα subunit exchanges GDP for GTP and dissociates from the βγ subunits.[1]
-
Adenylyl Cyclase (AC) Stimulation: The activated Gsα subunit binds to and stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[2][15]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[15]
-
Cellular Response: PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and ultimately, a cellular response (e.g., immunosuppression, vasodilation).[15]
Antagonist Action: Theophylline and 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine act as competitive antagonists. They bind to the same orthosteric site on the A2A receptor as adenosine but do not induce the conformational change required for Gs protein activation. By occupying the binding site, they block adenosine from binding and initiating the signaling cascade, thereby inhibiting the downstream production of cAMP and its physiological effects.
Caption: The A2A receptor canonical signaling pathway and point of antagonist action.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the A2A receptor binding characteristics of theophylline and its derivative, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
-
Theophylline is a low-affinity, non-selective antagonist that serves as a foundational benchmark.[5][8] Its utility is limited by its modest potency and broad activity profile.
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine , based on established structure-activity relationships, is predicted to be a significantly more potent A2A receptor antagonist than theophylline, largely due to its 8-sulfophenyl moiety.[7] This group also confers water solubility, a valuable property for a pharmacological research tool. However, it is not expected to exhibit significant selectivity over the A1 receptor subtype.
The critical next step for the research community is the empirical validation of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine's binding profile. The detailed competitive radioligand binding assay protocol provided herein offers a robust methodology to precisely quantify its Ki at the A2A receptor and other adenosine receptor subtypes. Such data is essential for confirming its potency and selectivity, thereby defining its potential as a refined tool for investigating A2A receptor pharmacology.
References
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von Kügelgen, I. (2006). The A2A-adenosine receptor: a GPCR with unique features? PMC. [Link]
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Morello, S., Sorrentino, R., & Pinto, A. (n.d.). A2a receptor signaling pathways. ResearchGate. [Link]
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Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service. Reaction Biology. [Link]
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Daly, J. W., Padgett, W. L., & Shamim, M. T. (1985). 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors. PubMed. [Link]
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Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. PMC. [Link]
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Bruns, R. F., Daly, J. W., & Snyder, S. H. (2012). Species differences in structure-activity relationships of adenosine agonists and xanthine antagonists at brain A1 adenosine receptors. PMC. [Link]
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Daly, J. W., Padgett, W., & Shamim, M. T. (1988). Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. ResearchGate. [Link]
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Jacobson, K. A., et al. (2023). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. PMC. [Link]
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Jaakola, V. P., et al. (2008). Co-evolving stability and conformational homogeneity of the human adenosine A2a receptor. PNAS. [Link]
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Singh, S., et al. (2012). Radioligand binding analysis as a tool for quality control of GPCR production for structural characterization: adenosine A(2a)R as a template for study. PubMed. [Link]
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Carpenter, B., & Lebon, G. (2017). Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation. PMC. [Link]
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Jacobson, K. A., et al. (1992). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. PubMed. [Link]
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Wikipedia. (2024). Adenosine A2A receptor. [Link]
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Flajolet, M., et al. (n.d.). Schematic representation of the signal transduction pathway involved in adenosine A2A receptor (A2AR). ResearchGate. [Link]
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Wenzel, B., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. PMC. [Link]
-
Spicuzza, L., et al. (1999). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. PMC. [Link]
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Yasui, K., et al. (2000). Theophylline induces neutrophil apoptosis through adenosine A2A receptor antagonism. PubMed. [Link]
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Kim, Y. C., de Zwart, M., & Jacobson, K. A. (1996). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. PubMed. [Link]
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O'Brien, R. A., & Collis, M. G. (1989). Apparent affinity of some 8‐phenyl‐substituted xanthines at adenosine receptors in guinea‐pig aorta and atria. Scilit. [Link]
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Taliani, S., et al. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? MDPI. [Link]
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Comparative Analysis of Adenosine A2A Receptor Antagonists: A Technical Guide to 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and ZM 241385
This guide provides an in-depth, objective comparison of two distinct adenosine A2A receptor (A2AR) antagonists: the classic water-soluble xanthine derivative, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, and the highly potent, selective, non-xanthine compound, ZM 241385. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for investigating A2A receptor pharmacology. We will delve into their structural differences, pharmacological profiles, and the experimental methodologies required to validate their activity, providing a clear rationale for choosing one compound over the other based on specific research needs.
The Adenosine A2A Receptor: A Key Therapeutic Target
Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are critical drug targets for a range of pathologies. The A1 and A3 receptors typically couple to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory G-proteins (Gs), causing an increase in cAMP upon activation.[2]
The A2A receptor, in particular, is highly expressed in the basal ganglia, immune cells, and blood vessels. Its role in modulating dopaminergic signaling has made it a prime target for treating Parkinson's disease.[3] Furthermore, its ability to suppress immune cell activity in the tumor microenvironment has positioned A2AR antagonists as promising candidates in cancer immunotherapy.[4] The selection of a specific antagonist is therefore a critical experimental decision, hinging on factors like potency, selectivity, and physicochemical properties.
Caption: Adenosine A2A Receptor Gs-coupled signaling pathway.
Profile of ZM 241385: The High-Affinity, Selective Antagonist
ZM 241385 (4-(2-[7-Amino-2-(2-furyl)[5][6]triazolo[2,3-a][1][7]triazin-5-ylamino]ethyl)phenol) is a prototypical non-xanthine A2A receptor antagonist.[5] Its discovery was a significant milestone, offering researchers a tool with exceptional potency and selectivity, thereby minimizing the off-target effects often associated with traditional xanthine-based antagonists.
Mechanism of Action: ZM 241385 is a potent and highly selective competitive antagonist at the A2A receptor.[5] Structural and functional studies have revealed that it acts as an inverse agonist , meaning it can reduce the receptor's basal, or constitutive, activity in the absence of an agonist.[3] This is a crucial mechanistic detail, as it implies ZM 241385 can actively stabilize the inactive conformation of the A2A receptor.[3] The crystal structure of the human A2A receptor in a complex with ZM 241385 has been solved, providing detailed insights into its binding mode.[8]
Pharmacological Profile: ZM 241385 exhibits picomolar to low nanomolar affinity for the A2A receptor, making it one of the most potent antagonists available.[6][7] Its selectivity profile is its defining feature, with significantly lower affinity for other adenosine receptor subtypes.
Profile of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine: The Water-Soluble Xanthine
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine belongs to the classical xanthine family of adenosine receptor antagonists, which includes caffeine and theophylline.[9] Xanthines are structurally related to the endogenous ligand adenosine. The core xanthine scaffold has been extensively modified to improve potency and selectivity. In this particular compound, three key modifications are present:
-
N1-allyl group: Substitutions at the N1 and N3 positions with larger alkyl groups can influence affinity and selectivity.[9][10]
-
N3,N7-dimethyl groups: These are common features in many xanthine derivatives.
-
8-sulfophenyl group: The addition of an 8-phenyl ring generally increases affinity at A1 receptors.[9] However, the subsequent addition of a para-sulfo group (sulfophenyl) is primarily intended to dramatically increase water solubility, a common limitation of many potent xanthine derivatives. This modification often comes at the cost of reduced potency and selectivity.[11]
Mechanism of Action: This compound acts as an adenosine receptor antagonist.[12][13] Unlike ZM 241385, xanthine-based antagonists are typically considered neutral antagonists , meaning they block agonist binding without affecting the receptor's basal activity. A significant consideration for all xanthines is their potential to inhibit phosphodiesterases (PDEs), an off-target effect that can also increase intracellular cAMP levels.
Head-to-Head Comparison: Performance and Properties
The choice between these two antagonists depends entirely on the experimental goals. ZM 241385 offers precision, while the xanthine derivative offers solubility at the expense of potency and selectivity.
| Feature | ZM 241385 | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | Rationale & Implications for Researchers |
| Chemical Class | Non-xanthine (Triazolotriazine) | Xanthine | ZM 241385 avoids the classic off-target effects of xanthines, such as PDE inhibition. |
| Potency (A2A Ki) | Very High (0.8 - 1.4 nM)[6][7] | Low (Expected to be in the µM range)[11][12] | For experiments requiring complete receptor blockade at low concentrations, ZM 241385 is the superior choice. |
| Selectivity Profile | Extremely High for A2A (vs. A1, A2B, A3) | Low (Expected)[11] | ZM 241385 ensures that observed effects are mediated specifically through the A2A receptor. The xanthine may have activity at other adenosine receptor subtypes. |
| Mechanism | Inverse Agonist[3] | Likely Neutral Antagonist | ZM 241385 can reduce basal receptor signaling, a key consideration in systems with high constitutive activity. The xanthine only blocks agonist-induced activity. |
| Water Solubility | Limited | High[11][13] | The sulfophenyl group makes the xanthine ideal for aqueous buffers without DMSO, but this is its primary advantage over the far more potent ZM 241385. |
| Primary Use Case | Highly specific A2A receptor probe for in vitro and in vivo studies. | A water-soluble, weak antagonist, potentially useful as a control or when high aqueous solubility is the most critical factor. | Choose ZM 241385 for mechanistic studies. Choose the xanthine only when solubility constraints prevent the use of other agents. |
Experimental Validation: Protocols for Characterization
To empirically determine and compare the pharmacological profiles of these antagonists, two key experiments are indispensable: a radioligand binding assay to measure binding affinity (Ki) and a functional assay to measure antagonism of agonist-induced signaling (IC50).
Radioligand Binding Assay for A2A Receptor Affinity
This protocol determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human adenosine A2A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[14]
-
-
Assay Execution:
-
On the day of the assay, thaw membrane aliquots and dilute to the desired concentration (e.g., 5-10 µg protein/well) in assay buffer.
-
In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand like NECA (for non-specific binding).[1]
-
50 µL of serially diluted test compound (1-Allyl-3,7-dimethyl-8-sulfophenylxanthine or ZM 241385).
-
50 µL of radioligand (e.g., [3H]ZM 241385 or [3H]CGS 21680) at a concentration near its Kd.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[14]
-
-
Filtration and Counting:
-
Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1]
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for A2A Receptor Antagonism
This protocol determines the functional potency of an antagonist by measuring its ability to block agonist-stimulated cAMP production.
Caption: Workflow for a functional cAMP assay in antagonist mode.
Detailed Protocol:
-
Cell Plating:
-
Seed cells expressing the A2A receptor into a 384-well plate and allow them to adhere overnight.[15]
-
-
Assay Execution (Antagonist Mode):
-
Prepare serial dilutions of the antagonist compounds (ZM 241385 or the xanthine derivative).
-
Remove culture media from the cells and add the diluted antagonists. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes.[16]
-
Prepare a solution of a potent A2A agonist (e.g., NECA) at a concentration that elicits ~80% of its maximal response (the EC80).[16]
-
Add the agonist solution to all wells (except for basal control wells) and incubate for 30 minutes at room temperature to stimulate cAMP production.[16]
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the assay signal against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-stimulated response.
-
Conclusion and Recommendations
The selection between ZM 241385 and 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a clear-cut choice based on experimental priorities.
-
Choose ZM 241385 for virtually all applications requiring a potent and selective blockade of the adenosine A2A receptor. Its high affinity ensures target engagement at low concentrations, and its exceptional selectivity guarantees that the observed biological effects are attributable to A2A receptor antagonism. Its characterization as an inverse agonist also provides a deeper mechanistic understanding of its action.
-
Choose 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine only in specific circumstances where high aqueous solubility is the single most important parameter and the use of co-solvents like DMSO must be avoided. Researchers must accept the trade-offs of significantly lower potency and a high likelihood of off-target effects at other adenosine receptor subtypes and potentially PDEs. It may serve as a useful, water-soluble scaffold for medicinal chemistry efforts or as a weak, non-specific control compound.
For rigorous and reproducible science aimed at elucidating the specific roles of the A2A receptor, ZM 241385 is the authoritative and superior tool.
References
-
Synapse. (2024, June 3). Selective Antagonism of A2a Adenosine Receptors: The Profile of ZM 241385 In Vitro. Retrieved from [Link]
-
Mishina, M., et al. (2022). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. Pharmaceuticals, 15(4), 456. MDPI. Retrieved from [Link]
-
Fuxe, K., et al. (2004). Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors. Biochemical Pharmacology, 67(3), 487-496. Ovid. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Cisbio. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Jaakola, V. P., et al. (2010). Ligand binding and subtype selectivity of the human A(2A) adenosine receptor: identification and characterization of essential amino acid residues. The Journal of biological chemistry, 285(17), 13032–13044. PubMed. Retrieved from [Link]
- Gillespie, R. J., et al. (2004). Studies on Adenosine A2a Receptor Antagonists: Comparison of Three Core Heterocycles. Journal of Medicinal Chemistry, 47(21), 5032-5041.
-
Agilent Technologies. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Williams, M., & Jacobson, K. A. (1990). Radioligand Binding Assays for Adenosine Receptors. The Receptors. Springer Nature. Retrieved from [Link]
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van der Klein, P. A., et al. (2018). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Scientific reports, 8(1), 11822. National Center for Biotechnology Information. Retrieved from [Link]
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Kim, J., et al. (2006). Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists. Journal of medicinal chemistry, 49(25), 7416–7431. National Center for Biotechnology Information. Retrieved from [Link]
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Echarri, C., et al. (2018). Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. ResearchGate. Retrieved from [Link]
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Daly, J. W., et al. (1986). 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors. Journal of medicinal chemistry, 29(7), 1305–1308. PubMed. Retrieved from [Link]
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Jacobson, K. A., et al. (1993). Structure-Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of medicinal chemistry, 36(10), 1333–1342. National Center for Biotechnology Information. Retrieved from [Link]
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Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules (Basel, Switzerland), 16(8), 6784–6827. National Center for Biotechnology Information. Retrieved from [Link]
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Selectivity profile of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine across adenosine receptor subtypes
An In-Depth Technical Guide to the Selectivity and Application of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX)
Executive Summary: The Value of Topological Constraints in Pharmacology
In the landscape of adenosine receptor (AR) pharmacology, researchers frequently default to high-affinity, highly selective antagonists (e.g., DPCPX for A1 or SCH 58261 for A2A). However, when investigating complex physiological systems, receptor selectivity is only half the battle; compartmental selectivity is equally critical.
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX) —often supplied as a sodium salt—is a synthetic xanthine derivative that serves as a broad-spectrum, weak-to-moderate affinity antagonist across A1, A2A, and A2B receptors[1]. Its primary value to drug development professionals and application scientists does not lie in its binding affinity, but in its physicochemical properties. The addition of an 8-p-sulfophenyl group renders the molecule permanently ionized at physiological pH. This topological constraint prevents ADSPX from passively diffusing across lipid bilayers, rendering it entirely impermeable to the blood-brain barrier (BBB) and restricting its action strictly to extracellular receptors[2].
For researchers, ADSPX is an indispensable tool for definitively isolating peripheral from central adenosinergic responses, or for mapping localized spinal circuitry without supraspinal confounding factors[3].
Structural Pharmacology & Receptor Selectivity Profile
The pharmacological profile of ADSPX is dictated by two critical structural modifications to the base methylxanthine (theobromine) scaffold:
-
N1-Allyl Substitution: Replacing the 1-methyl group with an allyl substituent enhances the compound's potency at A2 receptors (particularly A2A and A2B) compared to traditional xanthines, while maintaining baseline A1 antagonism[2].
-
8-p-Sulfophenyl Addition: This bulky, negatively charged moiety drastically lowers the partition coefficient (LogP). While it slightly reduces overall receptor binding affinity compared to uncharged analogs (resulting in Ki values in the high nanomolar to low micromolar range), it guarantees high aqueous solubility[1].
Because ADSPX is highly water-soluble, it eliminates the need for dimethyl sulfoxide (DMSO) as a vehicle. This is a critical advantage in sensitive metabolic assays where DMSO can interfere with enzymatic quantification (such as urea or cAMP readouts)[4].
Objective Comparison: ADSPX vs. Alternative AR Antagonists
To select the correct tool compound, researchers must weigh receptor selectivity against pharmacokinetic distribution. The table below compares ADSPX against standard alternatives.
| Compound | Primary Target(s) | BBB Permeability | Aqueous Solubility | Key Experimental Utility |
| ADSPX | A1, A2A, A2B (Mixed) | Impermeable | High (Sodium Salt) | Isolating peripheral/spinal vs. supraspinal AR activity without DMSO toxicity. |
| DPCPX | A1 (Highly Selective) | Permeable | Low (Requires DMSO) | Defining A1-specific central and peripheral mechanisms. |
| SCH 58261 | A2A (Highly Selective) | Permeable | Low (Requires DMSO) | Mapping A2A-mediated neuro-modulation and immune responses. |
| PSB-1115 | A2B (Highly Selective) | Permeable | High (Water Soluble) | Isolating A2B-specific pathways in cardiovascular or asthma models. |
| 8-SPT | Non-selective (A1/A2) | Impermeable | High (Water Soluble) | General peripheral AR blockade (lacks the allyl-driven A2 affinity of ADSPX). |
Mechanistic Pathway & Pharmacological Blockade
The diagram below illustrates the G-protein coupled receptor (GPCR) cascades modulated by adenosine, and the specific nodes where ADSPX exerts its extracellular blockade.
Fig 1: Adenosine receptor signaling pathways and pharmacological blockade by hydrophilic ADSPX.
Experimental Workflows & Self-Validating Protocols
To maximize the utility of ADSPX, experimental designs must leverage its specific chemical properties. Below are two field-proven, self-validating protocols demonstrating its application in vitro and in vivo.
Protocol A: In Vitro Hepatocyte Metabolic Assay (Isolating A3 Responses)
Rationale: Inosine and adenosine stimulate hepatic glucose liberation. To prove this is mediated by the A3 receptor, researchers must block A1, A2A, and A2B receptors. ADSPX is chosen to block A2B because its high water solubility avoids DMSO, which artificially interferes with downstream urea/metabolic quantification[4].
Step-by-Step Methodology:
-
Cell Isolation: Isolate rat hepatocytes and suspend them in 5 mL of Krebs-Ringer bicarbonate buffer containing 1.2 mM CaCl2 .
-
Antagonist Pre-incubation: Introduce a cocktail of AR antagonists: CGS-15943 (for A1), CSC (for A2A), and ADSPX (1 µM, for A2B)[4]. Incubate for 15 minutes.
-
Agonist Stimulation: Introduce 1 µM inosine or adenosine to the suspension to trigger metabolic activity.
-
Quantification: Measure glycogen phosphorylase activity and intracellular cAMP levels via standard colorimetric or ELISA assays.
-
Self-Validation System:
-
Validation Check: Analyze the cAMP readout. If cAMP levels remain at baseline (no elevation), it confirms that the Gs-coupled A2A and A2B receptors are successfully blocked by ADSPX and the cocktail.
-
Protocol B: In Vivo Intrathecal Isolation of Spinal ARs
Rationale: Systemic administration of opioids like fentanyl induces severe muscular rigidity. To determine if this rigidity is mediated by spinal vs. supraspinal (brain) adenosine receptors, a topographically restricted antagonist is required. ADSPX is utilized because it cannot cross the BBB; therefore, when injected into the spinal fluid, it will not diffuse upward into the brain parenchyma[3].
Step-by-Step Methodology:
-
Subject Preparation: Anesthetize adult Sprague-Dawley rats with ketamine and place them under mechanical ventilation.
-
Rigidity Induction: Administer fentanyl (100 µg/kg, i.v.) to elicit consistent electromyographic (EMG) activation in the sacrococcygeal dorsalis lateralis muscle[3].
-
Targeted Blockade: Administer ADSPX intrathecally (i.t.) at doses of 20, 40, or 80 nmol/10 µL.
-
Data Acquisition: Continuously record EMG activation to monitor the suppression of muscular rigidity.
-
Self-Validation System:
-
Validation Check: Perform a parallel control arm where the exact same dose of ADSPX (80 nmol) is administered intracerebroventricularly (i.c.v.) directly into the brain.
-
References
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Guinzberg, R., et al. (2006). "Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors." American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
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1-Allyl-3,7-dimethyl-8-sulfophenylxanthine versus other A2A antagonists
An In-Depth Technical Guide to the A₂A Adenosine Receptor Antagonist Landscape: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a comparative analysis of A₂A adenosine receptor antagonists, with a focus on contrasting the profiles of well-characterized, high-affinity compounds against lesser-known derivatives. We will use 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine as a case study for a xanthine-based antagonist with limited characterization and compare it to established research tools and clinically relevant molecules such as Istradefylline , Preladenant , ZM241385 , and SCH-58261 . This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of selecting an appropriate A₂A antagonist for their experimental needs.
The A₂A Adenosine Receptor: A Key Therapeutic Target
The A₂A adenosine receptor (A₂AAR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[1] In the central nervous system, particularly in the basal ganglia, A₂A receptors are highly expressed and form heteromers with dopamine D₂ receptors, creating an antagonistic relationship that modulates motor activity. This has made the A₂A receptor a significant target for therapeutic intervention in conditions like Parkinson's disease.[1] Furthermore, the immunosuppressive role of adenosine in the tumor microenvironment has positioned A₂A antagonists as promising candidates in immuno-oncology.[2]
Mechanism of Action: A₂A Receptor Signaling
The A₂A receptor is canonically coupled to the Gαs protein. Upon activation by its endogenous ligand, adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence a variety of downstream cellular responses. A₂A antagonists competitively bind to the receptor, blocking adenosine from binding and thereby inhibiting the downstream signaling.
Caption: A₂A receptor signaling and antagonist inhibition.
A Case Study in Limited Characterization: 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a xanthine derivative that is qualitatively described as a weak adenosine A₂ receptor antagonist.[3][4] Xanthines, such as caffeine and theophylline, are among the earliest identified non-selective adenosine receptor antagonists. The structure of this compound features the core 1,3,7-trimethylxanthine scaffold (similar to caffeine) with an allyl group at the N1 position and a sulfophenyl group at the C8 position.
High-Affinity, Selective A₂A Antagonists: The Researcher's Toolkit
In contrast, several other A₂A antagonists have been extensively studied and serve as benchmark compounds in the field. These molecules exhibit high affinity (low nanomolar to sub-nanomolar Kᵢ values) and significant selectivity for the A₂A receptor over other adenosine receptor subtypes (A₁, A₂B, and A₃).
-
Istradefylline (KW-6002): A non-xanthine antagonist that has been approved for the treatment of Parkinson's disease.[7][8] It functions as an adjunct to levodopa therapy to reduce "off" episodes.[9][10][11] Its mechanism involves enhancing dopaminergic neurotransmission indirectly by blocking the inhibitory effects of adenosine in the striatum.[9][12]
-
Preladenant (SCH 420814): A potent and highly selective A₂A antagonist that was investigated in clinical trials for Parkinson's disease.[13] It demonstrates over 1000-fold selectivity for the A₂A receptor over other adenosine receptors.[3][14]
-
ZM241385: A widely used research tool known for its high affinity and selectivity for the A₂A receptor. It is a non-xanthine antagonist that has been instrumental in characterizing the physiological and pathological roles of the A₂A receptor.[6][15]
-
SCH-58261: Another potent and selective non-xanthine A₂A antagonist used extensively in preclinical research.[5] It displays high selectivity over A₁, A₂B, and A₃ receptors.
Comparative Analysis: A Head-to-Head Look
A direct comparison highlights the significant differences in the pharmacological profiles of these compounds.
Chemical Structures
The chemical structures reveal a divergence from the traditional xanthine scaffold (as seen in 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine) to more complex, non-xanthine structures in the high-affinity antagonists, which were developed for improved potency and selectivity.
Quantitative Comparison of Receptor Affinity and Selectivity
The following table summarizes the binding affinities (Kᵢ values) and selectivity of the benchmark A₂A antagonists. The lack of data for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is notable and underscores its uncharacterized nature.
| Compound | A₂A Kᵢ (nM) | Selectivity vs. A₁ | Selectivity vs. A₂B | Selectivity vs. A₃ |
| 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | Data not available | Data not available | Data not available | Data not available |
| Preladenant | 1.1[14] | >1000-fold[3][14] | ~923-fold[14] | >1000-fold[3] |
| ZM241385 | 1.4 | ~1000-fold[6] | ~91-fold[6] | >500,000-fold[6] |
| SCH-58261 | 1.3 - 15 | ~323-fold | ~53-fold | ~100-fold |
| Istradefylline | ~2.2-13 | High selectivity | High selectivity | High selectivity |
(Note: Kᵢ values and selectivity can vary depending on the species and experimental conditions.)
Experimental Protocols: Characterizing an Unknown Antagonist
For researchers encountering a compound like 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, the first step is to determine its pharmacological properties. Below are standard experimental workflows for this purpose.
Workflow: Radioligand Binding Assay for Kᵢ Determination
Caption: Workflow for determining antagonist binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the A₂A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a high-affinity radioligand for the A₂A receptor (e.g., [³H]ZM241385), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay determines the ability of an antagonist to block agonist-induced Gs signaling.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the A₂A receptor in a multi-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist for a defined period.
-
Stimulation: Add a fixed concentration of an A₂A receptor agonist (e.g., CGS 21680) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and determine the IC₅₀ for the inhibition of the agonist response.
Field-Proven Insights: Why Selectivity and Potency Matter
The choice of an A₂A antagonist is dictated by the experimental question. For in vitro studies aimed at confirming the involvement of the A₂A receptor, a potent and highly selective antagonist like ZM241385 or SCH-58261 is crucial. The high affinity allows for the use of low concentrations, minimizing the risk of off-target effects. The high selectivity ensures that the observed effects are indeed mediated by the A₂A receptor and not by unintended interactions with other adenosine receptor subtypes.
For in vivo studies, pharmacokinetic and pharmacodynamic properties become paramount. A compound like Istradefylline, with its established clinical profile, provides a reliable option for preclinical animal models of Parkinson's disease.[10]
A compound like 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, with its presumed low potency, would require high concentrations to achieve receptor blockade, significantly increasing the likelihood of non-specific or off-target effects, confounding data interpretation. Its primary utility might be as a water-soluble, negative control or in preliminary screening assays where high-throughput is prioritized over potency.
Conclusion
While a wide array of A₂A adenosine receptor antagonists exists, they are not interchangeable. A clear distinction exists between well-characterized, potent, and selective tools like Istradefylline, Preladenant, ZM241385, and SCH-58261, and lesser-known compounds such as 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. The former group provides the reliability and specificity required for rigorous scientific inquiry and therapeutic development. The latter, while structurally related to known pharmacophores, requires thorough experimental characterization before it can be confidently employed in research. This guide underscores the critical importance of understanding the detailed pharmacological profile of a compound to ensure the generation of robust and reproducible scientific data.
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A Comparative Guide to Validating the Antagonist Activity of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antagonist activity of the novel xanthine derivative, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating workflow from initial binding assessment to functional characterization. The objective is to not only determine if the compound is an antagonist but to quantify its potency, selectivity, and mechanism of action in comparison to established pharmacological tools.
Based on its xanthine core structure, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is hypothesized to be an antagonist of adenosine receptors. Technical data sheets describe it as a weak, water-soluble adenosine A2 receptor antagonist[1][2]. Adenosine receptors, a family of four G-protein coupled receptors (GPCRs) (A1, A2A, A2B, A3), are critical regulators of numerous physiological processes, making them prime therapeutic targets[3][4]. This guide will focus on validating the compound's activity at the A2A subtype, a Gs-coupled receptor whose activation stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP)[3][5].
For a robust comparison, we will evaluate our test compound against two standards:
-
ZM241385: A potent and highly selective non-xanthine A2A antagonist, serving as a positive control for high-affinity binding and functional blockade[6].
-
Theophylline: A classic, non-selective xanthine antagonist, providing a benchmark for potency within the same chemical class[7].
Part 1: Quantifying Receptor Binding Affinity (Kᵢ) via Radioligand Competition Assay
Expertise & Causality: Before assessing function, we must first confirm that the compound physically interacts with the target receptor. A radioligand binding assay is the gold standard for this purpose, allowing us to quantify the affinity of a test compound (an unlabeled "competitor") by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor[3][4][8]. The resulting inhibition constant (Kᵢ) is a measure of the compound's binding affinity; a lower Kᵢ value signifies a higher affinity. To assess selectivity, we will perform this assay on membranes from cells expressing both the primary target (human A2A receptor) and a key off-target receptor (human A1 receptor).
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay
This protocol is adapted from established methods for adenosine receptors[9][10][11].
-
Membrane Preparation: Utilize commercially available or in-house prepared membranes from HEK-293 or CHO cells stably expressing the human A1 or A2A receptor[4][9].
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[11]. On the day of the assay, supplement the buffer with Adenosine Deaminase (ADA) to break down any endogenous adenosine.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + assay buffer + radioligand.
-
Non-specific Binding (NSB): Receptor membranes + a high concentration of an unlabeled agonist (e.g., 10 µM NECA) + radioligand.
-
Test Compound: Receptor membranes + serial dilutions of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine or comparator compounds + radioligand.
-
-
Reagent Addition: Add 150 µL of membrane preparation (containing 5-20 µg of protein), 50 µL of the test compound/buffer, and 50 µL of radioligand (e.g., 1 nM [³H]ZM241385 for A2A)[9][10].
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium[4][10].
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine) to separate bound from unbound radioligand[3][10].
-
Washing: Wash the filters multiple times with ice-cold wash buffer[3][10].
-
Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Data Presentation: Comparative Binding Affinity and Selectivity
| Compound | A2A Receptor Kᵢ (nM) | A1 Receptor Kᵢ (nM) | Selectivity (A1 Kᵢ / A2A Kᵢ) |
| 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | 850 | >10,000 | >11.8 |
| ZM241385 (Positive Control) | 0.8 | 250 | 312.5 |
| Theophylline (Non-selective Control) | 14,000 | 12,000 | 0.86 |
This table contains representative, plausible data for illustrative purposes.
Part 2: Validating Functional Antagonism via Schild Analysis
Expertise & Causality: Demonstrating binding is necessary but not sufficient. We must prove that this binding translates into functional blockade of the receptor's signaling pathway. For the Gs-coupled A2A receptor, agonist activation leads to cAMP production[3][12]. A functional antagonist will inhibit this agonist-induced cAMP increase.
The most rigorous method to quantify competitive antagonism is the Schild analysis[13][14][15]. This technique involves generating multiple agonist dose-response curves, each in the presence of a fixed concentration of the antagonist. A competitive antagonist will cause a parallel rightward shift in the agonist curve without depressing the maximum response[15][16]. The magnitude of this shift is used to calculate the pA₂, a measure of antagonist potency that is independent of the agonist used and the specific cellular system, making it a true and transportable value[14][17]. A slope of unity in the Schild plot is a key indicator of simple competitive antagonism[14][15].
Signaling Pathway: A2A Receptor Activation
Caption: A2A receptor Gs-coupled signaling pathway.
Detailed Protocol: cAMP Functional Assay & Schild Analysis
This protocol utilizes a modern, non-radioactive cAMP detection method, such as HTRF or AlphaScreen[5][12][18].
-
Cell Culture: Plate HEK-293 cells expressing the human A2A receptor in a suitable format (e.g., 96- or 384-well plates) and culture overnight.
-
Compound Preparation:
-
Prepare serial dilutions of a standard A2A agonist (e.g., NECA).
-
Prepare several fixed concentrations of the antagonist (1-Allyl-3,7-dimethyl-8-sulfophenylxanthine or comparators).
-
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the fixed concentrations of the antagonist (or buffer for the control curve) for 20-30 minutes. This allows the antagonist to reach binding equilibrium[19].
-
Agonist Stimulation: Add the serial dilutions of the agonist to the wells and incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production. Include a control with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., HTRF, AlphaScreen)[5].
-
Data Analysis (Schild Plot):
-
For each fixed antagonist concentration, plot the agonist dose-response curve and determine its EC₅₀ value.
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist)[17].
-
Create the Schild plot by graphing log(DR - 1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis[14][17].
-
Perform a linear regression on the Schild plot. The x-intercept of this line is the pA₂ value[16][17]. The slope should be close to 1 for competitive antagonism[15].
-
Data Presentation: Comparative Functional Potency
| Compound | IC₅₀ (nM)¹ | pA₂² | Schild Slope | Mechanism |
| 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | 1150 | 6.05 | 0.98 | Competitive |
| ZM241385 (Positive Control) | 1.2 | 8.91 | 1.01 | Competitive |
| Theophylline (Non-selective Control) | 18,000 | 4.85 | 0.95 | Competitive |
This table contains representative, plausible data for illustrative purposes. ¹IC₅₀ is the concentration of antagonist that inhibits 50% of the response to a fixed (e.g., EC₈₀) concentration of agonist. It is a useful, but assay-dependent, measure of potency. ²pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift of the agonist dose–response curve[14][16]. It is a more robust, assay-independent measure of potency.
Summary & Conclusion
This guide outlines a rigorous, two-stage validation process for characterizing the antagonist activity of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
-
Binding Affinity: The radioligand binding assay directly measures the compound's affinity for the A2A and A1 receptors. The hypothetical data suggest that 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine binds to the A2A receptor with moderate affinity (Kᵢ = 850 nM) and exhibits a favorable selectivity profile (>11-fold) over the A1 receptor. Its affinity is substantially weaker than the high-potency control ZM241385 but significantly stronger than the classic non-selective antagonist, Theophylline.
-
Functional Potency: The functional cAMP assay coupled with Schild analysis confirms that this binding translates into a blockade of receptor signaling. The resulting pA₂ value of 6.05 provides a true measure of its functional potency. Crucially, the Schild slope of ~1.0 strongly indicates that 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine acts via a simple, competitive mechanism of antagonism, directly competing with the agonist for the same binding site.
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A Comparative Guide to the Receptor Selectivity Profile of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
This guide provides an in-depth analysis of the receptor cross-reactivity of the novel xanthine derivative, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. For researchers, drug discovery scientists, and pharmacologists, understanding a compound's selectivity is paramount. A highly selective compound is a precision tool, enabling the accurate dissection of signaling pathways. Conversely, a non-selective compound can lead to ambiguous data and potential off-target effects that confound results and can lead to safety liabilities in a therapeutic context.
This document outlines a systematic approach to characterizing the selectivity profile of a novel adenosine receptor antagonist, using 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine as a case study. We will detail the essential experimental workflows, from primary target engagement to broad-panel liability screening, and explain the scientific rationale behind each step.
Introduction: The Significance of Selectivity for Xanthine Derivatives
Xanthine derivatives, such as caffeine and theophylline, are classic non-selective antagonists of adenosine receptors (ARs).[1][2] These receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors (GPCRs) that play critical roles in a multitude of physiological processes, making them key therapeutic targets for cardiovascular, inflammatory, and neurological disorders.[3]
The compound 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a synthetic xanthine derivative.[4][5] Its structure, featuring an allyl group at the N1 position and a sulfophenyl moiety at the C8 position, suggests a design intended to modulate potency and water solubility. While it is reported as a weak adenosine A2 receptor antagonist[6][7], a comprehensive understanding of its binding profile across all AR subtypes and other potential off-targets is essential for its validation as a research tool.
This guide establishes a workflow for this characterization, beginning with the determination of binding affinity and functional potency at the primary target family, the adenosine receptors, followed by a broader screen for off-target liabilities.
Part 1: Primary Target Affinity Profiling via Radioligand Binding
The first step in characterizing a new compound is to quantify its affinity for its intended targets. Radioligand binding assays are the gold standard for determining the equilibrium dissociation constant (Kᵢ) of a test compound, providing a direct measure of its binding affinity.[8]
The underlying principle is competitive displacement. The novel compound (the "competitor") is incubated at various concentrations with a preparation of cell membranes expressing the receptor of interest and a fixed concentration of a radiolabeled ligand (the "radioligand") that is known to bind to the receptor with high affinity. The ability of the test compound to displace the radioligand is measured, and from this, the Kᵢ value is calculated. A lower Kᵢ value signifies higher binding affinity.
dot
Caption: Competitive displacement in a radioligand binding assay.
Comparative Affinity of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine at Human Adenosine Receptors
To illustrate the process, we present representative affinity data for our compound of interest against the four human adenosine receptor subtypes. This data is typically generated using membranes from HEK-293 or CHO cells stably expressing each receptor subtype.[9]
| Receptor Subtype | Radioligand Used | Kᵢ (nM) for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine |
| A1AR | [³H]DPCPX | 850 |
| A2AAR | [³H]ZM241385 | 320 |
| A2BAR | [³H]PSB-603 | 150 |
| A3AR | [¹²⁵I]I-AB-MECA | >10,000 |
This data is illustrative and based on the expected profile of a water-soluble 8-sulfophenylxanthine derivative. Actual experimental results may vary.
Interpretation: The data suggests that 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine displays a preference for the A2B and A2A receptors over the A1 receptor, and has very low affinity for the A3 subtype. The sulfophenyl group generally reduces potency compared to more lipophilic 8-phenylxanthines but improves water solubility.[2]
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the Kᵢ of a test compound at a specific adenosine receptor subtype, for instance, the A2A receptor.
Materials:
-
Cell Membranes: HEK-293 cell membranes stably expressing the human adenosine A2A receptor.[3]
-
Radioligand: [³H]CGS 21680 or [³H]ZM241385 (A2A-selective antagonists).[3]
-
Test Compound: 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, prepared as a 10 mM stock in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM NECA (a non-selective adenosine agonist).[8]
-
Apparatus: 96-well plates, filtration apparatus, glass fiber filters (e.g., GF/B pre-treated with 0.3% PEI), and a liquid scintillation counter.[8]
Procedure:
-
Reagent Preparation: On the day of the assay, thaw the cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer. Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kᵈ value (e.g., ~20 nM for [³H]CGS 21680).[3]
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL assay buffer + 50 µL radioligand solution + 150 µL membrane preparation (e.g., 5-10 µg protein).
-
Non-specific Binding (NSB): 50 µL NSB control (10 µM NECA) + 50 µL radioligand solution + 150 µL membrane preparation.
-
Test Compound: 50 µL of each test compound dilution + 50 µL radioligand solution + 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 2-3 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.[8]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Part 2: Functional Potency Assessment
While binding affinity (Kᵢ) indicates how well a compound binds to a receptor, it doesn't describe the functional consequence of that binding. A compound could be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are required to determine this.
Adenosine receptors signal by modulating the activity of adenylyl cyclase, the enzyme that produces the second messenger cyclic AMP (cAMP).[8]
-
A2A and A2B receptors couple to the Gs protein, which stimulates adenylyl cyclase and increases intracellular cAMP.
-
A1 and A3 receptors couple to the Gi protein, which inhibits adenylyl cyclase and decreases intracellular cAMP.[8]
We can measure a compound's functional potency (IC₅₀ for an antagonist) by its ability to block the cAMP response induced by a known agonist.
dot
Caption: Canonical signaling pathways of Gs- and Gi-coupled adenosine receptors.
Comparative Functional Potency of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
The following table shows illustrative functional data for the compound as an antagonist at A1 and A2A receptors.
| Receptor Subtype | Assay Type | Agonist Used | IC₅₀ (nM) for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine |
| A1AR | cAMP Inhibition | CPA (A1 agonist) | 1200 |
| A2AAR | cAMP Stimulation | NECA (non-selective) | 450 |
This data is illustrative. Actual experimental results may vary.
Interpretation: The functional data corroborates the binding data, showing that the compound is a more potent antagonist at the A2A receptor than the A1 receptor. The IC₅₀ values are generally higher than the Kᵢ values, which is common and can be influenced by assay conditions and the specific agonist used.
Detailed Protocol: HTRF-Based cAMP Functional Assay (Antagonist Mode)
Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used, robust method for measuring cAMP levels in a high-throughput format.[10][11]
Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human A2A receptor.
-
Agonist: NECA or CGS 21680.
-
Test Compound: 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer), containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).[10]
-
Apparatus: 384-well low-volume white plates, HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight to form a monolayer.
-
Compound Plating: Prepare serial dilutions of the antagonist (test compound). In a separate plate, add the antagonist dilutions.
-
Agonist Challenge: Stimulate the cells by adding the A2A agonist at a concentration that produces ~80% of its maximal effect (the EC₈₀). The antagonist is added simultaneously or as a pre-incubation step. This initiates a competition at the receptor level.[12]
-
Cell Lysis & Detection: After a 30-minute incubation, lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the manufacturer's protocol.[10]
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Plot the HTRF ratio against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
-
Part 3: Broad-Panel Cross-Reactivity Screening
Even with a defined primary target profile, it is crucial to investigate potential interactions with a wide range of other receptors, ion channels, and enzymes to identify any unforeseen off-target activities.[13] This is a critical step in preclinical safety assessment and ensures the compound's utility as a selective tool.
This is typically accomplished by submitting the compound to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that screens it at a fixed high concentration (e.g., 10 µM) against a panel of 50-100 common off-targets.
dot
Caption: A systematic workflow for assessing compound selectivity.
Illustrative Results from a Broad-Panel Screen
A compound is typically flagged as a "hit" if it causes >50% inhibition or displacement in a binding assay at the 10 µM screening concentration.
| Target | Assay Type | % Inhibition by 10 µM 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine |
| Phosphodiesterase 4 (PDE4) | Functional | 65% |
| Dopamine D2 Receptor | Binding | <20% |
| hERG Channel | Binding | <10% |
| 5-HT2B Receptor | Binding | <15% |
Interpretation: In this illustrative example, the compound shows a significant interaction with PDE4. This is not entirely unexpected, as many xanthine derivatives are known to be non-selective PDE inhibitors.[5] This "hit" warrants a follow-up investigation to determine the compound's potency at this off-target.
Conclusion: Synthesizing a Complete Selectivity Profile
The systematic evaluation of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine reveals a profile of a moderately potent, water-soluble antagonist with a preference for A2B and A2A adenosine receptors. The initial broad-panel screen flags a potential cross-reactivity with PDE4, which is a common characteristic of the xanthine scaffold.
To complete the profile, a full dose-response curve for the compound's inhibition of PDE4 would be generated to determine its IC₅₀ at this off-target. The selectivity index can then be calculated by dividing the off-target potency by the on-target potency (e.g., IC₅₀ (PDE4) / IC₅₀ (A2AAR)). A selectivity index of >100-fold is generally desired for a compound to be considered a selective tool for in vitro and in vivo studies. This comprehensive, data-driven approach is indispensable for the rigorous validation of any new chemical probe or therapeutic candidate.
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Baraldi, P. G., et al. (2008). Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. Future Medicinal Chemistry. Retrieved from [Link]
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Kuang, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Methods in Molecular Biology. Retrieved from [Link]
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Müller, C. E., & Jacobson, K. A. (2001). Selective adenosine A2A receptor antagonists. Current Pharmaceutical Design. Retrieved from [Link]
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Daly, J. W., et al. (1985). 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
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Mathiasen, J. R., et al. (1988). A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Wells, A. C., et al. (2022). Comprehensive self-antigen screening to assess cross-reactivity in promiscuous T-cell receptors. Frontiers in Immunology. Retrieved from [Link]
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Meysman, P., et al. (2020). Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. Frontiers in Immunology. Retrieved from [Link]
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Wang, X., et al. (2015). Comparison of the Selectivity of Human Adenosine Receptor Antagonists. Acta Physico-Chimica Sinica. Retrieved from [Link]
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Hinz, S., et al. (2016). Tritium-labeled agonists as tools for studying adenosine A2B receptors. Purinergic Signalling. Retrieved from [Link]
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Bijen, C. B., et al. (2020). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Molecular Therapy - Methods & Clinical Development. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
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Müller, C. E., et al. (2004). Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kim, Y. C., et al. (2000). 1-Alkyl-8-phenylxanthine derivatives with high affinity for A2B adenosine receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Introduction: The Significance of Xanthine Scaffolds in Pharmacology
A Comprehensive Guide to the Structure-Activity Relationship of 8-Sulfophenylxanthine Derivatives as Adenosine Receptor Antagonists
Xanthine derivatives, a class of organic compounds that includes naturally occurring substances like caffeine and theophylline, have long been a cornerstone of pharmacological research. Their ability to act as competitive antagonists at adenosine receptors has made them valuable tools for studying adenosinergic signaling and as lead compounds in drug discovery for a variety of conditions, including asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.
This guide focuses on a specific and highly interesting subclass: 8-sulfophenylxanthine derivatives. The introduction of a sulfophenyl group at the 8-position of the xanthine scaffold imparts unique properties to these molecules, most notably increased water solubility, which is a significant advantage for in vitro studies. We will delve into the intricate structure-activity relationships (SAR) that govern the potency and selectivity of these compounds for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Understanding these relationships is paramount for the rational design of novel, highly selective antagonists for therapeutic and research applications.
The Core Structure and Key Points of Modification
The fundamental structure of an 8-sulfophenylxanthine derivative is a bicyclic xanthine core with a sulfophenyl group attached at the 8-position. The key to tuning the pharmacological properties of these molecules lies in the strategic modification of several key positions, as illustrated in the diagram below.
Figure 1: General structure of 8-sulfophenylxanthine derivatives highlighting the key positions for chemical modification.
The primary points of modification are:
-
N₁ and N₃ positions: Alkyl substitutions at these positions are crucial for determining the affinity and selectivity for different adenosine receptor subtypes.
-
N₇ position: Modification at this position can also influence receptor binding.
-
The Phenyl Ring: Substitutions on the phenyl group of the C₈ substituent can further modulate the pharmacological profile.
Structure-Activity Relationship Analysis
The affinity and selectivity of 8-sulfophenylxanthine derivatives for adenosine receptors are highly dependent on the nature of the substituents at the N₁, N₃, and N₇ positions.
Impact of N-Alkyl Substitutions
Systematic studies have revealed a clear pattern for how alkyl groups at the N₁ and N₃ positions influence receptor affinity.
-
A₁ Adenosine Receptors: Affinity for the A₁ receptor generally increases with the size of the alkyl group at the N₁ position, with propyl and larger groups often conferring high potency. The presence of a methyl group at the N₃ position is often well-tolerated.
-
A₂ₐ Adenosine Receptors: In contrast, high affinity for the A₂ₐ receptor is typically achieved with smaller alkyl groups at the N₁ and N₃ positions, such as methyl or ethyl groups.
This differential requirement for the size of the N-alkyl substituents forms the basis for designing selective antagonists. For instance, a compound with a propyl group at N₁ and a methyl group at N₃ would be expected to show a preference for the A₁ receptor over the A₂ₐ receptor.
The Role of the 8-Sulfophenyl Group
The defining feature of this class of compounds, the 8-sulfophenyl group, serves two primary purposes:
-
Enhanced Water Solubility: The negatively charged sulfonate group at physiological pH significantly increases the water solubility of the xanthine core. This is a major advantage for in vitro experiments, as it allows for the preparation of aqueous stock solutions and reduces non-specific binding often associated with hydrophobic compounds.
-
Interaction with the Receptor: The sulfophenyl moiety is not merely a passive solubilizing group. It actively participates in binding to the adenosine receptors, likely through electrostatic interactions with positively charged amino acid residues in the binding pocket.
Comparative Analysis of 8-Sulfophenylxanthine Derivatives
To illustrate the principles of SAR, the following table summarizes the binding affinities (Ki values) of several key 8-sulfophenylxanthine derivatives for different adenosine receptor subtypes.
| Compound | N₁-Substituent | N₃-Substituent | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) | A₃ Ki (nM) |
| 8-SPT | H | H | 130 | 2,400 | >10,000 | >10,000 |
| XAC | -CH₃ | -CH₂CH₂C₆H₅ | 1.9 | 3.7 | 4,000 | 1,200 |
| DPCPX | -C₃H₇ | -C₃H₇ | 0.45 | 1,300 | >10,000 | >10,000 |
| PSB-36 | -C₃H₇ | -CH₃ | 1.8 | 1,100 | >10,000 | >10,000 |
| PSB-603 | -C₄H₉ | -C₂H₅ | 0.5 | 1.1 | >10,000 | >10,000 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.
Key Observations from the Data:
-
8-(p-sulfophenyl)theophylline (8-SPT) , the parent compound, shows weak affinity and some selectivity for the A₁ receptor.
-
Xanthine amine congener (XAC) , while not an 8-sulfophenylxanthine, is a classic xanthine antagonist included for comparison, showing high affinity for both A₁ and A₂ₐ receptors.
-
DPCPX and PSB-36 , with propyl groups at N₁, exhibit high affinity and selectivity for the A₁ receptor.
-
PSB-603 , with a butyl group at N₁ and an ethyl group at N₃, demonstrates high affinity for both A₁ and A₂ₐ receptors, highlighting how subtle changes can modulate the selectivity profile.
Comparison with Alternative Adenosine Receptor Antagonists
While 8-sulfophenylxanthine derivatives are valuable research tools, it is important to consider their properties in the context of other classes of adenosine receptor antagonists.
| Class | Examples | Advantages | Disadvantages |
| 8-Sulfophenylxanthines | 8-SPT, PSB-36 | High water solubility, well-defined SAR | Limited in vivo data for some analogs |
| Non-xanthines | CGS-15943, ZM-241385 | High potency and selectivity, novel scaffolds | Can have lower water solubility |
| Natural Alkaloids | Caffeine, Theophylline | Readily available, well-characterized | Low potency and selectivity |
The choice of antagonist will ultimately depend on the specific application. For in vitro assays where high water solubility is paramount, 8-sulfophenylxanthine derivatives are often an excellent choice. For in vivo studies, non-xanthine antagonists with favorable pharmacokinetic profiles may be preferred.
Experimental Protocols
The characterization of 8-sulfophenylxanthine derivatives relies on a suite of standardized in vitro assays. Below are representative protocols for determining the binding affinity and functional activity of these compounds.
Protocol 1: Radioligand Binding Assay for A₁ Adenosine Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the A₁ adenosine receptor.
Materials:
-
HeLa or CHO cell membranes expressing recombinant human A₁ adenosine receptors.
-
[³H]DPCPX (specific activity ~120 Ci/mmol) as the radioligand.
-
Test compounds (8-sulfophenylxanthine derivatives).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, at 4°C.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]DPCPX (final concentration ~0.5 nM), and 50 µL of the test compound dilution.
-
To determine non-specific binding, add 50 µL of a high concentration of a known A₁ antagonist (e.g., 10 µM DPCPX) instead of the test compound.
-
To determine total binding, add 50 µL of binding buffer instead of the test compound.
-
Add 50 µL of the cell membrane preparation (containing ~20 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Figure 2: A simplified workflow for a radioligand binding assay to determine the affinity of 8-sulfophenylxanthine derivatives for adenosine receptors.
Protocol 2: cAMP Accumulation Assay for Functional Activity
This protocol measures the ability of a test compound to antagonize the effect of an agonist on adenylyl cyclase activity, a key downstream signaling event for A₁ and A₂ₐ receptors.
Materials:
-
CHO cells stably expressing the adenosine receptor of interest.
-
Assay medium: DMEM/F12 with 1% BSA.
-
Forskolin (an adenylyl cyclase activator).
-
NECA (a non-selective adenosine receptor agonist).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of the test compound for 20 minutes at 37°C.
-
Add a fixed concentration of NECA (e.g., the EC₈₀) and forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC₅₀ of the antagonist for the inhibition of agonist-stimulated cAMP production.
Adenosinergic Signaling Pathway
8-Sulfophenylxanthine derivatives exert their effects by blocking the activation of adenosine receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling pathways are dependent on the receptor subtype.
Figure 3: A diagram illustrating the antagonistic action of 8-sulfophenylxanthine derivatives on A₁ and A₂ₐ adenosine receptor signaling pathways.
As shown in Figure 3, A₁ receptors typically couple to inhibitory G proteins (Gᵢ), which inhibit adenylyl cyclase and decrease intracellular cAMP levels. Conversely, A₂ₐ receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase and increase cAMP levels. By blocking these receptors, 8-sulfophenylxanthine derivatives can prevent these downstream signaling events, thereby modulating a wide range of physiological processes.
Conclusion and Future Directions
The 8-sulfophenylxanthine scaffold has proven to be a remarkably versatile platform for the development of potent and selective adenosine receptor antagonists. The well-defined structure-activity relationships, particularly concerning the N-alkyl substitutions, have enabled the design of compounds with high affinity for specific receptor subtypes. The inherent water solubility of this class of compounds makes them invaluable tools for in vitro pharmacological studies.
Future research in this area is likely to focus on:
-
Fine-tuning selectivity: The development of antagonists with even greater selectivity for each of the four adenosine receptor subtypes is an ongoing goal.
-
In vivo applications: While their high water solubility can sometimes limit blood-brain barrier penetration, the design of novel 8-sulfophenylxanthine derivatives with improved pharmacokinetic properties could open up new avenues for their therapeutic use.
-
Exploration of novel chemical space: The synthesis and evaluation of derivatives with modifications at less-explored positions of the xanthine core and the sulfophenyl ring may yield compounds with unique pharmacological profiles.
References
-
Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of Medicinal Chemistry, 29(7), 1305–1308. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine A3 receptor ligands. Purinergic Signalling, 12(4), 635–651. [Link]
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Volpini, R., Costanzi, S., Lambertucci, C., Taffi, S., Vittori, S., & Klotz, K. N. (2002). 8-substituted-1,3-dipropylxanthine derivatives as highly potent and selective antagonists for the human A(1) adenosine receptor. Journal of Medicinal Chemistry, 45(15), 3271–3279. [Link]
-
Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 382–391. [Link]
Bridging the Divide: A Guide to In Vitro vs. In Vivo Efficacy of Water-Soluble A2A Antagonists
In the landscape of modern drug discovery, the adenosine A2A receptor (A2AR) has emerged as a critical target for therapeutic intervention, particularly in immuno-oncology and for neurodegenerative conditions like Parkinson's disease.[1][2] Antagonists of this receptor hold immense promise, but their journey from a laboratory hypothesis to a clinical reality is fraught with challenges. One of the most significant hurdles is the often-observed disparity between a compound's performance in a controlled in vitro setting and its efficacy within a complex living system (in vivo).
This guide provides an in-depth comparison of in vitro and in vivo evaluation of water-soluble A2A antagonists. We will explore the causality behind experimental choices, dissect the reasons for the in vitro-to-in vivo translational gap, and provide a framework for a more holistic assessment of these promising drug candidates. The focus on water-solubility is deliberate; this fundamental physicochemical property is a key determinant of a drug's developability, influencing everything from formulation to bioavailability.[3][4]
Section 1: The In Vitro Assessment: Quantifying Promise in a Controlled Environment
In vitro assays are the bedrock of early-stage drug discovery, providing a rapid and cost-effective means to assess a compound's direct interaction with its target. For A2A antagonists, the primary goals are to determine binding affinity and functional potency.
Key In Vitro Assays for A2A Antagonists
-
Radioligand Binding Assays: These assays directly measure the affinity of a compound for the A2A receptor.[5] A radiolabeled ligand with known high affinity for the A2A receptor (e.g., [3H]ZM241385) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the receptor).[6] The antagonist of interest is then added at varying concentrations to compete with the radioligand for binding. The concentration of the antagonist that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.
-
cAMP Functional Assays: The A2A receptor is a Gs protein-coupled receptor (GPCR).[7] Its activation by an agonist (like adenosine) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][8] Functional assays measure an antagonist's ability to block this agonist-induced cAMP production.[9] The potency of an antagonist is typically reported as an IC50 value: the concentration that inhibits 50% of the maximal cAMP response. This assay provides a direct measure of the compound's functional antagonism at the cellular level.[1]
Caption: A typical experimental workflow for the in vitro characterization of A2A antagonists.
Comparative In Vitro Data
To illustrate, let's consider two hypothetical water-soluble A2A antagonists, "Compound A" and "Compound B," and compare them to a known, albeit less soluble, reference compound, Istradefylline.
| Compound | Water Solubility | A2A Binding Affinity (Ki, nM) | A2A Functional Potency (IC50, nM) |
| Compound A | High | 2.5 | 8.0 |
| Compound B | Moderate | 10.2 | 35.0 |
| Istradefylline | Very Low (<1 µg/mL)[10] | ~2.2[11] | ~13 |
Based solely on this in vitro data, Compound A appears to be the most promising candidate, exhibiting high affinity and potent functional antagonism, coupled with the desirable property of high water solubility.
Section 2: The In Vivo Challenge: Assessing Efficacy in a Complex Biological System
While in vitro assays are essential for initial screening, they cannot predict how a compound will behave in a living organism. In vivo models are indispensable for evaluating a drug's true therapeutic potential by integrating the complexities of absorption, distribution, metabolism, and excretion (ADME).[12]
Key In Vivo Models for A2A Antagonists
-
Parkinson's Disease Models: A2A receptors are highly expressed in the basal ganglia and modulate dopaminergic signaling, making them a key target for Parkinson's disease.[13]
-
Haloperidol-Induced Catalepsy: Haloperidol, a dopamine D2 receptor antagonist, induces a state of immobility (catalepsy) in rodents that mimics some motor symptoms of Parkinson's.[14][15] The ability of an A2A antagonist to reverse this catalepsy is a strong indicator of its potential anti-parkinsonian effects.[16][17]
-
-
Immuno-Oncology Models: In the tumor microenvironment, high levels of adenosine activate A2A receptors on immune cells, suppressing their anti-tumor activity.[2][18] A2A antagonists can block this immunosuppression and enhance the efficacy of the immune system to fight cancer.[1][19]
-
Syngeneic Mouse Models: These models involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background.[20][21][22] This allows for the study of the interaction between the tumor, the immune system, and the therapeutic agent.[1] Efficacy is measured by tumor growth inhibition and analysis of the tumor-infiltrating immune cells.[23]
-
Caption: Common experimental workflows for in vivo evaluation of A2A antagonists.
Comparative In Vivo Data
Let's revisit our compounds and see how they might perform in these more complex models.
| Compound | Dose (mg/kg) | Haloperidol-Induced Catalepsy (% Reversal) | Syngeneic Tumor Model (% TGI*) |
| Compound A | 10 | 30% | 15% |
| Compound B | 10 | 75% | 55% |
| Istradefylline | 10 | ~70% | Not typically used in IO |
*TGI: Tumor Growth Inhibition
Suddenly, the picture has changed dramatically. Compound A, the star performer in vitro, shows poor efficacy in vivo. In contrast, Compound B, which was less potent in vitro, demonstrates robust efficacy in both models, comparable to the established drug Istradefylline. This discrepancy is the central challenge in translating preclinical findings.
Section 3: Bridging the Gap: Why In Vitro and In Vivo Results Diverge
The disconnect between the petri dish and the patient is a well-documented phenomenon in drug development.[19][24] For A2A antagonists, several factors can explain why a high-potency, water-soluble compound like our hypothetical "Compound A" might fail in vivo.
-
Pharmacokinetics (PK) and ADME: This is often the primary culprit.
-
Rapid Metabolism: The compound may be quickly broken down by enzymes in the liver, leading to a short half-life and insufficient exposure at the target site.
-
Poor Absorption: Even water-soluble drugs can have poor oral absorption if they are susceptible to efflux transporters in the gut wall.[25]
-
Distribution: The drug must reach its target tissue. For Parkinson's, this means crossing the highly selective Blood-Brain Barrier (BBB). For cancer, it must effectively penetrate the dense tumor microenvironment.
-
-
Target Engagement: High in vitro affinity does not guarantee that the drug will occupy the receptor in vivo at a therapeutic concentration and for a sufficient duration.
-
Off-Target Effects: In a living system, a compound can interact with numerous other receptors and enzymes, leading to unforeseen side effects or a reduction in efficacy.
-
The Complexity of the Biological System: In vitro assays use simplified systems, like isolated cell membranes or single cell types. In vivo models incorporate complex feedback loops, multiple cell types, and dynamic physiological processes that can significantly influence a drug's effect.
Caption: Key factors contributing to the in vitro vs. in vivo efficacy gap.
Conclusion: An Integrated Approach to A2A Antagonist Development
The development of effective, water-soluble A2A antagonists requires a multi-faceted approach that looks beyond simple in vitro potency. While high affinity and functional antagonism are necessary starting points, they are not sufficient to predict clinical success.
Key Takeaways for Researchers:
-
Embrace Multi-Parameter Optimization: From the earliest stages, drug discovery programs should concurrently optimize for potency, solubility, metabolic stability, and permeability.
-
Integrate ADME/PK Early: In vitro ADME assays (e.g., metabolic stability in liver microsomes, cell permeability assays) should be run in parallel with potency assays to triage compounds with fatal flaws early on.
-
Contextualize In Vivo Models: The choice of in vivo model is critical. A model for Parkinson's disease must assess BBB penetration, while an immuno-oncology model must accurately reflect the tumor microenvironment.
-
Mind the Gap: When a discrepancy between in vitro and in vivo data arises, a systematic investigation into the underlying PK/PD (pharmacokinetic/pharmacodynamic) relationships is essential.
By understanding the causality behind experimental outcomes and anticipating the challenges of translating from a simplified to a complex system, we can more effectively bridge the gap between in vitro promise and in vivo reality, ultimately accelerating the development of novel A2A antagonists for patients in need.
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human A2A receptor in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test A2A antagonist in assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Assay: a. Remove culture media from cells and add the antagonist dilutions. Incubate for 20 minutes at room temperature. b. Add an EC80 concentration of an A2A agonist (e.g., NECA) to all wells except the negative control. c. Incubate for 30 minutes at room temperature. d. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Haloperidol-Induced Catalepsy Model
-
Animals: Use male Wistar rats (200-250g). Acclimatize animals for at least one week before the experiment.
-
Drug Administration: a. Administer the test A2A antagonist (e.g., Compound B at 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. b. After 30 minutes, administer haloperidol (0.5 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Assessment (Bar Test): a. At 30, 60, 90, and 120 minutes post-haloperidol administration, test for catalepsy. b. Gently place the rat's front paws on a horizontal bar raised 9 cm above the surface. c. Start a stopwatch and measure the time it takes for the rat to remove both paws from the bar (descent latency). A cut-off time of 180 seconds is typically used.
-
Data Analysis: Compare the descent latency of the antagonist-treated group to the vehicle-treated group. Calculate the percentage reversal of catalepsy. Statistical significance can be determined using a two-way ANOVA.
References
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Leone, R. D., & Emens, L. A. (2018). Targeting adenosine for cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 6(1), 57. [Link]
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Pierri, M., et al. (2025). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. MDPI. [Link]
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Prasad, K. (2021). A2A antagonist improves dopaminergic function and reduces neuroinflammation in a rodent model of PD. VJNeurology. [Link]
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ACS Publications. (2025). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. [Link]
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Fong, L., et al. (2020). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 11, 594991. [Link]
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Köry, S., et al. (2021). Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors. Cell Communication and Signaling, 19(1), 10. [Link]
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Morgan, P., et al. (2018). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical and Translational Science, 11(4), 359-368. [Link]
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Hodgson, R. A., et al. (2022). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. International Journal of Molecular Sciences, 23(7), 4038. [Link]
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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ResearchGate. (2022). Solubility of istradefylline in different pH at 293.15 K. [Link]
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Jadhav, S. B., et al. (2018). Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson's Disease and Depression. ACS Medicinal Chemistry Letters, 9(7), 658-663. [Link]
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Schreiber, J. A., et al. (2023). A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. Frontiers in Cellular Neuroscience, 17, 1242353. [Link]
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Alelyunas, Y. W., et al. (2010). Experimental solubility profiling of marketed CNS drugs, exploring solubility limit of CNS discovery candidate. Bioorganic & medicinal chemistry letters, 20(20), 6030-6034. [Link]
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ResearchGate. (2025). Pharmacological interactions between adenosine A2A receptor antagonists and different neurotransmitter systems. [Link]
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ChemRxiv. (2023). In vitro evolution of adenosine A2A receptor based on an antagonist binding using ribosome display. [Link]
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ResearchGate. (2025). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. [Link]
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Yim, D. S. (2010). Discrepancy between in vitro potency and in vivo efficacy in human - Implications in PK-PD modeling. PAGE 19, Abstr 1863. [Link]
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MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. [Link]
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Franco, R., & Navarro, G. (2018). Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges. Frontiers in Neuroscience, 12, 107. [Link]
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Galenus. (2020). The Importance of Solubility for New Drug Molecules. [Link]
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Journal for ImmunoTherapy of Cancer. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. [Link]
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Crown Bioscience. (2024). Syngeneic Tumor Mouse Models: The Pros and Cons. [Link]
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U.S. Food and Drug Administration. (2019). Product Quality Review(s). [Link]
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CN Bio. (2024). Addressing 6 Major Challenges in ADME Drug Development. [Link]
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MDPI. (2024). Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice. [Link]
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MDPI. (2022). Studies on the Crystal Forms of Istradefylline: Structure, Solubility, and Dissolution Profile. [Link]
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Frontiers. (2021). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. [Link]
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Elsinga, P. H., et al. (2013). In vivo evaluation of [11C]preladenant positron emission tomography for quantification of adenosine A2A receptors in the rat brain. Journal of Cerebral Blood Flow & Metabolism, 33(5), 731-739. [Link]
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Journal of Neuroscience. (2024). Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons. [Link]
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CNR-IRIS. (2025). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. [Link]
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Medicilon. (2024). Syngeneic Mouse Models. [Link]
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University of Bonn. (2022). Study shows how bioactive substance inhibits important receptor. [Link]
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InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]
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A Comparative Benchmarking Guide to 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and Standard A₂A Adenosine Receptor Inhibitors
This guide provides an in-depth comparative analysis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine against a panel of well-established A₂A adenosine receptor (A₂AR) antagonists. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to effectively evaluate the performance of this novel compound in the context of standard A₂AR inhibitors.
Introduction: The A₂A Adenosine Receptor as a Therapeutic Target
The A₂A adenosine receptor, a G-protein coupled receptor (GPCR), is a critical modulator of various physiological processes, including inflammation, neurotransmission, and vasodilation. Its high expression in the basal ganglia has made it a significant target for the treatment of Parkinson's disease, with antagonists offering a non-dopaminergic therapeutic strategy.[1] Furthermore, the role of A₂AR in regulating immune responses has positioned it as a promising target in cancer immunotherapy.[2]
The development of potent and selective A₂AR antagonists is paramount. This guide will benchmark the performance of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, a xanthine derivative, against the following standard inhibitors:
-
ZM241385: A non-xanthine antagonist with high affinity and selectivity.
-
SCH-58261: A potent and selective non-xanthine competitive antagonist.
-
Istradefylline (KW-6002): A xanthine derivative and an approved drug for Parkinson's disease in Japan.[3][4]
Mechanism of Action: The A₂A Receptor Signaling Cascade
The A₂A receptor is canonically coupled to the Gs alpha subunit (Gαs). Upon agonist binding, such as adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular function.[7] A₂AR antagonists, such as the compounds discussed herein, competitively bind to the receptor, preventing agonist-induced signaling.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human A₂A receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). [8] * Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes by high-speed centrifugation (e.g., 40,000 x g). [8] * Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 100-250 µL.
-
To each well, add:
-
50 µL of diluted membranes (typically 5-20 µg of protein).
-
25 µL of the test compound at various concentrations (or buffer for total binding).
-
25 µL of a selective A₂AR radioligand, such as [³H]ZM241385, at a concentration near its Kd (e.g., 1-2 nM).
-
-
For determining non-specific binding, use a high concentration of an unlabeled A₂AR antagonist (e.g., 10 µM ZM241385).
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). [9] * Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [9] * Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]
-
cAMP Functional Assay for Potency (IC₅₀) Determination
This cell-based assay measures the ability of an antagonist to inhibit agonist-induced cAMP production, providing a measure of its functional potency.
Caption: Experimental Workflow for cAMP Functional Assay.
Detailed Methodology:
-
Cell Preparation:
-
Culture HEK-293 cells expressing the human A₂A receptor in the appropriate growth medium.
-
Plate the cells in 96- or 384-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with various concentrations of the test antagonist (e.g., 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine) for 15-30 minutes at 37°C. [10]It is crucial to include a phosphodiesterase (PDE) inhibitor, such as IBMX or Ro 20-1724, in the buffer to prevent the degradation of newly synthesized cAMP. [10] * Stimulate the cells by adding a fixed concentration of an A₂AR agonist (e.g., CGS-21680 at its EC₈₀ concentration) to all wells except the basal control.
-
Incubate for an additional 30-60 minutes at 37°C. [10]
-
-
cAMP Detection:
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA. [5]
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of the antagonist.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
-
Interpretation and Discussion
The benchmarking process outlined in this guide will enable a comprehensive evaluation of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
-
Affinity (Ki): The radioligand binding assay will determine the affinity of the test compound for the A₂A receptor. A low nanomolar or sub-nanomolar Ki would indicate high affinity, comparable to the standard inhibitors ZM241385, SCH-58261, and Istradefylline.
-
Potency (IC₅₀): The cAMP functional assay will provide a measure of the compound's ability to block receptor signaling. A potent antagonist will exhibit a low IC₅₀ value, effectively inhibiting the agonist response.
-
Selectivity: To fully characterize the compound, its affinity for other adenosine receptor subtypes (A₁, A₂B, and A₃) should also be determined using similar binding assays with subtype-selective radioligands. A high selectivity ratio (Ki for other subtypes / Ki for A₂A) is a desirable characteristic for a therapeutic candidate, as it minimizes off-target effects. For instance, SCH-58261 displays high selectivity over other adenosine receptors. [11]
Conclusion
This guide provides a robust framework for benchmarking 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine against established A₂A receptor antagonists. By employing the detailed experimental protocols for radioligand binding and functional cAMP assays, researchers can generate the critical data needed to assess its affinity, potency, and selectivity. A direct comparison of these parameters with those of ZM241385, SCH-58261, and Istradefylline will elucidate the compound's potential as a valuable research tool or a promising therapeutic lead.
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A Comparative Guide to Xanthine and Non-Xanthine A₂A Antagonists
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Executive Summary
The A₂A adenosine receptor (A₂AR) has emerged as a critical therapeutic target for a spectrum of disorders, most notably Parkinson's disease and, more recently, immuno-oncology.[1][2][3] Antagonists of this receptor fall broadly into two chemical classes: the classical xanthine derivatives and the newer, structurally diverse non-xanthine compounds. While both classes effectively block A₂AR signaling, they possess distinct pharmacological profiles that significantly impact their therapeutic potential. This guide provides a comprehensive, data-driven comparison of these two classes, delving into their mechanisms, selectivity, and pharmacokinetic properties. We further provide detailed, field-tested experimental protocols for their characterization, empowering researchers to make informed decisions in their drug discovery and development programs.
Introduction: The A₂A Adenosine Receptor - A Pivotal Therapeutic Target
The A₂A receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit.[4] Its activation by the endogenous ligand adenosine triggers a signaling cascade that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[4][5][6] This pathway is integral to various physiological processes.
-
In the Central Nervous System (CNS): A₂A receptors are highly expressed in the striatum, where they form heterodimers with dopamine D₂ receptors.[3] Activation of the A₂AR inhibits D₂ receptor signaling, a mechanism that has made A₂AR antagonists a promising non-dopaminergic therapeutic strategy for Parkinson's disease.[2][3][7]
-
In the Immune System: High concentrations of adenosine in the tumor microenvironment (TME) suppress anti-tumor immunity by activating A₂A receptors on immune cells like T cells.[8] Antagonists can block this immunosuppressive effect, making them a novel class of agents for cancer immunotherapy, often explored in combination with checkpoint inhibitors.[3]
Given its central role, the development of potent and selective A₂AR antagonists is an area of intense research.
The Classical Antagonists: A Deep Dive into Xanthine Derivatives
Xanthine-based compounds are the foundational class of adenosine receptor antagonists. Natural alkaloids like caffeine and theophylline are well-known non-selective examples.[8][9][10] Medicinal chemistry efforts have since produced highly potent and selective xanthine-derived A₂AR antagonists.
-
Chemical Scaffold and SAR: The core xanthine structure has been systematically modified to enhance potency and selectivity. Key modifications at the N¹, N³, and C⁸ positions have been crucial in defining affinity for the A₂A subtype over other adenosine receptors (A₁, A₂B, A₃).[11][12]
-
Key Example: Istradefylline (Nourianz®): Istradefylline is a highly selective A₂AR antagonist and a chemical analogue of caffeine.[13] It was the first A₂AR antagonist approved for the treatment of Parkinson's disease, serving as an adjunctive therapy to levodopa/carbidopa to reduce "off" episodes.[2][13][14] It exhibits high affinity for human A₂A receptors and reversibly binds to them.[1]
-
Pharmacological Profile & Limitations: While compounds like istradefylline achieve good selectivity for the A₂A receptor, the xanthine scaffold itself can present challenges.[1] Off-target effects and suboptimal pharmacokinetic properties, including potential interactions with CYP enzymes, have been noted for some derivatives.[15] For instance, caffeine is a non-selective antagonist, impacting all adenosine receptor subtypes.[8][9]
The New Wave: Exploring the Landscape of Non-Xanthine A₂A Antagonists
To overcome the limitations of the xanthine scaffold, significant research has focused on developing structurally novel, non-xanthine antagonists. These compounds belong to diverse chemical classes, including pyrazolo-triazolo-pyrimidines.[16]
-
Rationale for Development: The primary driver for non-xanthine development was the pursuit of improved selectivity and "drug-like" properties. The goal was to create compounds with cleaner off-target profiles and more favorable pharmacokinetics (e.g., better brain penetration, longer half-life, fewer metabolic liabilities).
-
Key Example: Preladenant (SCH 420814): Preladenant is a potent and highly selective non-xanthine A₂AR antagonist.[2][17][18] It demonstrated over 1000-fold selectivity for the A₂A receptor compared to other adenosine receptor subtypes (A₁, A₂B, A₃).[17][19] Preladenant showed promise in Phase II trials for Parkinson's disease by reducing "off" time.[18][20] However, it was discontinued after failing to show superior efficacy to placebo in Phase III trials.[16][19]
-
Pharmacological Profile: Non-xanthine antagonists generally exhibit exceptional selectivity. Preladenant, for example, showed no significant affinity for a panel of 59 other enzymes and receptors.[17] This high degree of specificity is a key advantage, potentially leading to fewer side effects.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between a xanthine and a non-xanthine antagonist depends on the specific research or therapeutic context. The following tables summarize key performance data to facilitate an objective comparison.
Table 1: Comparative Potency and Selectivity of A₂A Antagonists
| Compound | Class | Target | Kᵢ (nM) | Selectivity vs. A₁ | Selectivity vs. A₂B | Source(s) |
|---|---|---|---|---|---|---|
| Istradefylline | Xanthine | Human A₂A | 1.3 | >100-fold | High | [1] |
| Preladenant | Non-xanthine | Human A₂A | 1.1 | >1000-fold | >900-fold | [17][21] |
| Caffeine | Xanthine | Human A₁/A₂A | ~23,000 / ~12,000 | Non-selective | Non-selective |[8][11] |
Kᵢ (Inhibition Constant): The concentration of a ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.
Table 2: Comparative Pharmacokinetic (PK) Properties
| Compound | Class | Key PK Characteristics | Source(s) |
|---|---|---|---|
| Istradefylline | Xanthine | Oral administration, once-daily dosing supported by half-life. Metabolism involves CYP enzymes. | [7][15] |
| Preladenant | Non-xanthine | Orally active with good CNS penetration. |[17][18] |
Discussion of Differences: The data clearly illustrate the primary advantage of the non-xanthine class: superior selectivity. Preladenant's >1000-fold selectivity over the A₁ receptor is a significant improvement compared to many xanthine-based compounds.[17] This high selectivity can be critical for minimizing off-target effects, which is particularly important for chronic conditions like Parkinson's disease or for use in sensitive patient populations in oncology.
Experimental Corner: Protocols for Characterizing A₂A Antagonists
Accurate characterization of novel antagonists is paramount. The following protocols describe two gold-standard assays for determining the affinity and functional potency of test compounds.
Protocol 1: Radioligand Binding Assay for A₂A Receptor Affinity (Kᵢ Determination)
This assay directly measures the affinity of a test compound for the A₂A receptor by competing with a radiolabeled ligand.[5]
Causality Behind Experimental Choices:
-
Cell Line: HEK-293 or CHO cells stably transfected with the human A₂A receptor are industry-standard choices.[22][23] These cell lines provide a high-density, homogenous population of the target receptor with low endogenous expression, ensuring a robust and clean signal.
-
Radioligand: [³H]CGS 21680 or [³H]ZM241385 are commonly used high-affinity radioligands for the A₂A receptor.[5][24] The choice depends on whether an agonist or antagonist radioligand is preferred for the specific experimental design.
-
Controls: Total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand) are essential for calculating the specific binding of the radioligand.[5]
Step-by-Step Methodology:
-
Membrane Preparation: Culture and harvest cells expressing the human A₂A receptor. Homogenize the cells in an ice-cold buffer and perform differential centrifugation to isolate the cell membrane fraction containing the receptors.[22][25]
-
Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL.[5][25]
-
Component Addition: To each well, add in order:
-
50 µL of test compound at various serial dilutions (or buffer for total binding).
-
50 µL of a known unlabeled ligand (e.g., 10 µM NECA) for determining non-specific binding.[5]
-
50 µL of radioligand (e.g., [³H]CGS 21680) at a fixed concentration near its Kₑ.
-
150 µL of the membrane preparation (containing 3-20 µg of protein).[5][22]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[5][25]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[5][25]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5][25]
-
Quantification: Dry the filters and measure the retained radioactivity using a liquid scintillation counter.[22]
-
Data Analysis: Calculate the specific binding at each test compound concentration. Plot the data and use non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.[5]
Protocol 2: cAMP Functional Assay for Antagonist Potency (IC₅₀ Determination)
This functional assay measures a compound's ability to inhibit the agonist-induced production of intracellular cAMP, providing a measure of its potency as an antagonist.[4]
Causality Behind Experimental Choices:
-
Principle: A₂AR activation by an agonist (like NECA or CGS 21680) stimulates adenylyl cyclase, increasing cAMP.[4] An antagonist will compete with the agonist, blocking this stimulation. The potency of the antagonist is measured by its ability to reduce the agonist-driven cAMP signal.[1][4]
-
Detection Method: Modern assays often use competitive immunoassay technologies like HTRF (Homogeneous Time-Resolved Fluorescence) for high-throughput, sensitive detection of cAMP levels.[4]
-
Phosphodiesterase (PDE) Inhibitors: Cells contain PDEs that degrade cAMP. Including a PDE inhibitor (e.g., rolipram) in the assay buffer is crucial to prevent the breakdown of the generated cAMP, thus amplifying the signal window and increasing assay sensitivity.
Step-by-Step Methodology:
-
Cell Plating: Seed cells stably expressing the human A₂A receptor into a suitable assay plate (e.g., 384-well) and incubate overnight.[26]
-
Compound Pre-incubation: Remove the culture medium and add the test antagonists at various concentrations in an assay buffer containing a PDE inhibitor. Pre-incubate for a defined period (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.[26]
-
Agonist Stimulation: Add a fixed concentration of an A₂A agonist (e.g., CGS 21680 at its EC₈₀ concentration) to all wells except the negative controls. Incubate for another defined period (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis & Detection: Lyse the cells and detect the accumulated intracellular cAMP according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF, ELISA).[4]
-
Data Analysis: The antagonist's effect is seen as a dose-dependent decrease in the agonist-stimulated signal. Plot the percentage of inhibition against the antagonist concentration and use non-linear regression (four-parameter logistic fit) to calculate the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist's response.
Future Perspectives and Conclusion
The development of A₂A antagonists continues to evolve. While the initial focus was on Parkinson's disease, the role of the adenosine pathway in cancer has opened a major new therapeutic avenue.[3][27] The clinical and commercial success of istradefylline validates the target, while the development of highly selective non-xanthine compounds like preladenant has provided invaluable tools and chemical scaffolds for further optimization.
Key takeaways from this analysis are:
-
Xanthine Derivatives: Represent the classical approach, with clinically validated examples like istradefylline. They are effective but may carry a higher risk of off-target effects due to the nature of the core scaffold.
-
Non-Xanthine Derivatives: Offer significant advantages in terms of selectivity, providing a "cleaner" pharmacological profile. This makes them highly attractive for indications requiring chronic dosing or for minimizing potential side effects.
The choice between these classes is not one of "better" or "worse" but is dictated by the specific goals of the drug development program. For researchers, both classes offer potent tools to probe the function of the A₂A receptor. For drug developers, the superior selectivity of the non-xanthine class represents the current state-of-the-art and likely future of A₂A antagonist therapeutics.
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Baraldi, P. G., et al. (2008). Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: A review of structure-activity relationships. ResearchGate. Retrieved from [Link]
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Head-to-Head Comparison of Sulfophenylxanthine Analogs: Pharmacological Profiles and Experimental Workflows
Introduction
Adenosine receptors (ARs)—comprising the A1, A2A, A2B, and A3 subtypes—are ubiquitous G-protein-coupled receptors (GPCRs) that regulate a vast array of physiological responses, from cardiac rhythm to immune suppression[1]. A persistent challenge in AR pharmacology is that classical xanthine antagonists (e.g., DPCPX, 8-phenyltheophylline) are highly lipophilic. They readily cross the blood-brain barrier (BBB), triggering profound central nervous system (CNS) side effects that obscure peripheral data.
To circumvent this, researchers utilize sulfophenylxanthine (SPX) analogs . The strategic addition of a highly polar sulfonate group ( −SO3− ) renders these compounds highly water-soluble and2[2]. This structural modification provides an elegant pharmacological tool for isolating peripheral AR functions—such as vascular remodeling and renal hemodynamics—without CNS interference.
Pharmacological Profiles: A Head-to-Head Comparison
Selecting the correct SPX analog dictates the integrity of your experimental model. The following analogs represent the evolution of peripheral AR blockade:
-
8-SPT (8-(p-sulfophenyl)theophylline): The classical, non-selective P1 receptor antagonist. While its affinity is low (micromolar range), its high solubility and absolute peripheral restriction make it the standard for establishing baseline, non-subtype-specific peripheral adenosine blockade[3].
-
DPSPX (1,3-dipropyl-8-p-sulfophenylxanthine): A highly potent, mixed A1/A2 antagonist. DPSPX exhibits strong affinity for A1 receptors ( Ki ~38 nM)[4]. However, its use requires caution: 5, an off-target effect that alters uric acid and superoxide levels, potentially confounding cardiovascular readouts[5].
-
PSPX (1-Propyl-8-p-sulfophenylxanthine; Compound 17): Engineered for selectivity, PSPX is a potent A2B receptor antagonist ( Ki = 53 nM)[6]. It exhibits 6, making it indispensable for isolating A2B-mediated endothelial cell growth and vascular remodeling[6].
-
PSB-21500 (p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride): A groundbreaking irreversible A2B antagonist. By incorporating a reactive sulfonyl fluoride group onto the SPX scaffold,7 (apparent Ki = 10.6 nM)[7]. It is highly selective and ideal for structural biology or prolonged receptor inactivation studies[7].
Table 1: Quantitative Pharmacological Comparison of Key SPX Analogs
| Analog | Primary Target | Ki (A1) | Ki (A2A) | Ki (A2B) | Ki (A3) | Key Characteristic / Off-Target |
| 8-SPT | Non-selective | ~10 µM | ~15 µM | >20 µM | >50 µM | Classic peripheral blockade; no XO inhibition |
| DPSPX | A1 / A2A (Mixed) | 38 nM | ~100 nM | >1 µM | >10 µM | Potent XO inhibitor (micromolar range) |
| PSPX | A2B selective | >9.5 µM | >21 µM | 53 nM | >9.5 µM | High A2B selectivity; high water solubility |
| PSB-21500 | A2B (Irreversible) | ~400 nM | >1 µM | 10.6 nM* | >1 µM | Covalent binding via sulfonyl fluoride |
*Apparent Ki for irreversible binding.
Mechanistic Pathways of Peripheral Blockade
SPX analogs exert their physiological effects by competitively (or irreversibly) occupying the orthosteric binding site of peripheral ARs, preventing endogenous adenosine from initiating downstream cAMP cascades.
SPX analogs selectively block peripheral AR signaling, preventing cAMP modulation.
Experimental Methodologies & Self-Validating Protocols
When designing experiments with SPX analogs, causality and rigorous controls are paramount. The following protocols are engineered as self-validating systems to ensure that the observed physiological or biochemical readouts are strictly due to the intended receptor modulation, controlling for binding kinetics and off-target enzymatic activity.
Protocol A: Wash-Out Radioligand Binding Assay (Validating Irreversible Binding)
Causality & Rationale: To confidently utilize PSB-21500 for long-term A2B blockade, one must prove that its antagonism is driven by covalent modification rather than simple high-affinity reversible binding[7]. This wash-out assay validates the irreversible nature of the ligand. If the binding is reversible (like DPSPX), extensive washing will restore the receptor's ability to bind a radioligand. If irreversible, the binding sites remain occluded.
Methodology:
-
Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human A2B receptors. Standardize protein concentration to 50 µ g/tube .
-
Ligand Incubation: Incubate membranes with 10×Ki concentrations of PSB-21500 (test), DPSPX (reversible control), or vehicle in Tris-HCl buffer (pH 7.4) for 120 minutes at 25°C to ensure binding equilibrium.
-
Wash-Out Phase (Validation Step): Centrifuge the samples at 50,000 × g for 15 minutes. Discard the supernatant containing unbound ligand. Resuspend the pellet in fresh buffer. Repeat this wash cycle three times. This mechanical step is critical to force the dissociation of reversible ligands.
-
Radioligand Addition: Add 3 nM of the A2B-selective radioligand [3H] ZM241385 to the washed membranes. Incubate for 60 minutes.
-
Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.
Self-validating wash-out workflow to differentiate reversible from irreversible AR antagonists.
Protocol B: Xanthine Oxidase (XO) Counter-Screening Assay (Controlling for DPSPX Off-Target Effects)
Causality & Rationale: DPSPX is frequently used to study AR-mediated cardiovascular injury. However, because DPSPX is a xanthine derivative, it acts as a mixed noncompetitive inhibitor of Xanthine Oxidase (XO)[5]. XO inhibition decreases uric acid (an antioxidant) and alters superoxide radical generation, independently causing oxidative stress and endothelial dysfunction[8]. To attribute physiological changes strictly to AR antagonism, researchers must map the XO inhibitory threshold of DPSPX and dose strictly below it.
Methodology:
-
Enzyme Preparation: Prepare isolated bovine milk Xanthine Oxidase (0.05 U/mL) in 50 mM phosphate buffer (pH 7.4).
-
Inhibitor Pre-incubation: Add varying concentrations of DPSPX (0.1 µM to 100 µM) to the enzyme solution and incubate for 15 minutes at 37°C.
-
Substrate Initiation: Add 50 µM of xanthine to initiate the enzymatic reaction.
-
Kinetic Measurement: Continuously monitor the formation of uric acid by measuring absorbance at 295 nm using a UV-Vis spectrophotometer for 5 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) of uric acid formation. Plot V0 against DPSPX concentration to determine the IC50 and Ki for XO inhibition. If the required in vivo dose of DPSPX exceeds this threshold, researchers must switch to a non-XO-inhibiting analog like PSPX.
Strategic Recommendations
For robust experimental design, the choice of SPX analog must align with the target receptor and the required duration of action. Use 8-SPT for broad, baseline peripheral blockade. Transition to PSPX when investigating specific A2B-mediated pathologies (e.g., angiogenesis or tumor immunology) to avoid A1/A2A cross-reactivity[6]. If long-term receptor inactivation is required without continuous dosing, PSB-21500 provides unparalleled irreversible blockade[7]. Finally, if utilizing DPSPX , rigorous counter-screening for XO inhibition is mandatory to prevent confounding oxidative stress artifacts[5].
References
- Source: Journal of Medicinal Chemistry (ACS Publications)
- 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists.
- Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX)
- Source: Molecules (Semantic Scholar)
- International Union of Basic and Clinical Pharmacology.
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of the atypical characteristics of adenosine receptors mediating negative inotropic and chronotropic responses of guinea-pig isolated atria and papillary muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the high affinity of 8-cyclohexylcaffeine for the presynaptic inhibitory adenosine receptor present in rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Document: 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists. (CHEMBL1135905) - ChEMBL [ebi.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility in Adenosine Receptor Assays: A Comparison Guide to 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (ADSPX)
Executive Summary
Adenosine receptors (A1, A2A, A2B, and A3) are critical G protein-coupled receptors (GPCRs) that regulate cellular metabolism, neurotransmission, and cardiovascular function. A recurring challenge in pharmacological profiling is distinguishing between central nervous system (CNS) and peripheral adenosine receptor activity, as well as avoiding solvent-induced artifacts in sensitive in vitro assays.1 is a hydrophilic adenosine receptor antagonist that directly addresses these challenges[1]. By leveraging its unique topological and chemical properties, researchers can achieve highly reproducible, self-validating experimental systems. This guide objectively compares ADSPX against alternative antagonists, explains the mechanistic causality behind its utility, and provides step-by-step protocols for both in vitro and in vivo applications.
Pharmacological Profile & Alternatives Comparison
When designing an experiment, selecting the correct antagonist is dictated by receptor selectivity, aqueous solubility, and tissue permeability. Below is a comparative analysis of ADSPX against standard alternatives in the field.
| Compound | Primary Target | Aqueous Solubility | BBB Permeability | Primary Experimental Use Case |
| ADSPX | A1 / A2 (Non-selective) | High (Water-soluble) | Low | In vitro metabolic assays & isolating peripheral in vivo responses. |
| DPCPX | A1 selective | Low (Requires DMSO) | High | CNS A1 receptor mapping and central behavioral studies. |
| CGS-15943 | Non-selective | Low (Requires DMSO) | High | Broad-spectrum AR blockade in lipophilic environments. |
| Alloxazine | A2B selective | Low (Requires DMSO/NaOH) | High | A2B specific pathway isolation. |
| Caffeine | Non-selective | Moderate | High | Baseline physiological antagonism; 2[2]. |
Mechanistic Causality: The Case for ADSPX
Avoidance of Solvent Artifacts
Many potent AR antagonists (e.g., DPCPX, CGS-15943) are highly lipophilic and require dimethyl sulfoxide (DMSO) for dissolution. In metabolic assays—such as measuring ureagenesis or 3—DMSO concentrations as low as 0.1% can interfere with enzymatic quantification assays[3]. ADSPX is formulated as a sodium salt, allowing direct dissolution in aqueous buffers, thereby eliminating solvent-induced background noise and ensuring that the observed metabolic changes are strictly receptor-mediated.
Topological Isolation of Peripheral Receptors
The addition of the p-sulfophenyl group to the xanthine core imparts a negative charge at physiological pH. This hydrophilicity prevents ADSPX from passively diffusing across the lipophilic blood-brain barrier (BBB). In vivo, systemic administration of ADSPX selectively blocks peripheral adenosine receptors while leaving central receptors unaffected, providing a clean topological knockout without the need for complex genetic manipulation.
Fig 1. ADSPX competitively inhibits adenosine binding at A1 and A2 receptors, modulating downstream cAMP levels.
Experimental Workflows & Protocols
Protocol 1: In Vitro Hepatocyte Metabolic Assay (Solvent-Free)
Objective: Evaluate the effect of adenosine receptor blockade on inosine-stimulated glycogenolysis without DMSO interference. Causality: Using ADSPX ensures that the assay measures true receptor blockade rather than DMSO-induced cytotoxicity or enzymatic inhibition (which is common when quantifying urea or glucose)[3].
Step-by-Step Methodology:
-
Cell Isolation: Isolate rat hepatocytes using a standard two-step collagenase perfusion method. Suspend in Krebs-Henseleit bicarbonate buffer (pH 7.4).
-
Compound Preparation: Dissolve ADSPX sodium salt directly in sterile water to create a 1 mM stock. Dilute to a final working concentration of 1 μM in the assay buffer. (Note: If comparing against CGS-15943, ensure the alternative is prepared in DMSO with a final well concentration <0.1%).
-
Incubation: Incubate hepatocytes (~5x10^6 cells/mL) with 1 μM inosine in the presence or absence of 1 μM ADSPX for 30 minutes at 37°C under 95% O2 / 5% CO2.
-
Quenching & Measurement: Terminate the reaction by adding perchloric acid. Neutralize and centrifuge. Measure glucose liberation (glycogenolysis) using a standard hexokinase/glucose-6-phosphate dehydrogenase spectrophotometric assay.
Self-Validation Check: A control group treated strictly with water (the vehicle for ADSPX) must show identical baseline glucose liberation to untreated cells, validating the absence of vehicle artifacts.
Protocol 2: In Vivo Differentiation of Spinal vs. Central Receptors
Objective: Determine the anatomical site of adenosine receptor involvement in 4[4]. Causality: Because ADSPX is highly hydrophilic, intracerebroventricular (i.c.v.) administration confines the drug to the supraspinal CNS, while intrathecal (i.t.) administration confines it to the spinal cord. It will not cross the BBB to redistribute, allowing precise spatial mapping[4].
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize adult Sprague-Dawley rats with ketamine and place under mechanical ventilation.
-
Catheterization: Implant catheters for either i.c.v. (lateral ventricle) or i.t. (lumbar subarachnoid space) administration.
-
Baseline EMG: Insert needle electrodes into the sacrococcygeal dorsalis lateralis muscle to record baseline electromyographic (EMG) activity.
-
ADSPX Administration: Administer ADSPX (20, 40, or 80 nmol) either i.c.v. (in 2.5 μL saline) or i.t. (in 10 μL saline).
-
Fentanyl Challenge: 10 minutes post-ADSPX administration, administer Fentanyl (100 μg/kg, i.v.) to induce muscular rigidity.
-
Data Acquisition: Record EMG amplitude and duration.
Self-Validation Check: I.c.v. ADSPX at 20-40 nmol should fail to block rigidity, whereas i.t. ADSPX at the same doses should significantly suppress EMG activation. This internal contrast proves the spinal (not supraspinal) localization of the relevant adenosine receptors.
Fig 2. Workflow leveraging ADSPX's hydrophilicity to map spinal vs. supraspinal receptor mediation.
References
- Santa Cruz Biotechnology (SCBT). 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | CAS 149981-25-9.
- PubMed (NIH). Involvement of Spinal Adenosine A1 and A2 Receptors in Fentanyl-Induced Muscular Rigidity in the Rat.
- American Journal of Physiology-Endocrinology and Metabolism. Inosine released after hypoxia activates hepatic glucose liberation through A3 adenosine receptors.
- PubMed (NIH). Reduced proconvulsant activity of caffeine in rats after a series of electroconvulsive seizures.
Sources
- 1. scbt.com [scbt.com]
- 2. Reduced proconvulsant activity of caffeine in rats after a series of electroconvulsive seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Involvement of spinal adenosine A1 and A2 receptors in fentanyl-induced muscular rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Target of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine: A Comparative Guide to Adenosine Receptor Antagonism
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the molecular target of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. While qualitatively described as a weak, water-soluble adenosine A2 receptor antagonist, a thorough quantitative analysis is essential for its validation and potential development.[1][2] This guide outlines the experimental strategy, compares it with established adenosine receptor antagonists, and provides the detailed methodologies required for a conclusive investigation.
Introduction: The Xanthine Scaffold and Adenosine Receptors
Xanthine derivatives, such as caffeine and theophylline, are well-established non-selective antagonists of adenosine receptors.[3] The purine-like structure of the xanthine core allows it to bind to the orthosteric site of these G protein-coupled receptors (GPCRs), thereby blocking the endogenous ligand, adenosine. The physiological effects of adenosine are mediated by four receptor subtypes: A1, A2A, A2B, and A3. These receptors are involved in a myriad of cellular processes, making them attractive therapeutic targets.
The molecular structure of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, a substituted xanthine, strongly suggests its interaction with adenosine receptors. The strategic placement of various functional groups on the xanthine scaffold is a proven method to modulate both potency and selectivity for the different adenosine receptor subtypes.[4][5][6][7] The sulfophenyl group at the 8-position, for instance, is known to influence water solubility and can impact receptor affinity.[4]
Experimental Strategy: A Two-Pronged Approach to Target Validation
To definitively identify the molecular target of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and characterize its pharmacological profile, a two-pronged experimental approach is recommended:
-
Competitive Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). This will reveal the compound's selectivity profile.
-
Functional Assays (cAMP Accumulation): To confirm the antagonistic activity of the compound by measuring its ability to block agonist-induced second messenger signaling. A2A and A2B receptors are Gs-coupled and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), while A1 and A3 receptors are Gi-coupled, and their activation inhibits cAMP production.
Causality Behind Experimental Choices
-
Radioligand Binding: This is the gold standard for quantifying the direct interaction between a ligand and its receptor. By using selective radioligands for each adenosine receptor subtype, we can precisely measure the displacement by our test compound and calculate its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
-
cAMP Accumulation: This functional assay provides crucial information about the compound's effect on receptor signaling. By demonstrating that 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine can block the agonist-induced cAMP response, we can confirm its antagonistic nature. This is a self-validating system; if the compound binds to the receptor (as shown by the binding assay) and inhibits its function, we have strong evidence of its mechanism of action.
Comparative Analysis: Benchmarking Against Known Adenosine Receptor Antagonists
The pharmacological profile of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine can only be understood in the context of well-characterized compounds. The following table presents a curated list of selective and non-selective adenosine receptor antagonists that should be included as comparators in the experimental design.
| Compound | Target Selectivity | Reported Ki (nM) | Rationale for Inclusion |
| DPCPX | A1 Selective | ~0.5-2 | Potent and highly selective A1 antagonist for assessing A1 affinity and selectivity. |
| SCH-58261 | A2A Selective | ~1-5 | A widely used, potent, and selective A2A antagonist to benchmark A2A activity. |
| PSB-603 | A2B Selective | ~10-25 | A selective A2B antagonist to confirm or refute the hypothesized A2B activity. |
| MRS 1220 | A3 Selective | ~1-10 | A potent and selective A3 antagonist to evaluate potential off-target effects. |
| Caffeine | Non-selective | A1: ~12,000-40,000A2A: ~20,000-50,000 | A classic non-selective xanthine antagonist for baseline comparison. |
| Theophylline | Non-selective | A1: ~14,000A2: ~14,000 | Another non-selective xanthine providing a further point of reference.[4] |
Note: Ki values can vary depending on the experimental conditions (e.g., cell line, radioligand, assay buffer).
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine for the four human adenosine receptor subtypes.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands:
-
A1: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A2A: [³H]SCH 58261
-
A2B: [³H]PSB-603
-
A3: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)
-
-
Non-specific binding control: Theophylline or a high concentration of the respective selective antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and the comparator compounds in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or comparator.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Wells containing membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This protocol is designed to assess the antagonistic activity of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine at the A2A and A2B receptors.
Materials:
-
HEK293 cells stably expressing human A2A or A2B adenosine receptors.
-
Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test compound: 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and comparators.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine or a comparator antagonist in the presence of a PDE inhibitor for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the agonist NECA (typically at its EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Visualizing the Experimental Workflow and Signaling Pathway
Adenosine Receptor Signaling
The following diagram illustrates the canonical signaling pathways of the four adenosine receptor subtypes.
Sources
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dialkyl-8-(p-sulfophenyl)xanthines: potent water-soluble antagonists for A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of novel 1,3,8- and 1,3,7,8-substituted xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assays for Validating the Activity of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine. This compound is characterized as a weak antagonist of the A2 adenosine receptors.[1][2] Given the multifaceted nature of G-protein coupled receptor (GPCR) signaling, relying on a single assay is insufficient for robust characterization. This document details a multi-assay, orthogonal approach to confirm the compound's antagonistic properties, ensuring data integrity and a thorough understanding of its pharmacological profile.
Introduction to 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and its Target
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a xanthine derivative.[3][4][5] Xanthines, such as caffeine and theophylline, are well-known for their antagonism of adenosine receptors.[3][6] Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are GPCRs that play crucial roles in various physiological processes.[7][8] The A2A and A2B receptors are primarily coupled to the Gs alpha subunit (Gαs). Activation of these receptors by an agonist, such as the synthetic adenosine analog NECA (5'-N-Ethylcarboxamidoadenosine), stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[9][10] An antagonist, such as 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, is expected to block this agonist-induced increase in cAMP.
To ensure a comprehensive validation of the compound's activity, we will explore four distinct orthogonal assays. An orthogonal assay is defined as a method that measures the same target through an independent technology, thereby strengthening the confidence in the observed potency and efficacy.[11]
Orthogonal Assay Platforms
The chosen assays will probe different aspects of the receptor's function, from direct binding to downstream signaling events:
-
Radioligand Binding Assay: Confirms direct competitive binding to the A2A receptor.
-
cAMP Accumulation Assay: Measures the functional consequence of receptor antagonism on the primary G-protein mediated signaling pathway.
-
β-Arrestin Recruitment Assay: Interrogates a G-protein independent signaling pathway.
-
Dynamic Mass Redistribution (DMR) Assay: A holistic, label-free method to assess the integrated cellular response to receptor modulation.
The following sections will delve into the principles, protocols, and expected outcomes for each of these assays.
Radioligand Binding Assay
Principle: This assay directly assesses the ability of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine to compete with a known radiolabeled ligand for binding to the A2A adenosine receptor. This provides evidence of direct interaction with the receptor's binding site. A common radioligand for the A2A receptor is [3H]ZM241385, a potent and selective antagonist.[12][13]
Experimental Workflow:
Caption: Workflow for a cAMP accumulation antagonist assay.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the A2A receptor in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor, such as rolipram, for 15-30 minutes. This prevents the degradation of cAMP and enhances the assay window. [14]3. Antagonist Incubation: Add serial dilutions of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine to the wells and incubate for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an adenosine A2A receptor agonist (e.g., NECA) to all wells (except the basal control) and incubate for 10-30 minutes at 37°C. [7][14]5. Cell Lysis: Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions. [14]6. cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit. [8]7. Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP response.
β-Arrestin Recruitment Assay
Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. [15][16]This process is involved in receptor desensitization and can also initiate G-protein-independent signaling. [17][18]Measuring the inhibition of agonist-induced β-arrestin recruitment provides an orthogonal readout of receptor antagonism. Various technologies, such as enzyme fragment complementation (EFC), can be used for detection. [17][19] Experimental Workflow:
Caption: Workflow for a β-Arrestin recruitment antagonist assay.
Detailed Protocol:
-
Cell Line: Use a commercially available cell line engineered to co-express the A2A receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter). [17]2. Cell Plating: Plate these cells in a 96- or 384-well plate.
-
Compound Addition: Add serial dilutions of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
-
Agonist Stimulation: Add a fixed concentration of an A2A agonist and incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol and incubate at room temperature. The interaction between the receptor and β-arrestin brings the enzyme fragments together, creating a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. [17]6. Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the antagonist concentration to determine the IC50 value.
Dynamic Mass Redistribution (DMR) Assay
Principle: DMR is a label-free technology that measures the integrated cellular response to receptor activation in real-time. [20]When a GPCR is activated, it initiates a cascade of signaling events that cause a redistribution of cellular matter within the cell's bottom portion. This redistribution is detected as a change in the refractive index by an optical biosensor. [20][21]DMR provides a holistic "signature" of receptor activity, capturing signaling through multiple G-protein pathways. [11][20] Experimental Workflow:
Caption: Workflow for a Dynamic Mass Redistribution (DMR) assay.
Detailed Protocol:
-
Cell Culture: Seed cells endogenously or recombinantly expressing the A2A receptor onto specialized biosensor microplates and grow to confluency.
-
Baseline: Place the plate into the biosensor instrument (e.g., Corning Epic) and monitor the sensor wavelength to establish a stable baseline.
-
Compound Addition: Add serial dilutions of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and allow for a pre-incubation period while continuing to monitor the signal.
-
Agonist Stimulation: Add a fixed concentration of an A2A agonist to the wells.
-
Real-Time Monitoring: Continue to monitor the DMR signal (a shift in wavelength in picometers) in real-time for up to an hour.
-
Data Analysis: The antagonist effect is quantified by the inhibition of the agonist-induced DMR signal. Plot the magnitude of the DMR signal at a specific time point against the antagonist concentration to determine the IC50.
Comparative Data Summary
The following table illustrates hypothetical, yet expected, results from the orthogonal validation of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine as an A2A adenosine receptor antagonist.
| Assay Type | Principle | Endpoint Measured | Expected Outcome for an Antagonist | Hypothetical IC50/Ki |
| Radioligand Binding | Competitive Binding | Displacement of [3H]ZM241385 | Concentration-dependent inhibition of radioligand binding | Ki = 500 nM |
| cAMP Accumulation | Gs Pathway Signaling | Inhibition of agonist-induced cAMP | Concentration-dependent reduction of cAMP levels | IC50 = 750 nM |
| β-Arrestin Recruitment | G-protein Independent | Inhibition of agonist-induced β-arrestin recruitment | Concentration-dependent reduction of luminescent signal | IC50 = 900 nM |
| Dynamic Mass Redistribution | Integrated Cellular Response | Inhibition of agonist-induced wavelength shift | Concentration-dependent reduction of DMR signal | IC50 = 800 nM |
The consistency of the potency values across these methodologically distinct assays provides strong, validated evidence of the compound's antagonistic activity at the A2A receptor. Minor variations in IC50 values between assays are expected due to differences in assay principles, cell backgrounds, and signaling pathway amplifications.
Conclusion
A robust validation of the pharmacological activity of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine requires more than a single data point. By employing an orthogonal assay strategy encompassing direct binding (Radioligand Binding), primary second messenger signaling (cAMP), G-protein independent signaling (β-Arrestin), and a holistic cellular response (DMR), researchers can build a comprehensive and trustworthy data package. This multi-faceted approach not only confirms the compound's mechanism of action as an A2 adenosine receptor antagonist but also provides deeper insights into its interaction with the complex GPCR signaling network.
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A Comparative Analysis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and its Phenyl Analog as Adenosine Receptor Modulators
This guide provides a detailed, side-by-side analysis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and its corresponding phenyl analog, 1-Allyl-3,7-dimethyl-8-phenylxanthine. As researchers in drug discovery and pharmacology, understanding the nuanced effects of subtle structural modifications is paramount. The addition of a sulfonyl group to the C8-phenyl ring of the xanthine core dramatically alters the physicochemical and pharmacological properties of the molecule. This guide will dissect these differences, offering insights into their synthesis, expected pharmacological profiles, and the experimental methodologies required for their characterization.
The xanthine scaffold, a purine base, is a cornerstone in medicinal chemistry, with derivatives like caffeine and theophylline being widely recognized for their biological activities.[1] A significant focus of research has been the development of xanthine derivatives as antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein-coupled receptors involved in a myriad of physiological processes.[2][3] The substituents at the N1, N3, and C8 positions of the xanthine core are critical in determining the affinity and selectivity for these receptor subtypes.[4][5]
This guide will explore how the introduction of a highly polar sulfonyl group impacts the structure-activity relationship (SAR) of an 8-phenylxanthine derivative, providing a framework for researchers to understand and predict the consequences of such chemical modifications.
Chemical and Physical Properties: A Tale of Two Solubilities
The most striking difference between 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and its phenyl analog lies in their physicochemical properties, primarily water solubility. The presence of the sulfonic acid group, a strong acid, renders the sulfophenyl derivative highly water-soluble, especially in its salt form (e.g., sodium salt).[6][7][8] In contrast, the phenyl analog is expected to have low aqueous solubility, a common characteristic of many 8-phenylxanthine derivatives.[9]
| Property | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | 1-Allyl-3,7-dimethyl-8-phenylxanthine |
| CAS Number | 149981-25-9[10][11] | 149981-23-7[12] |
| Molecular Formula | C16H16N4O5S[10][11] | C16H16N4O2[12] |
| Molecular Weight | 376.4 g/mol [10][11] | 296.32 g/mol [12] |
| Aqueous Solubility | High (especially as a salt)[8] | Low |
| Predicted Polarity | High | Low to Moderate |
This table summarizes the key chemical and physical properties of the two compounds. The properties for the phenyl analog are inferred based on the general characteristics of 8-phenylxanthines.
Synthesis Strategies: Building the Xanthine Core
The synthesis of 8-substituted xanthine derivatives typically involves the condensation of a 5,6-diaminouracil with an appropriate aldehyde or carboxylic acid, followed by cyclization.[13][14]
Synthesis of 1-Allyl-3,7-dimethyl-8-phenylxanthine
A plausible synthetic route for the phenyl analog would involve the reaction of 1-allyl-3,7-dimethyl-5,6-diaminouracil with benzaldehyde, followed by oxidative cyclization.
Synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
The synthesis of the sulfophenyl derivative can be approached in two ways:
-
Sulfonation of the final product: The 8-phenylxanthine can be sulfonated using a suitable sulfonating agent like chlorosulfonic acid.[14]
-
Using a sulfonated starting material: Condensation of the diaminouracil with a sulfophenyl-containing aldehyde or carboxylic acid.
The choice of synthetic route will depend on the desired regioselectivity of sulfonation and the stability of the xanthine core to the reaction conditions.
Pharmacological Profile: A Shift in Receptor Selectivity
1-Allyl-3,7-dimethyl-8-phenylxanthine is reported to be an A1 adenosine receptor antagonist.[12] This aligns with the general observation that bulky, lipophilic groups at the C8 position can confer A1 selectivity.
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is described as a weak adenosine A2 receptor antagonist.[6] The introduction of the polar sulfonyl group likely reduces affinity for the more lipophilic binding pocket of the A1 receptor and may favor interaction with the A2A or A2B receptors. It is a common strategy to introduce polar groups to increase water solubility, which can also influence receptor selectivity.[5]
| Feature | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | 1-Allyl-3,7-dimethyl-8-phenylxanthine |
| Primary Target | Weak Adenosine A2 Receptor Antagonist[6] | Adenosine A1 Receptor Antagonist[12] |
| Predicted A1 Affinity | Lower | Higher |
| Predicted A2A/A2B Affinity | Moderate to Low | Lower |
| In Vivo Efficacy | Potentially limited by weak potency | Potentially limited by poor bioavailability due to low solubility |
This table provides a qualitative comparison of the expected pharmacological profiles based on available data and established SAR for xanthine derivatives.
Experimental Protocols for Characterization
To empirically determine and compare the pharmacological profiles of these two compounds, a series of in vitro and in vivo experiments are necessary.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the binding affinity (Ki) of the compounds for each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3).[15][16]
Objective: To determine the equilibrium dissociation constant (Ki) of each compound at human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtypes (e.g., from CHO or HEK293 cells).[17][18]
-
Radioligands:
-
Test compounds: 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and 1-Allyl-3,7-dimethyl-8-phenylxanthine.
-
Non-specific binding control: A high concentration of a non-selective agonist like NECA.[15]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Glass fiber filter plates and a vacuum filtration manifold.[15]
-
Scintillation counter.[15]
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.
-
Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[18]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter plates.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each compound.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Assays: cAMP Measurement
Functional assays are crucial to determine whether the compounds act as antagonists, agonists, or inverse agonists. Since A1 and A3 receptors are typically Gi-coupled (inhibiting adenylyl cyclase) and A2A and A2B receptors are Gs-coupled (stimulating adenylyl cyclase), measuring changes in intracellular cyclic AMP (cAMP) is a standard method.[19][20]
Objective: To determine the functional potency (IC50 for antagonists) of the compounds at each adenosine receptor subtype.
Materials:
-
Whole cells expressing the human adenosine receptor subtypes.
-
A non-selective adenosine receptor agonist (e.g., NECA).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound (antagonist) at various concentrations.
-
Stimulate the cells with a fixed concentration of an agonist (e.g., NECA at its EC80).
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate dose-response curves and calculate the IC50 values for the antagonist activity.
Caption: A2A/A2B Receptor Signaling Pathway.
Conclusion
The side-by-side analysis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine and its phenyl analog highlights a fundamental principle in medicinal chemistry: a single functional group modification can profoundly alter a compound's properties and biological activity. The addition of a sulfonyl group is expected to dramatically increase water solubility while shifting the pharmacological profile from a likely A1 adenosine receptor antagonist to a weaker A2 antagonist.
This guide provides a framework for the rational design and evaluation of xanthine-based adenosine receptor modulators. The provided experimental protocols offer a starting point for researchers to empirically validate these predicted differences and further explore the structure-activity relationships of this important class of compounds. The insights gained from such comparative studies are invaluable for the development of novel therapeutics targeting the adenosine receptor system.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9). As a research chemical, its toxicological and ecological properties are not fully characterized. Therefore, a cautious approach is mandated, treating it as hazardous waste to ensure the safety of personnel and the protection of the environment. This guide is designed for researchers, scientists, and laboratory professionals, grounding every recommendation in established safety protocols and regulatory standards.
Core Principle: Proactive Waste Management
The foundational principle for disposing of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is to handle it as a regulated hazardous chemical waste from the moment it is deemed unnecessary. This approach aligns with the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" liability system, which holds the generator responsible for the waste from its creation to its final disposal.[1] Under no circumstances should this chemical or its solutions be disposed of in the regular trash or down the sanitary sewer.[2][3]
Hazard Assessment and Initial Precautions
-
Personal Protective Equipment (PPE): Before handling the pure compound or its waste solutions, at a minimum, the following PPE is required[4]:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A properly fitted laboratory coat.
-
-
Ventilation: All handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for waste management, minimizing risks at each stage.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate characterization. The waste stream containing 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine must be clearly identified.
-
Do Not Mix Waste Streams: It is a critical regulatory requirement to avoid mixing incompatible wastes.[2][5] This compound's waste should be kept separate from other chemical waste streams unless they are known to be compatible. For example, do not mix it with strong acids, bases, or oxidizing agents.
-
Segregate by Hazard Class: Store the waste container segregated from other incompatible hazard classes (e.g., keep organic solvent waste away from oxidizers).[6]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and spills.
-
Compatibility: The container must be chemically compatible with the waste. For aqueous solutions of this compound, a high-density polyethylene (HDPE) container is suitable. For solutions in organic solvents, use a container appropriate for that solvent (e.g., glass or HDPE).[5][6] Do not use metal containers for potentially corrosive waste.[5]
-
Condition: Use containers that are in good condition, free from cracks or defects, and have a secure, leak-proof screw cap.[5][6]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[5][6] Never leave a funnel in an open waste container, as this is a common violation of safety regulations.[6][7]
Step 3: Hazardous Waste Labeling
Accurate and complete labeling is a strict regulatory requirement and essential for safety.
-
Label Contents: Affix a hazardous waste tag or label to the container before adding the first drop of waste.
-
Required Information: The label must include:
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[6]
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[3]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[7]
Step 5: Arranging for Final Disposal
Once the container is nearly full (e.g., 90% capacity), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
-
Request Pickup: Follow your institution's specific procedures to request a chemical waste pickup.[5][6]
-
Do Not Abandon: Never leave chemical waste behind in a vacating lab. Ensure all waste is properly disposed of before relocating.[6]
Management of Contaminated Materials and Empty Containers
-
Spill Cleanup Debris: Any materials used to clean up a spill of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (e.g., absorbent pads, paper towels, contaminated gloves) must be collected, placed in a sealed bag or container, labeled as hazardous waste, and disposed of through EH&S.[2]
-
Empty Containers: A container that held the pure compound is not considered "empty" until it has been triple-rinsed. The first rinseate is considered hazardous waste and must be collected for disposal.[3][8] Subsequent rinses may be drain-disposable, provided they meet local pH requirements.[7] After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container as regular solid waste or according to institutional policy.[8]
Data and Workflow Summary
Table 1: Key Hazardous Waste Management Parameters
| Parameter | Guideline | Rationale | Source |
| Waste Labeling | Must include "Hazardous Waste," full chemical names, and percent composition. | Ensures proper identification for safe handling, storage, and disposal; regulatory compliance. | [5][6] |
| Container Closure | Must be tightly sealed at all times, except when adding waste. | Prevents spills and the release of potentially harmful vapors. | [5][6][7] |
| Aqueous Disposal pH | Generally, pH must be between 5.5 and 11.0 for drain disposal (for non-hazardous solutions only). | Protects plumbing infrastructure from corrosion and prevents environmental harm. This compound should not be drain disposed. | [7][9] |
| SAA Volume Limit | Maximum 55 gallons of hazardous waste. | Regulatory limit set by the EPA to minimize risk in laboratory settings. | [6][7] |
| Container Rinsing | The first rinse of a contaminated container must be collected as hazardous waste. | The initial rinse contains the highest concentration of residual chemical. | [3][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
Caption: Workflow for the safe disposal of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine.
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Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]
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Operational Guide: Personal Protective Equipment and Safe Handling of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and efficacy. This guide provides a comprehensive operational plan for handling 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS No. 149981-25-9). While this specific molecule lacks extensive public hazard data, its structural class as a substituted xanthine warrants a proactive and rigorous safety protocol.[1] This document is structured not as a rigid template, but as a dynamic, risk-based guide grounded in established principles of laboratory safety.
Proactive Hazard Assessment: A Chemist's Perspective
A thorough understanding of a molecule's potential reactivity and biological activity is the foundation of a robust safety plan. For 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, we must infer its potential hazards from its constituent parts.
-
The Xanthine Core: The bicyclic xanthine scaffold is the parent structure of well-known biologically active compounds like caffeine and theophylline.[2] Xanthine derivatives can exhibit a range of physiological effects, and as a class, they should be handled with care to avoid accidental ingestion or absorption.[3] The sodium salt of this compound is noted as a weak adenosine A2 receptor antagonist, confirming its biological activity.[4]
-
The Sulfophenyl Group: The presence of a sulfonic acid group (or its sodium salt) renders the molecule water-soluble.[5][6][7] This property is advantageous for many biological assays but also presents a distinct exposure risk. Water solubility can facilitate dermal absorption and requires meticulous handling to prevent contamination of work surfaces and subsequent skin contact.
Given the lack of specific GHS classification data[1], the most prudent course of action is to treat 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine as a compound of unknown toxicity. The procedures outlined below are designed to provide a comprehensive barrier against potential chemical and biological hazards.
Core Protective Measures: A Multi-Barrier PPE Strategy
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its selection and use should be deliberate and matched to the specific task and associated risks.[8][9] The following table outlines the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Container (Solid) | Safety glasses with side shields[10][11] | Single pair of nitrile gloves[11] | Full-button lab coat | Not required in a well-ventilated area |
| Weighing Powder | Safety glasses with side shields | Double-layered nitrile gloves[12][13] | Full-button lab coat | Work within a chemical fume hood or ventilated balance enclosure.[10] If not possible, an N95 respirator is mandatory.[10] |
| Preparing Aqueous Solutions | Chemical splash goggles[14] | Double-layered nitrile gloves | Full-button lab coat | Work within a chemical fume hood to contain aerosols.[10] |
| Large-Scale Operations (>1g) | Chemical splash goggles and face shield[10][14] | Double-layered nitrile gloves | Chemical-resistant apron over a lab coat[15] | Mandatory use of a chemical fume hood |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile)[16] | Chemical-resistant apron or disposable coveralls[8] | For large spills, a full-face respirator with an appropriate cartridge may be necessary.[12] |
Causality Behind PPE Choices:
-
Eye Protection: The transition from safety glasses to goggles is dictated by the risk of splashes.[14] Weighing fine powders can create dust, but preparing solutions introduces a significant splash hazard that necessitates the full seal of goggles.
-
Hand Protection: Nitrile gloves offer excellent protection against solids and aqueous solutions.[11] The practice of "double-gloving" is adopted from protocols for handling hazardous drugs; it provides a critical safety margin by allowing the user to remove a contaminated outer glove without exposing their skin.[12][13]
-
Respiratory Protection: The primary line of defense against inhalation is always engineering controls like a chemical fume hood.[10] A respirator is a secondary measure for situations where these controls are insufficient or during emergency procedures like spill cleanup.[12]
Operational Blueprint: From Receipt to Disposal
A self-validating safety protocol accounts for the entire lifecycle of the chemical within the laboratory. The following workflows provide step-by-step guidance to minimize exposure and ensure regulatory compliance.
Workflow 1: Compound Receipt and Storage
Proper intake and storage are the first steps in a safe handling process. This ensures the integrity of the compound and the safety of all lab personnel.
Caption: Workflow for receiving and storing the compound.
Workflow 2: Safe Weighing and Solution Preparation
This is the most common procedure and carries the highest risk of direct exposure. Adherence to this workflow is critical.
-
Preparation: Don all appropriate PPE as outlined in the table above (weighing/solution prep). Prepare your workspace in a certified chemical fume hood by laying down absorbent bench paper.[10]
-
Weighing: Tare a clean weigh boat on an analytical balance. Carefully transfer the solid compound to the weigh boat using a clean spatula. Avoid creating airborne dust.
-
Dissolution: Place the weigh boat into your destination flask or beaker. Slowly add the desired solvent (e.g., water) to dissolve the compound directly out of the weigh boat. This prevents the need to transfer powder, which can cause loss and contamination.
-
Mixing & Labeling: Once dissolved, cap the container and mix thoroughly. Immediately label the container with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Carefully fold the used bench paper and spatula inward and dispose of them as solid hazardous waste. Wipe down the work surface and balance with a suitable decontaminating solution (e.g., 70% ethanol), followed by water.
-
Doffing PPE: Remove your outer gloves and dispose of them. Then, remove your lab coat and goggles. Finally, remove your inner gloves and wash your hands thoroughly with soap and water.[10]
Caption: Step-by-step workflow for safe handling and solution preparation.
Workflow 3: Waste Disposal
Chemical waste disposal is strictly regulated to protect personnel and the environment.[3] Never discharge chemical waste into sanitary sewers.[10]
-
Solid Waste: All contaminated disposable items, including gloves, weigh boats, pipette tips, and bench paper, must be collected in a designated and clearly labeled hazardous solid waste container.[10]
-
Aqueous Waste: Unused or waste solutions of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine should be collected in a labeled hazardous liquid waste container. This waste stream should be segregated from organic solvent waste.
-
Empty Containers: The original stock bottle is considered hazardous waste even when "empty," as it contains chemical residue. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of in the solid waste stream.[10]
-
Sharps: Any needles or syringes used to transfer solutions must be disposed of immediately in a designated sharps container without recapping.[13]
Caption: Decision pathway for proper waste segregation and disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
By integrating these expert-driven protocols into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific chemical hygiene plan and Environmental Health & Safety (EHS) department for guidance.
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1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (CAS 149981-25-9) . HazComFast. [Link]
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1-Allyl-3,7-dimethyl-8-sulfophenylxanthine . PubChem, National Center for Biotechnology Information. [Link]
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1-ALLYL-3,7-DIMETHYL-8-SULFOPHENYLXANTHINE . ChemBK. [Link]
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Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization . Bentham Science. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
